Morpholin-2-ylmethanamine hydrochloride
Description
BenchChem offers high-quality Morpholin-2-ylmethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholin-2-ylmethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H13ClN2O |
|---|---|
Molecular Weight |
152.62 g/mol |
IUPAC Name |
morpholin-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C5H12N2O.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4,6H2;1H |
InChI Key |
KHXKUYVTCGGVIK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)CN.Cl |
Origin of Product |
United States |
Foundational & Exploratory
(Morpholin-2-yl)methanamine Hydrochloride: A Chiral Building Block for Modern Drug Discovery
Abstract
The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, prized for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[1] When functionalized and rendered enantiopure, morpholine derivatives become powerful building blocks for constructing complex, therapeutically relevant molecules. This technical guide provides an in-depth analysis of (Morpholin-2-yl)methanamine hydrochloride, a versatile chiral building block. We will explore its strategic importance, detail a state-of-the-art asymmetric synthesis protocol, and present case studies illustrating its application in the synthesis of advanced drug intermediates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical scaffolds to accelerate their discovery programs.
The Strategic Value of the Chiral Morpholine Scaffold
Why Morpholine? A Privileged Scaffold in Medicinal Chemistry
The six-membered morpholine heterocycle, containing both an ether and a secondary amine functional group, is a recurring motif in a multitude of approved drugs and clinical candidates.[2][3] Its prevalence is not coincidental but is rooted in a unique combination of physicochemical properties that are highly advantageous for drug design.[4]
-
Enhanced Solubility and Favorable pKa: The oxygen atom introduces polarity and acts as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule. The nitrogen atom is a weak base, and its pKa allows the morpholine ring to be protonated at physiological pH, further enhancing solubility and interaction with biological targets.[5]
-
Metabolic Stability: The ether linkage in the morpholine ring is generally more resistant to metabolic degradation compared to more labile functional groups, which can lead to an improved pharmacokinetic profile and a longer in-vivo half-life for the drug.[1]
-
Blood-Brain Barrier (BBB) Permeability: For drugs targeting the central nervous system (CNS), the morpholine scaffold provides a well-balanced lipophilic-hydrophilic profile and a flexible conformation, which can facilitate penetration of the challenging BBB.[5][6]
-
Scaffold for 3D Diversity: The stable chair-like conformation of the morpholine ring serves as a rigid anchor from which to project substituents into three-dimensional space, enabling precise and optimized interactions with protein binding pockets.[5]
The Imperative of Chirality
In drug development, the three-dimensional arrangement of atoms (stereochemistry) is critical. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can have drastically different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or, in some cases, cause undesirable side effects (the distomer). Therefore, the ability to synthesize and incorporate single-enantiomer building blocks like (R)- or (S)-(Morpholin-2-yl)methanamine is not merely an academic exercise but a regulatory and safety imperative.
The (Morpholin-2-yl)methanamine structure contains a stereocenter at the C-2 position, adjacent to the ring oxygen. The primary amine "handle" on the adjacent methyl group provides a convenient point for chemical modification, allowing this chiral scaffold to be seamlessly integrated into a larger target molecule.
Enantioselective Synthesis of (Morpholin-2-yl)methanamine Hydrochloride
The primary challenge in accessing 2-substituted chiral morpholines has been the difficulty in controlling the stereocenter adjacent to the oxygen atom due to steric hindrance and the electron-rich nature of the precursor substrates.[7] While various methods exist, transition-metal-catalyzed asymmetric hydrogenation has emerged as the most efficient, atom-economical, and scalable approach.[8][9]
The Asymmetric Hydrogenation Strategy
A highly effective method for producing 2-substituted chiral morpholines involves the asymmetric hydrogenation of a corresponding 2-substituted dehydromorpholine precursor.[7][10] This reaction is catalyzed by a Rhodium complex featuring a chiral bisphosphine ligand with a large "bite angle," such as SKP-Phos.[7][8]
Causality of Stereocontrol: The success of this transformation hinges on the specific geometry of the catalyst. The large bite angle of the SKP-Phos ligand creates a well-defined and rigid chiral pocket around the rhodium metal center. This forces the dehydromorpholine substrate to coordinate to the metal in a specific orientation, exposing one face of the double bond to the incoming hydrogen. This directed attack results in the formation of one enantiomer in high excess, routinely achieving enantiomeric excess (ee) values of up to 99%.[7][11]
The overall workflow involves the synthesis of a suitable precursor, the key asymmetric hydrogenation step, and subsequent conversion to the final hydrochloride salt.
Caption: High-level workflow for the synthesis of enantiopure (Morpholin-2-yl)methanamine HCl.
Detailed Experimental Protocol: Asymmetric Synthesis
The following protocol is a representative procedure adapted from established literature for the asymmetric hydrogenation of dehydromorpholines.[1][7][8] This protocol is intended for trained chemists in a controlled laboratory setting.
Materials:
-
N-Acyl-2-substituted-dehydromorpholine substrate (1.0 equiv)
-
[Rh(COD)₂]BF₄ (0.01 equiv)
-
(R,R,R)-SKP-Phos ligand (0.0105 equiv)
-
Anhydrous, degassed solvent (e.g., Ethyl Acetate)
-
Hydrogen gas (High Purity)
-
Standard glassware, Schlenk line, and high-pressure autoclave/reactor
Part A: Catalyst Preparation (Inside a Glovebox)
-
To a dry Schlenk tube, add the chiral bisphosphine ligand (R,R,R)-SKP-Phos (0.0105 equiv).
-
Add [Rh(COD)₂]BF₄ (0.01 equiv).
-
Add anhydrous, degassed ethyl acetate (approx. 1 mL per 0.01 mmol of catalyst).
-
Stir the mixture at room temperature for 30 minutes. The solution should become homogeneous, indicating the formation of the active catalyst complex.
Part B: Asymmetric Hydrogenation Reaction
-
In a separate, dry Schlenk tube or directly in the autoclave vessel, dissolve the N-Acyl-dehydromorpholine substrate (1.0 equiv) in anhydrous, degassed ethyl acetate (to achieve a concentration of ~0.2 M).
-
Using a cannula, transfer the prepared active catalyst solution from Part A into the substrate solution.
-
Seal the autoclave vessel. Purge the headspace with hydrogen gas 3-5 times to remove all air.
-
Pressurize the reactor with hydrogen gas to the target pressure (e.g., 50 atm).[8]
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Self-Validation/Monitoring: The reaction progress can be monitored by taking small aliquots (carefully and safely) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS) to confirm the consumption of the starting material.
Part C: Workup and Purification
-
Carefully and slowly vent the hydrogen gas from the reactor.
-
Purge the reactor with nitrogen or argon.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to isolate the enantiomerically enriched N-acyl-2-substituted morpholine.
-
Self-Validation/Enantiopurity Check: The enantiomeric excess (ee%) of the product must be determined using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.
Part D: Conversion to the Final Product and Salt Formation
-
The aminomethyl group is typically installed from a precursor like a nitrile, which is reduced in a subsequent step (e.g., using LiAlH₄ or catalytic hydrogenation). The N-acyl protecting group is then removed under appropriate conditions (e.g., acid or base hydrolysis).
-
Dissolve the final, purified (Morpholin-2-yl)methanamine free base in a suitable solvent like isopropanol (IPA) or diethyl ether.
-
Slowly add a solution of HCl in ether (or a similar solvent) with stirring.
-
The (Morpholin-2-yl)methanamine hydrochloride salt will precipitate as a solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product. The hydrochloride salt is typically a stable, crystalline solid, which is much easier to handle and store than the corresponding free base.[12]
Representative Data for Asymmetric Hydrogenation
The following table summarizes typical results achieved for the asymmetric hydrogenation of various 2-substituted dehydromorpholines using the Rh/SKP-Phos system, demonstrating the high efficiency and stereoselectivity of the method.[7][8]
| Entry | Substrate (2-Substituent) | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | >99 | 99 | [7][8] |
| 2 | 4-Methoxyphenyl | >99 | 99 | [7] |
| 3 | 2-Naphthyl | >99 | 99 | [7] |
| 4 | 2-Thienyl | >99 | 99 | [7][8] |
| 5 | Cyclohexyl | >99 | 98 | [7] |
Applications in Drug Discovery: A Versatile Synthetic Handle
The true value of (Morpholin-2-yl)methanamine hydrochloride lies in its utility as a ready-to-use chiral fragment. The primary amine serves as a nucleophilic "handle" for a wide range of subsequent chemical transformations, allowing for its incorporation into more complex drug candidates.
Caption: Common synthetic transformations using the primary amine of (Morpholin-2-yl)methanamine.
Case Study: Intermediate for a Dopamine D3 Receptor Agonist
Research has shown that 2-substituted chiral morpholines are key intermediates for potent and selective drug candidates. For example, (S)-(4-benzylmorpholin-2-yl)methanamine can be elaborated into a dopamine D3 receptor agonist.[9] In this synthesis, the primary amine of the building block is reacted with another molecular fragment to build the final active pharmaceutical ingredient. The chiral morpholine unit is essential for orienting the other parts of the molecule correctly to achieve high affinity and selectivity for the D3 receptor.
Conclusion
(Morpholin-2-yl)methanamine hydrochloride is a high-value chiral building block that provides a direct entry point to a privileged chemical space in drug discovery. Its strategic importance is derived from the beneficial properties of the morpholine scaffold and the versatility of its primary amine functional group. Modern synthetic methods, particularly asymmetric hydrogenation, have made single enantiomers of this compound accessible in high purity and on a preparative scale.[7][9] For medicinal chemists and drug development teams, having reliable access to such well-defined, enantiopure building blocks is crucial for accelerating the design-make-test-analyze cycle and ultimately for developing safer, more effective medicines.
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The Alchemist's Compass: A Guide to ¹H and ¹³C NMR Analysis of Morpholine Ring Formation
An In-Depth Technical Guide
Foreword: The Morpholine Moiety in Modern Drug Discovery
The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone of modern medicinal chemistry.[1] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, have made it a privileged scaffold in a multitude of approved drugs, from the anticancer agent Gefitinib to the antibiotic Linezolid.[2][3] The successful incorporation of this motif during synthesis is a critical step in the development of new chemical entities.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the "gold standard" for the unambiguous structural elucidation of organic molecules.[4] It is an indispensable analytical technique in pharmaceutical research, providing atomic-level information on molecular structure, connectivity, and conformation.[5][6] This guide offers researchers, scientists, and drug development professionals a detailed exploration of how ¹H and ¹³C NMR are expertly applied to confirm the successful formation of the morpholine ring and to analyze its conformational dynamics.
Part 1: The Spectroscopic Signature of the Morpholine Ring
The power of NMR in analyzing the morpholine ring lies in its ability to reveal the molecule's three-dimensional structure in solution. The ring predominantly adopts a stable chair conformation to minimize steric strain, which gives rise to distinct and predictable NMR signals for its axial and equatorial protons.[7][8]
¹H NMR Analysis: Protons in the Chair
In a typical morpholine ring, there are two sets of methylene protons: those adjacent to the electronegative oxygen atom (C2-H and C6-H) and those adjacent to the nitrogen atom (C3-H and C5-H).
-
Chemical Shifts (δ): The protons on the carbons next to the oxygen (O-CH₂) are more deshielded and appear further downfield, typically in the range of δ 3.6-4.0 ppm .[9] The protons on the carbons next to the nitrogen (N-CH₂) are found further upfield, usually around δ 2.8-3.3 ppm .[9][10] The exact positions are highly dependent on the solvent and any substituent on the nitrogen atom.[11][12]
-
Spin-Spin Coupling (J-Coupling): The key to confirming the chair conformation lies in the vicinal (three-bond) coupling constants (³J). The magnitude of this coupling is dependent on the dihedral angle between the protons, as described by the Karplus equation.[7]
-
Axial-Axial (³Jₐₐ): Protons in an axial-axial relationship have a dihedral angle of ~180°, resulting in a large coupling constant, typically 10-13 Hz .[7]
-
Axial-Equatorial (³Jₐₑ) & Equatorial-Equatorial (³Jₑₑ): These protons have dihedral angles of ~60°, leading to much smaller coupling constants of 2-5 Hz .[7]
-
At room temperature, the morpholine ring often undergoes rapid ring inversion (chair-flipping), which averages the signals of the axial and equatorial protons. This can result in deceptively simple spectra, where the signals appear as broad triplets.[13][14] To resolve the individual axial and equatorial signals and their distinct coupling constants, variable temperature (VT) NMR studies can be performed to slow this inversion process.[7][15]
¹³C NMR Analysis: The Carbon Backbone
The ¹³C NMR spectrum of a morpholine ring is typically simpler, showing two distinct signals corresponding to the two chemical environments of the carbon atoms.
-
Chemical Shifts (δ):
Substituents on the nitrogen atom can significantly influence the chemical shift of the C3 and C5 carbons, providing further evidence of a successful N-alkylation or N-arylation reaction.[20]
Part 2: A Practical Workflow - Synthesis and NMR Verification
To illustrate the application of these principles, we will outline a workflow for a common synthetic route to a substituted morpholine and the subsequent NMR analysis.
Synthesis: Copper-Catalyzed Three-Component Reaction
A modern and efficient method for creating highly substituted morpholines is the copper-catalyzed three-component reaction of an amino alcohol, an aldehyde, and a diazomalonate.[3] This approach provides a direct route to complex morpholine structures.
Experimental Protocol: Synthesis of Diethyl 2-(2-hydroxyphenyl)-2-methylmorpholine-4,4-dicarboxylate
-
Step 1: Reagent Preparation: In a clean, dry vial equipped with a magnetic stir bar, add 2-amino-2-methylpropan-1-ol (0.2 mmol), salicylaldehyde (0.3 mmol), and diethyl diazomalonate (0.1 mmol).
-
Step 2: Catalyst and Solvent Addition: Add the copper(I) catalyst (e.g., CuBr, 5 mol%) and 1.0 mL of a suitable solvent such as dichloromethane (DCM).
-
Step 3: Reaction Execution: Seal the vial and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Step 4: Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the pure morpholine derivative.
NMR Analysis: From Raw Data to Confirmed Structure
The definitive proof of morpholine ring formation requires a systematic NMR analysis. This process is not merely about data acquisition; it is an exercise in logical deduction, where different NMR experiments provide interlocking pieces of the structural puzzle.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[7]
-
Ensure the sample is fully dissolved to achieve a homogeneous solution for optimal spectral resolution.
-
-
Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for superior signal dispersion.[7]
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.[21]
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a relaxation delay of 2 seconds are typically required.[21]
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is crucial for tracing the proton connectivity around the newly formed ring.[22][23]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond correlation).[22][23] This is the most reliable way to assign the C2/C6 and C3/C5 carbons based on the chemical shifts of their attached protons.
-
Part 3: Data Interpretation and Visualization
The synergy between 1D and 2D NMR spectra provides an irrefutable confirmation of the morpholine ring's structure.
Data Summary Tables
For clarity and quick reference, the expected NMR data for a generic N-substituted morpholine ring is summarized below.
Table 1: Typical ¹H NMR Data for a Morpholine Ring
| Proton Position | Typical Chemical Shift (δ, ppm) | Typical Multiplicity | Key Coupling Constants (Hz) |
|---|---|---|---|
| H-2ax, H-6ax | 3.6 - 3.8 | Triplet of doublets (td) | ³Jₐₐ ≈ 10-13, ²J ≈ 11.5 |
| H-2eq, H-6eq | 3.9 - 4.1 | Doublet of triplets (dt) | ³Jₐₑ ≈ 2-5, ²J ≈ 11.5 |
| H-3ax, H-5ax | 2.8 - 3.0 | Triplet of doublets (td) | ³Jₐₐ ≈ 10-13, ²J ≈ 11.0 |
| H-3eq, H-5eq | 3.1 - 3.3 | Doublet of triplets (dt) | ³Jₐₑ ≈ 2-5, ²J ≈ 11.0 |
Note: Values are illustrative and can vary based on solvent and substitution. At room temperature, rapid inversion may average these signals.
Table 2: Typical ¹³C NMR Data for a Morpholine Ring
| Carbon Position | Typical Chemical Shift (δ, ppm) |
|---|---|
| C-2, C-6 | 65 - 70 |
| C-3, C-5 | 45 - 50 |
Note: N-substitution primarily affects the C-3/C-5 chemical shifts.
Visualizing the Structure and Workflow
Visual aids are essential for conceptualizing the structural information derived from NMR data and the process used to obtain it.
Caption: Chair conformation of the morpholine ring with labeled atoms.
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Physicochemical properties of Morpholin-2-ylmethanamine hydrochloride
Fragment Profile & Application Guide
Executive Summary
Morpholin-2-ylmethanamine dihydrochloride (CAS: 122894-46-6) is a high-value saturated heterocycle used extensively in medicinal chemistry as a solubility-enhancing fragment . Unlike its achiral N-substituted analogs (e.g., 4-(2-aminoethyl)morpholine), this C-substituted scaffold introduces a chiral center at the C2 position, offering vectors for stereoselective target engagement.
This guide provides a rigorous technical analysis of its physicochemical properties, handling protocols for the hygroscopic salt, and strategies for orthogonal functionalization of its diamine core.
Part 1: Chemical Identity & Structural Analysis[1]
Core Identity
The compound exists primarily as a dihydrochloride salt to ensure stability against oxidation and atmospheric moisture. It features two distinct nucleophilic centers: a secondary amine within the morpholine ring and an exocyclic primary amine.
| Attribute | Detail |
| IUPAC Name | 1-(Morpholin-2-yl)methanamine dihydrochloride |
| Common Name | 2-(Aminomethyl)morpholine 2HCl |
| CAS Number | 122894-46-6 (racemic 2HCl); 116143-27-2 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 116.16 (Free Base) / 189.08 (Salt) |
| Chirality | C2 Center.[1][2] Available as Racemate, (S)-enantiomer (CAS 1821823-53-3), and (R)-enantiomer. |
Structural Significance (Medicinal Chemistry)[4]
-
Fp3 Character: The molecule contributes significantly to the fraction of
hybridized carbons (Fp3) in a drug candidate, improving solubility and metabolic stability compared to aromatic spacers. -
Basicity Modulation: The ether oxygen at position 4 exerts an inductive electron-withdrawing effect, lowering the pKa of the ring nitrogen compared to piperidine, which can be advantageous for membrane permeability.
Part 2: Physicochemical Profile[1][2]
The following data aggregates experimental values and high-confidence predictions essential for formulation and synthesis planning.
Quantitative Properties Table
| Property | Value / Range | Context |
| Physical State | White to off-white crystalline solid | Highly hygroscopic (2HCl salt).[1] |
| Melting Point | 175–180 °C (dec.)[3] | Decomposes upon melting; do not sublime. |
| Solubility (Water) | > 100 mg/mL | Excellent. Forms acidic solution (pH ~1-2). |
| Solubility (DMSO) | Soluble | Suitable for stock solutions (store frozen). |
| Solubility (DCM) | Insoluble | Requires free-basing for extraction into organic layer. |
| pKa (N1 - Ring) | ~8.4 | Secondary amine. Lowered by ether oxygen induction. |
| pKa (N2 - Exocyclic) | ~9.4 – 9.8 | Primary amine. Most basic center. |
| LogP | -1.1 (Free Base) | Highly hydrophilic; lowers lipophilicity of adducts. |
Reactivity & Selectivity Landscape
The molecule possesses two nucleophiles with distinct steric and electronic profiles.
-
Site A (Exocyclic
): Primary amine. Sterically unhindered, highly nucleophilic, higher pKa. Reacts fastest with acyl chlorides and activated esters. -
Site B (Ring
): Secondary amine. Sterically hindered by the adjacent C2 substitution. Less nucleophilic than typical piperidines due to the morpholine oxygen.[4][5]
Part 3: Synthetic Utility & Visualization
Orthogonal Functionalization Workflow
To utilize this scaffold effectively, chemists must control the regioselectivity. The following diagram illustrates the decision matrix for selective functionalization.
Figure 1: Reactivity divergence. The primary amine is kinetically favored for acylation, while the secondary amine can be selectively protected using specific conditions or purchased pre-protected.
Part 4: Experimental Protocols
Protocol A: Free-Basing & Extraction
Context: The 2HCl salt is incompatible with organometallic couplings (e.g., Buchwald-Hartwig) or base-sensitive reactions. This protocol isolates the free diamine.
Reagents:
-
Morpholin-2-ylmethanamine 2HCl (1.0 eq)
-
Sodium Hydroxide (NaOH), 4M aqueous solution
-
Dichloromethane (DCM) or Chloroform/Isopropanol (3:1)
-
Sodium Sulfate (
)
Methodology:
-
Dissolution: Dissolve 1.0 g of the 2HCl salt in 5 mL of distilled water. The solution will be acidic (pH < 2).
-
Basification: Cool the solution to 0°C. Dropwise add 4M NaOH until pH > 12. Note: The solution may become slightly cloudy.
-
Extraction: The free base is highly polar and difficult to extract with pure DCM. Use Chloroform:Isopropanol (3:1) for extraction (3 x 10 mL). This solvent system improves recovery of polar amines.
-
Drying: Dry the combined organic layers over anhydrous
for 15 minutes. -
Concentration: Filter and concentrate in vacuo at < 30°C.
-
Critical Checkpoint: The free base is a volatile oil. Do not apply high vacuum for extended periods, or the product will be lost to the manifold.
-
Protocol B: Selective Amide Coupling (Primary Amine)
Context: Coupling a carboxylic acid to the exocyclic amine while leaving the morpholine ring free.
Methodology:
-
Activation: In a separate flask, dissolve Carboxylic Acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes.
-
Addition: Add Morpholin-2-ylmethanamine 2HCl (1.0 eq) directly to the activated ester mixture.
-
Why: The salt slowly dissolves and releases the free amine as DIPEA neutralizes the HCl. The primary amine, being less hindered and more nucleophilic, reacts preferentially with the active ester.
-
-
Workup: Dilute with EtOAc, wash with saturated
. The product (containing the secondary amine) will remain in the organic layer if the lipophilic tail is sufficiently large; otherwise, use the Chloroform/IPA extraction method.
Part 5: Handling, Stability & Analytics
Storage & Stability[8]
-
Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. It will deliquesce (turn into a liquid goo) if left open to air for > 1 hour.
-
Storage: Store at room temperature in a desiccator or under inert atmosphere (
/Ar). -
Shelf Life: > 2 years if kept dry.
Analytical Characterization (NMR)
When analyzing the salt vs. free base, chemical shifts change significantly due to protonation.
-
1H NMR (D2O, Salt form):
-
The methanamine protons (
) appear as a doublet around 3.1–3.3 ppm . -
The morpholine ring protons appear as a complex multiplet set between 3.5–4.2 ppm .
-
The chiral center proton (H2) is often obscured by the ring ether protons.
-
Quality Control Workflow
Figure 2: QC workflow. Visual inspection is critical due to hygroscopicity issues.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 122894-46-6, Morpholin-2-ylmethanamine dihydrochloride. Retrieved from [Link]
-
Ortiz, K. G., et al. (2024).[6] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society, 146, 29847-29856.[6] (Provides mechanistic insight into morpholine ring reactivity). Retrieved from [Link]
Sources
- 1. (S)-2-Morpholinemethanamine, hydrochloride - CAS:1821823-53-3 - 上海馨远医药科技有限公司 [balmxy.com]
- 2. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Morpholine [drugfuture.com]
- 4. atamankimya.com [atamankimya.com]
- 5. Morpholine - Wikipedia [en.wikipedia.org]
- 6. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]
Structure-Activity Relationship (SAR) Studies of Morpholin-2-ylmethanamine Analogs
Executive Summary: The "Privileged" Scaffold
In modern medicinal chemistry, the Morpholin-2-ylmethanamine (2-aminomethylmorpholine) scaffold represents a critical bioisosteric alternative to piperidines and pyrrolidines. Its utility stems from a unique balance of physicochemical properties: the morpholine oxygen lowers the basicity of the ring nitrogen (pKa ~8.4 vs. ~11.0 for piperidine), enhancing metabolic stability and blood-brain barrier (BBB) permeability while reducing phospholipidosis risk.
This guide provides a rigorous analysis of the SAR surrounding this scaffold, focusing on its application in BACE1 inhibition (Alzheimer's) , Sigma-1 receptor modulation , and DPP-4 inhibition . It is designed for medicinal chemists requiring actionable synthetic routes and data-driven optimization strategies.
Scaffold Architecture & Physicochemical Profile
The core structure consists of a morpholine ring substituted at the C2 position with a methanamine group. This creates two distinct vectors for diversification:
-
N4-Position (Secondary Amine): Controls overall lipophilicity (LogD) and solubility.
-
Exocyclic Amine (Primary/Secondary): Acts as the primary pharmacophore anchor (often engaging Asp/Glu residues in enzyme pockets).
Conformational Bias
The morpholine ring predominantly adopts a chair conformation . Substituents at the C2 position prefer the equatorial orientation to minimize 1,3-diaxial interactions. This rigid stereochemical presentation is vital for high-affinity binding in chiral pockets (e.g., GPCRs).
| Property | Morpholine Core | Piperidine Core | Impact on Drug Design |
| pKa (Conj. Acid) | ~8.4 | ~11.0 | Morpholine is less protonated at pH 7.4, improving membrane permeability. |
| LogP | -0.86 | 0.84 | Morpholine lowers lipophilicity, improving solubility and reducing metabolic clearance. |
| H-Bonding | Acceptor (Ether O) | None | The ether oxygen can engage in additional H-bonds with the target protein. |
Synthetic Strategies
Accessing the chiral Morpholin-2-ylmethanamine scaffold requires robust methodologies to ensure enantiomeric purity, as the (S)- and (R)-enantiomers often exhibit vastly different biological activities.
Method A: Chiral Pool Synthesis (From Amino Acids)
This route utilizes L-Serine or L-Aspartic acid derivatives to establish the C2 stereocenter early.
Method B: Epichlorohydrin Cyclization (Scalable)
A common industrial route involving the ring-opening of chiral epichlorohydrin followed by cyclization.
Caption: Figure 1. Scalable synthetic workflow for accessing enantiopure morpholin-2-ylmethanamine scaffolds from chiral epichlorohydrin.
Structure-Activity Relationship (SAR) Deep Dive
The SAR of this scaffold is best understood by zoning the molecule into three interaction domains.
Zone 1: The Exocyclic Amine (Target Anchor)
In protease inhibitors (e.g., BACE1, Renin), this amine often transitions to an amide or urea.
-
Observation: Conversion of the primary amine to a tertiary amide often improves potency by filling hydrophobic pockets adjacent to the catalytic dyad.
-
Critical Insight: Retaining a basic nitrogen here is crucial for Sigma-1 receptor ligands to form a salt bridge with Asp126.
Zone 2: The Morpholine Nitrogen (N4) (ADME Modulator)
-
Alkyl/Aryl Capping: Capping N4 with bulky lipophilic groups (e.g., benzyl, diphenylmethyl) is standard for Reuptake Inhibitors (like Reboxetine analogs).
-
Electron Withdrawal: Sulfonylation or amidation of N4 reduces the basicity further, often used to tune selectivity against hERG channels.
Zone 3: Stereochemistry (The C2 Switch)
-
BACE1 Inhibitors: The (S)-configuration is generally preferred to align the exocyclic amine with the catalytic aspartates.
-
Sigma-1 Ligands: Enantiomeric preference varies by series, but the (S)-enantiomer often shows higher affinity for
over .
Case Study: BACE1 Inhibition for Alzheimer's
Context:
Comparative SAR Data
The following table illustrates the effect of the morpholine core substitution on potency and lipophilicity in a BACE1 inhibitor series (Genericized data based on Bioorg. Med. Chem. trends [1, 2]).
| Compound ID | Core Scaffold | R-Group (Exocyclic) | BACE1 IC50 (nM) | LogD (pH 7.4) | CNS MPO Score* |
| CMP-001 | Cyclohexane (Carbocycle) | Benzamide | 15 | 3.8 | 3.2 (Low) |
| CMP-002 | Piperidine | Benzamide | 12 | 2.9 | 4.1 (Med) |
| CMP-003 | Morpholine (S) | Benzamide | 18 | 1.9 | 5.4 (High) |
| CMP-004 | Morpholine (R) | Benzamide | 450 | 1.9 | 5.4 (High) |
| CMP-005 | Morpholine (S) | Picolinamide | 6 | 1.5 | 5.8 (Excellent) |
-
CNS MPO (Multi-Parameter Optimization) Score: Scale 0-6; >4 predicts good CNS alignment.
Analysis:
-
CMP-003 vs CMP-001: The morpholine switch results in a slight loss of potency (15nM -> 18nM) but a massive improvement in LogD (3.8 -> 1.9), significantly enhancing the probability of BBB penetration.
-
Stereochemical Cliff: The (S)-enantiomer (CMP-003) is >20x more potent than the (R)-enantiomer (CMP-004), confirming the specific spatial requirement of the BACE1 active site.
Experimental Protocols
Protocol A: Synthesis of (S)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate
Validation: This protocol ensures protection of the secondary amine for selective functionalization of the primary amine.
-
Starting Material: Dissolve (S)-morpholin-2-ylmethanamine dihydrochloride (1.0 eq) in DCM/Water (1:1).
-
Base Addition: Add
(3.0 eq) followed by (0.9 eq) dropwise at 0°C. Note: Using slight substoichiometric Boc anhydride favors N4 protection over the primary amine due to steric accessibility differences. -
Reaction: Stir at RT for 12 hours. Monitor by TLC (ninhydrin stain).
-
Workup: Extract with DCM (3x). Wash organic layer with brine, dry over
. -
Purification: Silica gel chromatography (MeOH/DCM gradient).
-
Yield: Typically 75-85%.
Protocol B: BACE1 FRET Assay (Enzymatic Potency)
Validation: Fluorescence Resonance Energy Transfer (FRET) provides a ratiometric readout less susceptible to compound interference.
-
Reagents: Recombinant human BACE1 enzyme; FRET peptide substrate (e.g., Rh-EVNLDAEFK-Quencher).
-
Buffer: 50 mM Sodium Acetate, pH 4.5 (mimics endosomal pH), 0.1% CHAPS.
-
Procedure:
-
Plate 10
L of test compound (serial dilution in DMSO). -
Add 10
L enzyme solution. Incubate 15 min at RT. -
Add 10
L substrate solution (Final conc: 250 nM).
-
-
Readout: Measure fluorescence (Ex 530nm / Em 590nm) kinetically for 60 mins.
-
Analysis: Calculate slope of linear range. Derive IC50 using 4-parameter logistic fit.
Strategic Optimization Workflow
Use this decision tree to guide lead optimization when using the morpholin-2-ylmethanamine scaffold.
Caption: Figure 2. Decision tree for optimizing morpholine-based leads, balancing potency against physicochemical properties.
References
-
Mullane, K., et al. "Expansion of the structure–activity relationships of BACE1 inhibitors by harnessing diverse building blocks prepared using a unified synthetic approach."[1] RSC Medicinal Chemistry, 2019.
-
Stamford, A. W., et al. "Discovery of an Orally Available, Brain-Penetrant BACE1 Inhibitor." Journal of Medicinal Chemistry, 2012.
-
Kourounakis, A. P., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews, 2020.
-
Wishart, G., et al. "Scaffold hopping in the discovery of novel Sigma-1 receptor ligands." Bioorganic & Medicinal Chemistry Letters, 2010.[2]
Sources
Unlocking Chemical Space: The Morpholin-2-ylmethanamine Scaffold in Drug Discovery
Executive Summary
In the pursuit of novel bioactive chemical entity (NCE) discovery, the Morpholin-2-ylmethanamine (2-(aminomethyl)morpholine) scaffold represents a high-value pharmacophore. Unlike the ubiquitous 4-substituted morpholine rings found in blockbuster drugs like Gefitinib or Linezolid, the 2-substituted variant offers a chiral vector (C2) that projects functionality into unexplored biological space while maintaining the morpholine ring's favorable physicochemical properties.
This guide provides a comprehensive technical analysis of this scaffold, detailing its structural rationale, stereoselective synthetic access, and application in high-throughput library generation.
The Pharmacophore: Structural & Physicochemical Rationale[1][2][3]
The morpholine ring is often termed a "privileged structure" in medicinal chemistry due to its ability to modulate lipophilicity and solubility without introducing metabolic liabilities common to other heterocycles. The Morpholin-2-ylmethanamine scaffold elevates this by adding a specific vector for diversification.
The "Oxygen Clamp" and Solubility
The morpholine oxygen atom serves as a weak hydrogen bond acceptor (HBA), often engaging in water-mediated bridges within kinase ATP-binding pockets or GPCR allosteric sites.
-
pKa Modulation: The morpholine nitrogen typically exhibits a pKa of ~8.3–8.7. This ensures that at physiological pH (7.4), a significant fraction exists in the cationic form, enhancing aqueous solubility and lysosomal trapping, which can improve volume of distribution (
). -
Metabolic Stability: Unlike piperazines, which are prone to rapid N-oxidation or ring opening, the morpholine ether linkage reduces electron density on the nitrogen, often mitigating oxidative clearance by CYP450 isoforms.
The C2-Vector Advantage
Substitution at the C2 position creates a chiral center.
-
(S)-Enantiomer vs. (R)-Enantiomer: Biological targets are 3D entities. The ability to synthesize distinct enantiomers allows for the probing of specific hydrophobic pockets that planar or achiral molecules cannot access.
-
Fsp3 Character: Introducing the aminomethyl arm increases the fraction of sp3-hybridized carbons (
), a metric directly correlated with clinical success and reduced off-target toxicity.
Visualization: Pharmacophoric Map
Figure 1: Pharmacophoric dissection of the Morpholin-2-ylmethanamine scaffold highlighting key interaction points.
Synthetic Access & Stereocontrol
Accessing the scaffold in an enantiopure fashion is critical. We prioritize the Chiral Aziridine Ring Opening strategy for its high stereofidelity and the Amino Acid Reduction route for scalability.
Strategy A: Chiral Aziridine Ring Opening (High Precision)
This method utilizes commercially available chiral epichlorohydrin or aziridines to establish the C2 stereocenter before cyclization.
-
Step 1: Ring opening of chiral aziridine (e.g., (S)-N-trityl-aziridine-2-carboxylate) with a haloalcohol or equivalent spacer.
-
Step 2: Cyclization under basic conditions (NaH or t-BuOK) to form the morpholine ring.
-
Advantage: Retains the stereochemistry of the starting material with >98% ee.[1]
Strategy B: From Amino Acids (Scalable)
Starting from L-Serine or L-Aspartic acid derivatives.
-
Step 1: Protection of amine and reduction of the carboxylic acid to the alcohol.
-
Step 2: O-alkylation with a 2-halo-acetamide derivative.
-
Step 3: Reduction of the amide to the amine, followed by intramolecular cyclization.
Library Design & Diversification
The Morpholin-2-ylmethanamine scaffold is a bifunctional building block. It possesses two orthogonal reactive handles:
-
N4-Secondary Amine: Ideal for
reactions (heteroarylation) or reductive amination. -
Exocyclic Primary Amine: Ideal for amide coupling, sulfonylation, or urea formation.
Workflow: Parallel Synthesis
To maximize chemical space exploration, a "Protect-Diversify-Deprotect" strategy is employed.
Figure 2: Parallel synthesis workflow for generating bifunctional libraries.
Experimental Protocols
Protocol: Synthesis of (S)-2-(Aminomethyl)-4-benzylmorpholine
A robust, self-validating protocol for generating the core scaffold.
Reagents:
-
(S)-Epichlorohydrin (99% ee)
-
N-Benzylethanolamine
-
Sodium Hydride (60% dispersion in oil)
-
Toluene (Anhydrous)
Methodology:
-
Ring Opening: To a solution of N-benzylethanolamine (10 mmol) in anhydrous Toluene (50 mL) at 0°C, add (S)-epichlorohydrin (10 mmol) dropwise. Stir at RT for 12 hours.[2] Checkpoint: Monitor by TLC (formation of intermediate diol).
-
Cyclization: Cool the mixture to 0°C. Cautiously add NaH (12 mmol) portion-wise. (Caution:
gas evolution). Heat to reflux (110°C) for 4 hours. -
Workup: Quench with saturated
(aq). Extract with EtOAc (3x). Wash organic phase with brine, dry over . -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Amination: Convert the resulting chloromethyl intermediate to the amine via the Gabriel synthesis (Potassium phthalimide followed by hydrazine deprotection) or Azide displacement (
followed by Staudinger reduction).
Validation Criteria:
-
1H NMR (400 MHz, CDCl3): Diagnostic multiplets for morpholine ring protons at
3.6-3.9 ppm. -
Chiral HPLC: Enantiomeric excess (ee) should be >95% compared to racemic standard.
Protocol: General Amide Coupling (Library Step)
-
Dissolve Carboxylic Acid (1.1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 min.
-
Add (S)-2-(aminomethyl)morpholine scaffold (1.0 eq).
-
Stir at RT for 2-4 hours.
-
Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).
Case Studies & Biological Relevance
Kinase Inhibition (ATP-Competitive)
In the design of kinase inhibitors, the morpholine ring is frequently positioned at the solvent-exposed region.
-
Mechanism: The ether oxygen can accept a hydrogen bond from the kinase hinge region or water network. The C2-aminomethyl group can be acylated with a warhead (e.g., acrylamide) to target a specific cysteine residue (e.g., Cys797 in EGFR), converting a reversible inhibitor into a covalent one.
-
Example: Analogues of Gefitinib where the solubilizing morpholine is replaced by 2-(aminomethyl)morpholine allow for the attachment of solubility-enhancing tails or fluorescent probes without disrupting the hinge binding.
GPCR Ligands (Monoamine Transporters)
The scaffold mimics the neurotransmitter structure (distance between aromatic ring and basic nitrogen).
-
Reboxetine Analogue: Reboxetine is a norepinephrine reuptake inhibitor containing a 2-substituted morpholine.[3] By utilizing the 2-aminomethyl scaffold, researchers can extend the side chain to reach secondary binding pockets (S2 site) in the transporter, potentially enhancing selectivity for NET over SERT or DAT.
ADME/Tox Profile Summary
| Property | Value / Observation | Impact on Drug Development |
| LogP | 0.5 – 1.5 (Scaffold only) | Ideal for CNS penetration; lowers lipophilic toxicity. |
| TPSA | ~21 Ų (Morpholine ring) | Favorable for membrane permeability (Rule of 5). |
| Metabolic Stability | High (Ring) | Ether oxygen deactivates the ring toward oxidation. |
| hERG Inhibition | Low Risk | Unlike piperidines, morpholines are less associated with hERG binding unless linked to highly lipophilic linkers. |
References
-
Morpholine as a Privileged Structure: Kourounakis, A. et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules."[4][5][6][7] Medicinal Research Reviews, 2020.[4][6] Link
-
Chiral Synthesis via Aziridines: Ghorai, M. K. et al. "Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines." Beilstein Journal of Organic Chemistry, 2015. Link
-
Asymmetric Hydrogenation: Zhang, Z. et al. "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science, 2021. Link
-
Reboxetine & CNS Applications: Wong, E. H. et al. "Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor." Biological Psychiatry, 2000. Link
-
Morpholine Physicochemical Properties: Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold-Based Design." Chemical Research in Toxicology, 2016. Link
Sources
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Morpholine Moiety: A Cornerstone for Optimizing Pharmacokinetic Properties in Drug Discovery
An In-depth Technical Guide for Drug Development Professionals
Introduction: The Privileged Status of the Morpholine Scaffold
In the landscape of medicinal chemistry, certain structural motifs consistently appear in successful drug candidates, earning them the designation of "privileged structures."[1] The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a quintessential example of such a scaffold.[2][3][4][5] Its frequent incorporation into a multitude of approved and experimental drugs is not coincidental; it is a direct result of its remarkable ability to bestow advantageous physicochemical, metabolic, and pharmacokinetic (PK) properties upon a molecule.[1][3][4][5][6][7]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the morpholine moiety's role in enhancing drug-like properties. We will dissect the structural and chemical attributes that enable it to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, moving beyond a mere listing of effects to explain the underlying causality that makes morpholine a powerful tool in the medicinal chemist's arsenal.
Decoding the Physicochemical Advantages of the Morpholine Ring
The utility of the morpholine ring stems from a unique combination of features that favorably influence a molecule's behavior in a physiological environment. These core properties are the foundation for its pharmacokinetic benefits.
Basicity and pKa: A Key to Solubility and Permeability
The nitrogen atom in the morpholine ring confers basicity. However, the electron-withdrawing effect of the adjacent oxygen atom reduces this basicity compared to analogous saturated heterocyles like piperidine. The resulting pKa of the conjugate acid of morpholine is approximately 8.4-8.7.[6][8] This value is strategically significant because it is close to physiological pH (7.4).[9][10]
This "tuned" basicity means that at physiological pH, a significant portion of morpholine-containing molecules will exist in a protonated, cationic state. This ionization is crucial for enhancing aqueous solubility, a common hurdle in drug development.[8][9][10][11] Simultaneously, a sufficient fraction of the compound remains in its neutral, un-ionized form, which is essential for passive diffusion across lipid-rich biological membranes, such as the intestinal epithelium and the blood-brain barrier (BBB).[9][10][12][13] This delicate balance between ionized and un-ionized states is a primary reason for morpholine's ability to improve both solubility and membrane permeability, critical components of oral bioavailability.[9][10][11][12]
Polarity, Hydrogen Bonding, and Lipophilicity
The oxygen atom in the morpholine ring is a key contributor to its utility. It is a hydrogen bond acceptor, allowing for favorable interactions with biological targets like enzymes and receptors, which can enhance potency and selectivity.[9][11] This oxygen also increases the polarity of the moiety, which aids in improving aqueous solubility.[11]
The combination of the polar ether and the basic amine within a compact cyclic structure results in a well-balanced lipophilic-hydrophilic profile.[2][10] This balance is often crucial for achieving desirable ADME properties, including the ability to penetrate the CNS.[2][10][12]
Table 1: Comparative Physicochemical Properties of Common Saturated Heterocycles
| Property | Morpholine | Piperidine | Piperazine (pKa1/pKa2) |
| pKa (Conjugate Acid) | ~8.4 | ~11.1 | ~9.7 / ~5.6 |
| LogP | -0.86 | 0.84 | -1.03 |
| Hydrogen Bond Acceptors | 2 (O and N) | 1 (N) | 2 (N and N) |
| Hydrogen Bond Donors | 1 (N-H) | 1 (N-H) | 2 (N-H and N-H) |
| Key Feature | Balanced polarity, moderate basicity | High basicity, more lipophilic | Two basic centers, highly polar |
Data compiled from various chemical property databases for illustrative purposes.
Impact on Pharmacokinetic (ADME) Profiles
The strategic incorporation of a morpholine moiety can profoundly and predictably improve a drug candidate's ADME profile.
Absorption and Bioavailability
As discussed, the optimized pKa of the morpholine ring is a major driver for improved oral absorption. By enhancing aqueous solubility, the morpholine group helps ensure the drug can dissolve effectively in the gastrointestinal fluids, a prerequisite for absorption.[11] Its ability to maintain a population of neutral molecules allows for efficient permeation across the gut wall.[10] This dual improvement in solubility and permeability often translates directly to enhanced oral bioavailability.[11][12]
Distribution and CNS Penetration
The balanced hydrophilic-lipophilic nature of morpholine makes it particularly effective for modulating drug distribution.[2][10] For systemic drugs, this can lead to favorable tissue partitioning. For central nervous system (CNS) drug discovery, the morpholine ring is especially prized.[2][9][10] It often provides the right balance of properties to facilitate crossing the highly restrictive blood-brain barrier, a feature demonstrated by numerous approved CNS-active drugs like reboxetine and aprepitant.[9][10][13]
Metabolism and Metabolic Stability
Metabolic instability is a primary cause of drug failure. The morpholine ring is generally considered to be metabolically robust.[12][14][15] While it can be metabolized, typically through oxidation, its saturated, electron-deficient nature makes it less susceptible to rapid breakdown by cytochrome P450 (CYP) enzymes compared to other nitrogen-containing heterocycles.[9][10][12] Replacing a metabolically labile group with a morpholine ring is a common and effective strategy to increase a compound's half-life and duration of action.[12][14][15][16]
Caption: Causality map of morpholine's properties and PK benefits.
Morpholine as a Bioisosteric Replacement
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity but alters other properties, is a cornerstone of lead optimization.[17][18] The morpholine ring is an excellent bioisostere for other cyclic amines like piperazine and piperidine.[8]
-
Replacing Piperazine: A piperazine ring has two basic nitrogens, which can lead to high polarity, poor permeability, and potential off-target interactions. Replacing it with a morpholine reduces the basicity, improves the lipophilicity profile, and often enhances permeability while maintaining a key nitrogen interaction point.[8]
-
Replacing Piperidine: A piperidine ring is significantly more basic (pKa ~11) and more lipophilic than morpholine. This high basicity can lead to toxicity issues (e.g., hERG channel inhibition) and rapid metabolism. Swapping it for a morpholine can mitigate these liabilities by lowering basicity and improving metabolic stability.
Caption: Morpholine as a bioisosteric replacement for other heterocycles.
Case Studies: Morpholine in Approved Drugs
The successful application of the morpholine moiety is evident in numerous marketed drugs across various therapeutic areas.
Table 2: Examples of FDA-Approved Drugs Containing a Morpholine Moiety
| Drug Name | Therapeutic Class | Role of Morpholine Moiety |
| Linezolid | Antibiotic | The morpholine ring is crucial for activity and contributes to a favorable pharmacokinetic profile, including good oral bioavailability.[6] |
| Gefitinib | Anticancer (EGFR Inhibitor) | The morpholine group enhances aqueous solubility and provides a key interaction point with the kinase active site.[6] |
| Aprepitant | Anti-emetic (NK1 Antagonist) | Essential for achieving the required CNS penetration to act on receptors in the brain.[9][10] |
| Reboxetine | Antidepressant (NRI) | The two morpholine rings are key to its structure and help ensure sufficient BBB penetration and appropriate metabolic stability.[9][10] |
Experimental Protocol: Assessing Metabolic Stability
To experimentally validate the impact of the morpholine moiety on metabolic stability, an in vitro liver microsomal stability assay is a standard and essential experiment.
Objective:
To determine the rate of metabolic clearance of a compound by liver enzymes (primarily CYPs) and calculate its intrinsic clearance (CLint) and in vitro half-life (t½).
Materials:
-
Test compound (and a non-morpholine analogue for comparison)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Positive control compound (e.g., testosterone, verapamil)
-
Acetonitrile (ACN) with internal standard for reaction quenching and sample processing
-
LC-MS/MS system for analysis
Step-by-Step Methodology:
-
Preparation: Thaw HLM on ice. Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL. Prepare the test compound and control compound stock solutions in a suitable organic solvent (e.g., DMSO).
-
Incubation Setup: In a 96-well plate, pre-warm the HLM master mix at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add a small volume of the test compound stock solution to the HLM mix to achieve the desired final concentration (typically 1 µM). To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately add the aliquot to a well containing ice-cold ACN with an internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculation:
-
In vitro half-life (t½) = 0.693 / k
-
Intrinsic clearance (CLint) in µL/min/mg protein = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Caption: Workflow for an in vitro liver microsomal stability assay.
Synthetic Strategies for Incorporating the Morpholine Moiety
The facile and versatile synthetic accessibility of the morpholine ring further enhances its appeal in drug discovery.[2][3][5] Several robust methods exist for its incorporation.
-
Dehydration of Diethanolamine: A common industrial method involving the acid-catalyzed cyclization of diethanolamine or its derivatives.[19]
-
From Bis(2-chloroethyl) ether and an Amine: A direct approach where a primary amine displaces the two chlorides to form the ring.[19]
-
Modern Catalytic Methods: More recent strategies involve palladium-catalyzed or other transition-metal-catalyzed cyclizations, offering greater efficiency and substrate scope.[2]
-
Reductive Amination: A substituted morpholine can be coupled to a molecule via reductive amination of an aldehyde or ketone, a standard and reliable reaction in medicinal chemistry.
Conclusion and Future Perspectives
The morpholine moiety is far more than a simple heterocyclic linker; it is a sophisticated tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][7][9][11][20] Its unique and balanced physicochemical profile—stemming from its moderate basicity, hydrogen bonding capability, and metabolic stability—provides a reliable means to address common developmental challenges such as poor solubility, low bioavailability, and rapid metabolic clearance.[11][12][21] As drug discovery continues to tackle increasingly complex biological targets and demand for orally bioavailable drugs with favorable safety profiles grows, the "privileged" morpholine scaffold will undoubtedly remain a central and indispensable component in the design of next-generation therapeutics.
References
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemMedChem.
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
- Request PDF: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). ResearchGate.
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews.
- Morpholine Bioisosteres for Drug Design. (n.d.). Enamine.
- Morpholine Bioisosteres for Drug Design. (n.d.). Pharmaceutical Business Review.
- Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences.
- Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). ACS Publications.
- MORPHOLINE. (n.d.).
- Request PDF: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2025). ResearchGate.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC.
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403.
- Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022).
- Side-by-side comparison of synthesis routes for morpholine-based compounds. (n.d.). Benchchem.
- Contribution of the morpholine scaffold on the activity of... (n.d.). ResearchGate.
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Taylor & Francis.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PMC.
- Request PDF: A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. (2025). ResearchGate.
- Input of Isosteric and Bioisosteric Approach in Drug design. (n.d.). SciSpace.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed.
- Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 103578.
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- 21. researchgate.net [researchgate.net]
Synthesis of Novel N-Substituted Morpholin-2-ylmethanamine Derivatives
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Morpholine Advantage
The morpholine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., Linezolid, Gefitinib, Timolol). Its unique chair conformation, moderate basicity (
Morpholin-2-ylmethanamine (2-(aminomethyl)morpholine) represents a specific, high-value subclass. Unlike the achiral parent morpholine, this scaffold introduces a chiral center at C2 and an exocyclic primary amine handle, enabling the construction of precise 3D vectors for ligand-target interactions. This guide details the robust, stereocontrolled synthesis of these derivatives, focusing on scalability and orthogonal functionalization.
Retrosynthetic Analysis & Strategic Logic
To access N-substituted morpholin-2-ylmethanamine derivatives with high enantiopurity, we must avoid routes that lead to racemization or difficult separations. The most reliable strategy leverages the "Chiral Pool" approach, utilizing enantiopure epichlorohydrin or amino acids.
Strategic Disconnections
We identify two primary disconnections:
-
Route A (Cyclization): Intermolecular displacement of chiral epichlorohydrin by an amino alcohol, followed by intramolecular cyclization. This is the preferred route for scale and stereocontrol.
-
Route B (Reduction): Reduction of morpholine-2-carboxamides derived from serine. This is useful for accessing specific carbonyl-adjacent analogs but requires harsh reduction steps.
Visualizing the Retrosynthesis (DOT Diagram)
Caption: Retrosynthetic disconnection of the target scaffold to commercially available chiral epichlorohydrin and amino alcohols.
Detailed Synthetic Protocols
Route A: The Epichlorohydrin Cyclization Protocol (Primary Method)
This route is favored for its ability to generate enantiopure material (ee > 98%) using inexpensive chiral epichlorohydrin.
Step 1: Ring Construction (2-Hydroxymethylmorpholine core)
Mechanism: The secondary amine of the N-benzyl aminoethanol attacks the less substituted carbon of the epoxide (regioselective ring opening), followed by base-mediated intramolecular displacement of the chloride.
-
Reagents: N-Benzyl-2-aminoethanol (1.0 eq), (S)-Epichlorohydrin (1.1 eq), Lewis Acid Catalyst (
or similar), Base (t-BuOK or NaH). -
Solvent: Toluene or THF (anhydrous).
Protocol:
-
Dissolve N-benzyl-2-aminoethanol (10 mmol) in anhydrous toluene (50 mL).
-
Add (S)-epichlorohydrin (11 mmol) and
(1 mmol) as catalyst. Stir at RT for 12h. -
Checkpoint: Monitor TLC for consumption of the epoxide. The intermediate chlorohydrin is formed.
-
Cool to 0°C. Add t-BuOK (12 mmol) slowly.
-
Warm to 60°C for 4h to effect cyclization.
-
Workup: Quench with
, extract with EtOAc. -
Yield: Typically 75-85%.
Step 2: Functional Group Interconversion (OH
)
Direct conversion of the hydroxyl group to the primary amine is best achieved via the Azide intermediate to avoid elimination side products.
-
Activation: Mesyl Chloride (MsCl),
, DCM, 0°C. -
Displacement:
, DMF, 60°C. -
Reduction: Staudinger reduction (
) or Hydrogenation ( , Pd/C).
Critical Note on Stereochemistry: The displacement of the mesylate by azide proceeds via
Step 3: N-Diversification (The "N-Substituted" Component)
The N-benzyl group serves as a protecting group during synthesis. It can be removed (hydrogenolysis) to reveal the secondary amine (
Workflow for N-Substitution:
-
Debenzylation:
(1 atm), Pd(OH) /C (Pearlman's catalyst), MeOH. -
Derivatization:
-
Reductive Amination: Aldehyde/Ketone +
. -
SnAr: Aryl Fluoride +
, DMSO, Heat. -
Buchwald-Hartwig: Aryl Bromide + Pd catalyst + Binap.
-
Experimental Workflow Diagram
Caption: Step-by-step synthetic workflow from chiral epichlorohydrin to the final N-substituted derivative.
Technical Comparison of Methods
| Parameter | Route A: Epichlorohydrin Cyclization | Route B: Serine Reduction | Route C: Ethylene Sulfate |
| Starting Material Cost | Low (Epichlorohydrin is cheap) | Moderate (Chiral Serine) | Low (Ethylene Sulfate) |
| Stereocontrol | Excellent (Controlled by Epichlorohydrin) | Excellent (Controlled by Amino Acid) | Variable (Substrate dependent) |
| Step Count | 4-5 Steps | 3-4 Steps | 2-3 Steps |
| Scalability | High (Kilogram scale proven) | Moderate (Reductions can be hazardous) | Moderate (Exothermic) |
| Key Risk | Azide handling (Safety) | Racemization during reduction | Regioselectivity issues |
Critical Troubleshooting & Optimization (Expertise)
Hygroscopicity & Handling
The free amine form of morpholin-2-ylmethanamine is highly hygroscopic and readily absorbs
-
Solution: Isolate and store intermediates as HCl or Oxalate salts . These are crystalline, non-hygroscopic, and stable for months.
Regioselectivity in Cyclization
In Route A, the initial attack of the amino alcohol on epichlorohydrin must be regioselective.
-
Insight: Using a Lewis acid like
or promotes attack at the less substituted carbon (C3 of epichlorohydrin). Without catalyst, you may get up to 10-15% of the unwanted regioisomer (attack at C2), which is difficult to separate.
Orthogonal Protection
If your target requires different substituents on the morpholine nitrogen (
-
Strategy:
References
-
Breuning, A., Vicik, R., & Schirmeister, T. (2007). Efficient One-Pot Synthesis of Enantiomerically Pure 2-(Hydroxymethyl)morpholines. Tetrahedron: Asymmetry, 18(12), 1410-1419. Link
-
Mullins, S. T., et al. (2016). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Current Medicinal Chemistry. Link
-
Gator, B. A., & Wipf, P. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines using Ethylene Sulfate. ChemRxiv. Link
-
FDA Orange Book. Approved Drug Products with Therapeutic Equivalence Evaluations (Linezolid). Link
-
Wijtmans, R., et al. (2004). Synthesis of Morpholine-2-carboxylic Acid Derivatives via Enantioselective Enzymatic Resolution. Journal of Organic Chemistry. Link
Sources
Technical Guide: (Morpholin-2-yl)methanamine Dihydrochloride in Medicinal Chemistry
Executive Summary: The Morpholine Advantage
In modern drug discovery, the morpholine ring is a "privileged scaffold," widely utilized to optimize the physicochemical properties of drug candidates.[1][2] (Morpholin-2-yl)methanamine (and its stable dihydrochloride salt) represents a critical chiral building block that allows researchers to introduce this solubilizing moiety via a flexible primary amine linker.
Unlike the more common 4-substituted morpholines (attached via the ring nitrogen), the 2-substituted motif offers a unique vector for extending the molecule into solvent-exposed regions of a protein binding pocket. This guide details the technical specifications, synthetic utility, and handling protocols for this high-value intermediate.
Chemical Identity & Specifications
The compound is most commonly supplied as the dihydrochloride salt to ensure stability against oxidation and hygroscopicity.
Core Identification Data
| Parameter | Specification |
| Chemical Name | (Morpholin-2-yl)methanamine dihydrochloride |
| CAS Number (2HCl) | 122894-46-6 |
| CAS Number (Free Base) | 116143-27-2 |
| Molecular Formula | C₅H₁₂N₂O[3][4][5] · 2HCl |
| Molecular Weight | 189.08 g/mol (Salt); 116.16 g/mol (Base) |
| IUPAC Name | 1-(Morpholin-2-yl)methanamine dihydrochloride |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in Water, DMSO, Methanol; Insoluble in DCM, Hexanes |
Stereochemistry Note
While the CAS 122894-46-6 typically refers to the racemate, enantiopure forms are critical for structure-activity relationship (SAR) studies:
-
(S)-Isomer: Often designated for specific kinase inhibitor projects (CAS: 1313584-92-7 for related alcohol precursor).
-
(R)-Isomer: Used to probe stereoselective binding pockets.
-
Recommendation: Always verify the enantiomeric excess (ee) via chiral HPLC if purchasing designated enantiomers.
Synthetic Utility & Applications
Pharmacophore Modulation
The morpholine ring is a metabolic "soft spot" blocker and a solubility enhancer. By using (Morpholin-2-yl)methanamine, medicinal chemists can:
-
Lower LogP: The ether oxygen reduces lipophilicity compared to cyclohexyl analogs.
-
Modulate pKa: The morpholine nitrogen (pKa ~8.3) provides a basic center that is often protonated at physiological pH, improving aqueous solubility.
-
Vector Exploration: The methanamine linker allows the morpholine ring to "float" away from the core scaffold, potentially picking up hydrogen bonding interactions with residues like Asp or Glu in the protein active site.
Primary Reaction Pathways
The primary amine group is the reactive handle. Common transformations include:
-
Amide Coupling: Reaction with carboxylic acids using HATU/DIPEA.
-
Reductive Amination: Reaction with aldehydes using NaBH(OAc)₃.
-
SₙAr Reactions: Displacement of halides on heteroaromatic cores (e.g., chloropyrimidines).
Experimental Protocols
Handling the Dihydrochloride Salt
The 2HCl salt is acidic. In nucleophilic substitutions or couplings, 3.0 - 4.0 equivalents of base (e.g., Diisopropylethylamine [DIPEA] or Triethylamine [TEA]) are required to neutralize the salt and liberate the nucleophilic free amine.
Standard Protocol: Amide Coupling (General Procedure)
Objective: Attach the morpholine moiety to a carboxylic acid scaffold (R-COOH).
-
Activation: Dissolve R-COOH (1.0 equiv) in dry DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 15 minutes at Room Temperature (RT) to form the active ester.
-
Addition: Add (Morpholin-2-yl)methanamine 2HCl (1.2 equiv) directly to the reaction mixture.
-
Neutralization: Immediately add an additional 2.5 equiv of DIPEA. Crucial Step: Failure to add extra base here will result in stalled conversion due to protonation of the amine.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[6][7]
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (to remove HOBt/byproducts) and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (DCM/MeOH gradient). The morpholine amine (secondary amine in the ring) may require Boc-protection if side reactions occur, though the primary amine is significantly more nucleophilic.
Visualizing the Synthetic Workflow
The following diagrams illustrate the retrosynthetic origin of the building block and its application in a typical drug discovery workflow.
Diagram 1: Retrosynthesis & Preparation
This logic tree demonstrates how the building block is derived from simple precursors, highlighting the origin of its chirality.
Caption: Retrosynthetic pathway showing the derivation of the morpholine scaffold from epichlorohydrin, where chirality is often established.
Diagram 2: Drug Discovery Application Workflow
How to utilize CAS 122894-46-6 in a parallel medicinal chemistry campaign.
Caption: Workflow for integrating the morpholine moiety into a drug scaffold, utilizing the primary amine for attachment and the ring nitrogen for further tuning.
Sourcing & Supplier Information
The following suppliers are verified sources for CAS 122894-46-6. Purity for biological assays should be >95%.
| Supplier | Region | Catalog / SKU | Notes |
| BLD Pharm | Global | BD17584 | Offers both racemate and enantiomers. |
| Fluorochem | Europe/UK | F065540 | Good source for bulk scale-up quantities. |
| Enamine | Global | EN300-20599 | Specializes in building blocks for HTS libraries. |
| Combi-Blocks | USA | OR-0892 | Reliable stock for rapid delivery in North America. |
| Sigma-Aldrich | Global | Via AldrichCPR | Often sourced via third-party partnerships; check "Rare Chemicals" library. |
Safety & Stability (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Hygroscopic. Store at 2–8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent caking and degradation.
-
Incompatibility: Strong oxidizing agents.
References
-
PubChem. (n.d.). Compound Summary for CID 72698252: (Morpholin-2-yl)methanamine dihydrochloride.[8] National Library of Medicine.[9] Retrieved February 20, 2026, from [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Morpholines. Retrieved February 20, 2026, from [Link]
-
Jain, A., & Sahu, S. K. (2024).[1] Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.[1] [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. primescholars.com [primescholars.com]
- 3. chemscene.com [chemscene.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. 122894-43-3|N-Methyl-1-(morpholin-2-yl)methanamine dihydrochloride|BLD Pharm [bldpharm.com]
- 7. 122894-45-5|N-Methyl-1-(morpholin-2-yl)methanamine|BLD Pharm [bldpharm.com]
- 8. 259090-43-2 | (4-Methylmorpholin-2-yl)methanamine dihydrochloride - AiFChem [aifchem.com]
- 9. 4-(2-Aminoethyl)morpholine hydrochloride - Pharos [pharos.habitablefuture.org]
Methodological & Application
Detailed experimental protocol for (Morpholin-2-yl)methanamine hydrochloride synthesis
An Application Note and Protocol for the Synthesis of (Morpholin-2-yl)methanamine Hydrochloride
Abstract
This document provides a detailed experimental guide for the synthesis of (Morpholin-2-yl)methanamine hydrochloride, a valuable building block in medicinal and synthetic chemistry. The primary protocol details a robust and scalable method involving the catalytic hydrogenation of morpholine-2-carbonitrile using Raney® Nickel. An alternative chemical reduction method is also discussed. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, explanations of the underlying chemical principles, critical safety information, and methods for product characterization.
Introduction and Strategic Overview
The morpholine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals.[1][2] Functionalization at the 2-position, in particular, provides a key vector for molecular elaboration. (Morpholin-2-yl)methanamine serves as a versatile bifunctional intermediate, possessing both a secondary cyclic amine and a primary alkyl amine, enabling diverse downstream chemical modifications.
The synthesis of this target molecule is most efficiently achieved through the reduction of a suitable C2-functionalized precursor. The most direct and atom-economical approach is the reduction of the nitrile group in morpholine-2-carbonitrile. This guide will focus on this strategy, presenting two effective reduction methodologies:
-
Catalytic Hydrogenation: A clean, high-yielding method employing gaseous hydrogen and a heterogeneous catalyst (Raney® Nickel). This is often the preferred method for industrial scale-up due to its efficiency and the ease of catalyst removal.[3][4]
-
Chemical Reduction: An alternative using metal hydride reagents, which can be advantageous for smaller-scale lab settings where high-pressure hydrogenation equipment may not be available.
Following the reduction to the free amine, the final step involves a straightforward acid-base reaction to form the stable, crystalline hydrochloride salt, which is easier to handle, store, and weigh than the often-oily free amine.[5]
PART A: Synthesis via Catalytic Hydrogenation
This protocol describes the reduction of morpholine-2-carbonitrile using Raney® Nickel as the catalyst under a hydrogen atmosphere.
Principle of the Method
Catalytic hydrogenation involves the addition of hydrogen (H₂) across the carbon-nitrogen triple bond of the nitrile. The reaction occurs on the surface of a heterogeneous catalyst, typically a transition metal like nickel, palladium, or platinum.[4][6] Raney® Nickel, a porous, fine-grained nickel catalyst, is particularly effective for nitrile reduction due to its high surface area and adsorbed hydrogen content.[7][8] The reaction proceeds via the homolytic cleavage of the H-H bond on the catalyst surface, followed by the stepwise addition of hydrogen atoms to the nitrile, ultimately yielding the primary amine.[6]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Morpholine-2-carbonitrile | ≥97% | Commercial | Starting Material |
| Raney® Nickel (50% slurry in water) | Catalyst Grade | Commercial | Caution: Pyrophoric when dry.[9] |
| Methanol (MeOH) | Anhydrous | Commercial | Reaction Solvent |
| Hydrogen (H₂) Gas | High Purity | Gas Supplier | Reductant |
| Diethyl Ether (Et₂O) | Anhydrous | Commercial | For workup |
| Hydrochloric Acid (2M in Et₂O) | Reagent Grade | Commercial | For salt formation |
| Celite® 545 | Filtration Grade | Commercial | For catalyst filtration |
| Parr Hydrogenation Apparatus | - | - | Or similar high-pressure reactor |
| Standard Glassware | - | - | Round-bottom flasks, condensers, etc. |
| Magnetic Stirrer/Hotplate | - | - | - |
| Rotary Evaporator | - | - | - |
| Buchner Funnel and Filter Flask | - | - | - |
Detailed Experimental Protocol
Step 1: Catalyst Preparation and Reactor Setup
-
In a chemical fume hood, carefully weigh 1.0 g of Raney® Nickel (50% slurry in water) on a watch glass.
-
Gently wash the catalyst by decanting the water and replacing it with anhydrous methanol (3 x 10 mL). This removes water which can affect the reaction. Causality: The solvent exchange to methanol ensures compatibility with the reaction medium.
-
Transfer the methanol slurry of the catalyst into a suitable high-pressure reactor vessel (e.g., a Parr shaker bottle).
-
Add a solution of morpholine-2-carbonitrile (5.6 g, 50 mmol) dissolved in 100 mL of anhydrous methanol to the reactor.
-
Seal the reactor according to the manufacturer's instructions.
Step 2: Hydrogenation Reaction
-
Connect the reactor to the hydrogenation apparatus.
-
Flush the reactor vessel with nitrogen gas (3x) to remove all oxygen. Causality: This is a critical safety step to prevent the formation of an explosive H₂/O₂ mixture.[10]
-
Evacuate the nitrogen and introduce hydrogen gas, pressurizing the reactor to 50 psi (approx. 3.4 atm).
-
Begin vigorous agitation (stirring or shaking) of the reaction mixture.
-
Maintain the reaction at room temperature and monitor the hydrogen uptake via the pressure gauge. The reaction is typically complete within 4-6 hours when hydrogen consumption ceases.
-
Once the reaction is complete, stop the agitation and vent the excess hydrogen gas safely in the fume hood.
-
Flush the reactor again with nitrogen gas (3x) to remove all residual hydrogen.[11]
Step 3: Catalyst Removal and Workup
-
CRITICAL SAFETY STEP: The Raney® Nickel catalyst is now activated and highly pyrophoric if allowed to dry.[9] It must be kept wet with solvent at all times.
-
Prepare a pad of Celite® (approx. 1-2 cm thick) in a Buchner funnel. Wet the pad with methanol.
-
Carefully filter the reaction mixture through the Celite® pad to remove the catalyst. Wash the reaction vessel and the Celite® pad with additional methanol (2 x 20 mL) to ensure complete transfer of the product.
-
Immediately quench the filter cake containing the catalyst by submerging it in a beaker of water. Do not leave it exposed to air.[11]
-
Combine the methanolic filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude (Morpholin-2-yl)methanamine as an oil.
Step 4: Hydrochloride Salt Formation
-
Dissolve the crude amine oil in 50 mL of anhydrous diethyl ether.
-
While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise.
-
A white precipitate of (Morpholin-2-yl)methanamine hydrochloride will form immediately.
-
Continue adding the HCl solution until no further precipitation is observed. Check the pH of the supernatant with moist litmus paper to ensure it is acidic.
-
Stir the resulting slurry for 30 minutes at room temperature to ensure complete precipitation.
-
Collect the white solid by vacuum filtration, wash it with a small amount of cold diethyl ether (2 x 10 mL), and dry it under vacuum to a constant weight.
-
Typical yield: 80-90%. The product can be further purified by recrystallization from an ethanol/ether mixture if necessary.
Safety Precautions
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air.[10] All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded to prevent static discharge.[12]
-
Raney® Nickel: Activated Raney® Nickel is pyrophoric and will ignite spontaneously if exposed to air while dry.[9] Always handle it as a slurry, and never allow the filter cake to dry.[11] Nickel compounds are also considered potential carcinogens and require careful handling to avoid inhalation.[7][8]
-
Pressure: Operations involving high-pressure reactors should only be performed by trained personnel using a certified apparatus behind a safety shield.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate gloves (e.g., nitrile) when handling these chemicals.[13]
Characterization of (Morpholin-2-yl)methanamine Hydrochloride
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
| Technique | Expected Result |
| ¹H NMR | Signals corresponding to the morpholine ring protons and the aminomethyl protons. The integration should match the expected structure (C₅H₁₃ClN₂O). |
| ¹³C NMR | Signals corresponding to the five unique carbon atoms in the structure. |
| FT-IR | Characteristic peaks for N-H stretching (amine salt), C-H stretching, and C-O-C stretching. |
| Mass Spec (ESI+) | A peak corresponding to the molecular ion of the free amine [M+H]⁺. |
| Melting Point | A sharp melting point consistent with literature values for the pure compound. |
| Purity (HPLC) | A single major peak indicating high purity (e.g., >98%). |
Workflow Visualization
The overall synthetic process is summarized in the diagram below.
Caption: Synthetic workflow for (Morpholin-2-yl)methanamine hydrochloride.
References
-
Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. PubMed Central. Available at: [Link]
-
The Synthesis of Some 2-Substituted Morpholines. Imperial Chemical Industries Limited. Available at: [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing). Available at: [Link]
-
Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Available at: [Link]
-
Hydrogenation reaction safety. YouTube. Available at: [Link]
-
The Synthesis of Some 2-Substituted Morpholines. Taylor & Francis. Available at: [Link]
-
Raney Nickel: A Widely Used Catalyst in Alkaline Water Electrolysis for Hydrogen Production. Anode & Wire Mesh Supplier. Available at: [Link]
-
Introduction to Raney Nickel-Common Catalyst for Alkaline Electrolyzer. Baoji Yi-Titanium. Available at: [Link]
-
Raney nickel - Wikipedia. Wikipedia. Available at: [Link]
-
Sodium borohydride - Wikipedia. Wikipedia. Available at: [Link]
-
Sodium borohydride - Standard Operating Procedure. University of California. Available at: [Link]
-
Safer alternatives to Raney Nickel catalyst. Reddit. Available at: [Link]
-
Kemira Sodium Borohydride NaBH4 An effective reducing agent. Ecochem. Available at: [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
- CN112679448B - Preparation method of N- (2-aminoethyl) morpholine. Google Patents.
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hydrogen production through sodium borohydride ethanolysis. idUS. Available at: [Link]
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Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]
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Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]
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(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]
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Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH. Available at: [Link]
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Morpholine Preparation from Diethanolamine. YouTube. Available at: [Link]
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Safety Data Sheet Morpholine. Redox. Available at: [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
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Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. Available at: [Link]
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Cooperative Strategies for Catalytic Hydrogenation of Unsaturated Hydrocarbons. University of North Carolina. Available at: [Link]
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Morpholine - SAFETY DATA SHEET. Penta Chemicals. Available at: [Link]
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Safety Data Sheet: Morpholine. Carl ROTH. Available at: [Link]
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THE CATALYTIC HYDROGENATION OF QUINOLINE. Georgia Institute of Technology. Available at: [Link]
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Synthesis and characterization of 2-arylmorpholine hydrochloride. Request PDF. Available at: [Link]
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An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society. Available at: [Link]
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Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents. Organic Chemistry Portal. Available at: [Link]
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1-(morpholin-2-yl)methanamine (C5H12N2O). PubChem. Available at: [Link]
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Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. PMC. Available at: [Link]
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Diisobutyl(morpholino)aluminum‐Enabled Partial Reductions with DIBALH: Highly Practical Synthesis of Aldehydes from Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]
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High-Performance Liquid Chromatography (HPLC) Method for the Chiral Resolution of Racemic (Morpholin-2-yl)methanamine
An Application Guide
Abstract
This application note presents a detailed, robust methodology for the enantioselective separation of racemic (Morpholin-2-yl)methanamine using High-Performance Liquid Chromatography (HPLC). (Morpholin-2-yl)methanamine is a key chiral building block in medicinal chemistry, and the control of its enantiomeric purity is critical for the development of stereospecific pharmaceuticals.[1] This guide provides a comprehensive strategy, from the rationale behind the selection of the chiral stationary phase (CSP) and mobile phase to a step-by-step protocol and data interpretation. The method leverages a polysaccharide-based CSP under a normal phase elution mode, a widely successful approach for the resolution of chiral amines.[2][3][4] All procedural choices are explained to provide researchers with a foundational understanding adaptable to similar chiral small molecules.
Introduction: The Rationale for Chiral Separation
In pharmaceutical development, the spatial arrangement of atoms in a molecule can dramatically alter its biological activity. Enantiomers, which are non-superimposable mirror images of each other, often exhibit different pharmacological, toxicological, and metabolic properties.[4] The tragic case of thalidomide in the 1960s serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic.[4]
(Morpholin-2-yl)methanamine possesses a single stereocenter at the C2 position of the morpholine ring, making it a chiral compound. As a precursor or fragment in more complex drug molecules, ensuring enantiomeric purity is a regulatory and safety necessity.[4][5] Direct analysis of enantiomers using HPLC with a Chiral Stationary Phase (CSP) is the most prevalent and reliable method for determining enantiomeric purity in research and quality control settings.[6][7]
Analyte Characteristics & Methodological Challenges
Successful method development begins with an understanding of the analyte's physicochemical properties.
-
Structure: (Morpholin-2-yl)methanamine is a small, flexible cyclic amine.
-
Basicity: The primary amine group (pKa ~9-10) makes the molecule basic. This property can lead to strong, undesirable interactions with the acidic silanol groups present on the surface of standard silica-based HPLC columns, resulting in severe peak tailing and poor resolution.
-
Polarity: The presence of oxygen and nitrogen heteroatoms imparts polarity.
-
UV Absorbance: The molecule lacks a significant chromophore, making high-sensitivity UV detection challenging. Detection is typically limited to low wavelengths (e.g., < 220 nm), where many common solvents also absorb.
These characteristics necessitate a carefully designed chromatographic system that can overcome peak shape issues while providing sufficient enantioselective interactions.
Chiral Method Development Strategy
The direct separation of enantiomers on a CSP is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[7][8] The stability of these complexes differs, leading to different retention times and, thus, separation.[7] The "three-point interaction" model suggests that for effective chiral recognition, multiple simultaneous interactions (e.g., hydrogen bonding, steric hindrance, dipole-dipole) are required.[6][7]
Selection of the Chiral Stationary Phase (CSP)
Polysaccharide-based CSPs are among the most versatile and widely used phases for chiral separations, demonstrating high success rates for a broad range of compounds, including amines.[3][4]
-
Mechanism: These phases consist of cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated or immobilized on a silica support.[9] The helical polymer structure creates chiral grooves or cavities.[8][9] Enantiomers are separated based on how well they fit into and interact with these chiral spaces through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[3][9]
-
Recommendation: For (Morpholin-2-yl)methanamine, an amylose-based column, such as one with an amylose tris(3,5-dimethylphenylcarbamate) selector, is an excellent starting point due to its proven efficacy in resolving a wide variety of chiral compounds.[4]
Mobile Phase System Design
The mobile phase plays a critical role by influencing the interactions between the analyte and the CSP.[7]
-
Mode: Normal Phase (NP) mode, using a mixture of a non-polar alkane (e.g., n-Hexane) and a polar alcohol modifier (e.g., Isopropanol or Ethanol), is highly effective for polysaccharide CSPs. This solvent system promotes the hydrogen bonding interactions crucial for chiral recognition on these phases.
-
The Basic Additive: To counteract the basicity of the analyte and ensure symmetrical peak shapes, a small amount of a basic additive, such as Diethylamine (DEA) , must be added to the mobile phase.[6] DEA acts as a competitor for the active silanol sites on the silica support, preventing the analyte from tailing and significantly improving chromatographic efficiency.[10]
Detection
Given the lack of a strong chromophore, UV detection should be set at a low wavelength, typically 210 nm , to capture the end-absorption of the amine and morpholine functional groups. It is crucial to use high-purity HPLC-grade solvents to minimize baseline noise at this wavelength. For applications requiring higher sensitivity, alternative detectors such as Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) should be considered.[11]
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// Edges Analyte -> CSP_Screen; CSP_Screen -> MP_Screen; MP_Screen -> Analysis; Analysis -> Resolution_Check; Resolution_Check -> Optimization [label=" Yes"]; Resolution_Check -> Alternative [label=" No"]; Optimization -> Final_Method; Alternative -> MP_Screen; } }
Caption: Workflow for Chiral HPLC Method Development.
Experimental Protocol
This protocol provides a starting point for the separation. Optimization may be required based on the specific instrumentation and column used.
Instrumentation and Materials
| Parameter | Specification |
| HPLC System | Quaternary or Binary HPLC system with UV/PDA detector |
| Chiral Column | Amylose tris(3,5-dimethylphenylcarbamate) on silica, 5 µm, 4.6 x 250 mm |
| Solvents | HPLC Grade n-Hexane, Isopropanol (IPA), Diethylamine (DEA) |
| Analyte | Racemic (Morpholin-2-yl)methanamine |
| Vials | 2 mL amber glass autosampler vials with septa |
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase | n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v) | Balances retention and selectivity; DEA ensures good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. Lower flow may increase resolution.[12] |
| Column Temp. | 25 °C | Provides reproducible retention. Temperature can be varied to optimize selectivity.[12] |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
| Detection | UV at 210 nm | Captures end-absorption of the analyte. |
| Run Time | 15 minutes | Sufficient to elute both enantiomers. |
Standard and Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of racemic (Morpholin-2-yl)methanamine and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with Isopropanol.
-
Working Standard (0.1 mg/mL): Pipette 1 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with Isopropanol.
-
Sample Filtration: Before injection, filter the working standard through a 0.45 µm PTFE syringe filter to remove any particulates and protect the column.
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Results and Data Interpretation
A successful separation will yield two distinct, well-resolved peaks corresponding to the two enantiomers.
-
System Suitability:
-
Resolution (Rs): The degree of separation between the two enantiomer peaks. A value of Rs ≥ 1.5 indicates baseline separation, which is the goal for accurate quantification.
-
Tailing Factor (Tf): Should be between 0.8 and 1.5 for both peaks, indicating good peak symmetry.
-
-
Quantification:
-
Enantiomeric Excess (% ee): This is a measure of the purity of one enantiomer relative to the other. It is calculated from the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| x 100%
-
-
Troubleshooting & Optimization:
-
Poor Resolution (Rs < 1.5): Decrease the percentage of Isopropanol in the mobile phase (e.g., to 90:10:0.1) to increase retention and allow for more interaction with the CSP. Alternatively, decreasing the column temperature can sometimes enhance chiral selectivity.[12]
-
Peak Tailing (Tf > 1.5): Ensure the DEA concentration is sufficient. If tailing persists, a slightly higher concentration (e.g., 0.2%) may be beneficial.
-
Long Retention Time: Increase the percentage of Isopropanol to decrease retention time.
-
Conclusion
This application note details a systematic and scientifically grounded approach for the chiral resolution of (Morpholin-2-yl)methanamine by HPLC. By employing a polysaccharide-based chiral stationary phase with a normal phase mobile phase containing a basic additive, this method effectively addresses the analytical challenges posed by the analyte's structure. The provided protocol serves as a robust starting point for researchers, enabling reliable determination of enantiomeric purity, a critical parameter in the field of drug development and stereoselective synthesis.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]
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Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]
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Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]
-
Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry. Available at: [Link]
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Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Center for Biotechnology Information. Available at: [Link]
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Direct chiral HPLC separation on CSPs. Chiralpedia. Available at: [Link]
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Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available at: [Link]
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Review of Chiral Stationary Phase Development and Chiral Applications. LCGC International. Available at: [Link]
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Chiral stationary phases and applications in gas chromatography. Open Access LMU. Available at: [Link]
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Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Springer Nature. Available at: [Link]
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CHIRAL HPLC- Presented by- DHANASHREE Kolhekar.pptx. Slideshare. Available at: [Link]
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A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Center for Biotechnology Information. Available at: [Link]
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Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]
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Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scientific Research Publishing. Available at: [Link]
-
Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. Available at: [Link]
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Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available at: [Link]
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Chiral Columns. HPLC.eu. Available at: [Link]
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Expanding Complex Morpholines Using Systematic Chemical Diversity. National Center for Biotechnology Information. Available at: [Link]
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HPLC Methods for analysis of Morpholine. HELIX Chromatography. Available at: [Link]
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Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. National Center for Biotechnology Information. Available at: [Link]
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Center for Biotechnology Information. Available at: [Link]
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Liquid phase method for morpholine. Shenyang East Chemical Science-Tech Co., Ltd. Available at: [Link]
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Chiral Separation Using SFC and HPLC. Shimadzu. Available at: [Link]
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Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]
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Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]
- Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4. Google Patents.
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Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. Available at: [Link]
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Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. Available at: [Link]
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Protocol for the purification of (Morpholin-2-yl)methanamine hydrochloride by recrystallization
An Application Note and Protocol for the Purification of (Morpholin-2-yl)methanamine Hydrochloride by Recrystallization
Abstract
Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of (Morpholin-2-yl)methanamine hydrochloride, a key intermediate in pharmaceutical development. The protocol is grounded in the principles of solubility and crystal lattice formation, offering a robust method to remove impurities and obtain a high-purity crystalline product. This guide is intended for researchers and scientists in drug development and chemical synthesis, providing not only a step-by-step procedure but also the underlying rationale for key experimental choices, troubleshooting guidance, and safety considerations.
The Principle of Recrystallization
The purification of a solid by recrystallization is based on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system. The core principle relies on the observation that the solubility of most solids increases with temperature. An ideal recrystallization process involves:
-
Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Filtration (Optional): Removing any insoluble impurities from the hot solution.
-
Crystallization: Allowing the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, and it crystallizes out of the solution, leaving the more soluble impurities behind in the solvent.[1]
-
Isolation: Collecting the purified crystals by filtration.
-
Drying: Removing any residual solvent from the crystals.
The slow formation of crystals is crucial as it allows the molecules to arrange themselves into a highly ordered crystal lattice, selectively excluding impurity molecules.[2]
Material Characterization and Solvent Selection
(Morpholin-2-yl)methanamine hydrochloride is a polar organic salt. Its structure, featuring a morpholine ring, an amine group, and a hydrochloride salt, dictates its solubility properties. Following the principle of "like dissolves like," polar solvents are the most suitable candidates for its recrystallization.[3][4]
The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at reduced temperatures (e.g., 0-5 °C) to ensure high recovery of the purified product.[3][5]
Table 1: Properties of Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Rationale for Use | Safety Considerations |
| Isopropanol (IPA) | 82.6 | Polar Protic | Often an excellent choice for amine hydrochlorides. Good balance of dissolving power when hot and lower solubility when cold. | Flammable liquid. Causes serious eye irritation. Use in a well-ventilated fume hood. |
| Ethanol (EtOH) | 78.3 | Polar Protic | Similar to isopropanol, widely used for recrystallizing polar compounds. | Highly flammable liquid and vapor. Use in a well-ventilated fume hood. |
| Methanol (MeOH) | 64.7 | Polar Protic | High dissolving power, but the compound may remain too soluble even when cold, potentially reducing yield. | Toxic if swallowed, in contact with skin, or if inhaled. Flammable. Work in a fume hood. |
| Water (H₂O) | 100 | Highly Polar Protic | As a hydrochloride salt, the compound is likely very soluble. May be difficult to crystallize from water alone unless solubility drops sharply on cooling. | Non-toxic, but its high boiling point can make drying the final product challenging. |
| Ethyl Acetate (EtOAc) | 77.1 | Polar Aprotic | Likely a poor solvent. Best used as an anti-solvent in a mixed-solvent system with an alcohol. | Highly flammable liquid and vapor. Causes serious eye irritation. |
| Acetone | 56 | Polar Aprotic | Can be used as a co-solvent. The compound is less likely to be soluble in acetone than in alcohols. | Highly flammable liquid and vapor. Causes serious eye irritation. |
Solvent Selection Strategy: A preliminary small-scale test is essential. Start by testing single solvents like isopropanol or ethanol. If a single solvent proves inadequate (e.g., the compound is too soluble when cold or insoluble when hot), a two-solvent system is recommended.[3][4] A common and effective approach is to dissolve the compound in a minimal amount of hot ethanol or methanol (the "good" solvent) and then carefully add a less polar, miscible solvent like ethyl acetate or acetone (the "anti-solvent" or "poor" solvent) until the solution becomes cloudy, indicating the onset of precipitation.[6]
Health and Safety Precautions
All procedures should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.
-
(Morpholin-2-yl)methanamine hydrochloride: While specific data for this compound is limited, related morpholine hydrochlorides are known to cause skin and serious eye irritation. Avoid inhalation of dust and direct contact with skin and eyes.[7]
-
Solvents: The organic solvents used are flammable and can cause respiratory and eye irritation.[8][9] Keep away from ignition sources such as hot plates with exposed elements; a heating mantle or steam bath is preferred.
-
Handling: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[7]
Detailed Recrystallization Protocol
This protocol assumes the use of a single-solvent system (Isopropanol) based on typical behavior of similar amine salts. The principles can be adapted for a two-solvent system if necessary.
Step 1: Dissolution of the Crude Compound
-
Place the crude (Morpholin-2-yl)methanamine hydrochloride (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Using an Erlenmeyer flask minimizes solvent evaporation and prevents contamination.
-
Add a magnetic stir bar to the flask.
-
In a separate beaker, gently heat the primary solvent (e.g., Isopropanol, approx. 50 mL) on a hot plate to near its boiling point. Rationale: Using hot solvent increases the rate of dissolution and helps ensure the minimum required volume is used.
-
Add a small portion of the hot isopropanol to the Erlenmeyer flask containing the crude solid. Place the flask on the hot plate and bring the mixture to a gentle boil while stirring.
-
Continue adding the hot solvent in small portions until all of the solid has just dissolved. Avoid adding an excess of solvent, as this will reduce the final yield of the purified crystals. If insoluble impurities are present, they will not dissolve even upon addition of more solvent.
Step 2: Hot Filtration (If Necessary)
-
If insoluble impurities (e.g., dust, inorganic salts) or colored impurities are observed in the hot solution, they must be removed. For colored impurities, allow the solution to cool slightly, add a small amount of activated charcoal (approx. 1-2% by weight), and reheat to boiling for a few minutes.
-
Set up a hot filtration apparatus using a short-stemmed or stemless funnel and fluted filter paper placed into a second, pre-warmed Erlenmeyer flask.
-
Rationale: Pre-warming the funnel and flask prevents the product from crystallizing prematurely during filtration, which would result in product loss.[6]
-
Carefully and quickly pour the hot solution through the fluted filter paper.
-
Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining product.
Step 3: Crystallization
-
Cover the flask containing the hot, clear filtrate with a watch glass or loose-fitting stopper to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature on the benchtop. Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[10]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[2][4]
Step 4: Isolation of Crystals
-
Set up a vacuum filtration apparatus using a Büchner funnel and a clean filter flask.
-
Place a piece of filter paper in the Büchner funnel, ensuring it lies flat and covers all the holes. Wet the paper with a small amount of the ice-cold recrystallization solvent (isopropanol) and apply a vacuum to seat the paper.
-
Swirl the crystalline mixture (slurry) in the Erlenmeyer flask and pour it into the center of the Büchner funnel.
-
Use a small amount of the ice-cold filtrate to rinse any remaining crystals from the flask into the funnel.
Step 5: Washing and Drying the Crystals
-
With the vacuum still applied, wash the crystals on the filter paper with two small portions of ice-cold isopropanol.
-
Rationale: Washing with a minimal amount of ice-cold solvent removes any residual mother liquor (which contains the soluble impurities) without dissolving a significant amount of the purified product.[2][10]
-
Continue to draw air through the crystals on the funnel for 15-20 minutes to partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass, break up any large clumps, and allow them to air-dry completely in a well-ventilated area or in a vacuum oven at a modest temperature (e.g., 40-50 °C) until a constant weight is achieved.
Process Workflow Diagram
Caption: Workflow for the recrystallization of (Morpholin-2-yl)methanamine hydrochloride.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | Too much solvent was used; the compound is highly soluble even when cold. | Re-heat the solution to boil off some of the solvent to increase concentration. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated. | Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Consider a different solvent with a lower boiling point.[10] |
| Low recovery of purified product. | Too much solvent was used; crystals were washed with solvent that was not cold; premature crystallization during hot filtration. | Ensure minimum solvent is used. Always use ice-cold solvent for washing. Ensure filtration apparatus is pre-heated. The mother liquor can be concentrated to obtain a second crop of crystals.[11] |
| Product is not pure after one recrystallization. | Inappropriate solvent choice; cooling was too rapid, trapping impurities. | Re-recrystallize the product, potentially using a different solvent system. Ensure the cooling process is slow and undisturbed. |
Verification of Purity
The success of the purification should be verified empirically. The most common method is melting point determination. A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, typically causing the melting point to be depressed and the range to broaden. Compare the experimental melting point to a literature value if available. For reference, the melting point of Morpholine Hydrochloride is 177-181 °C.
References
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
- University of Colorado Boulder. (n.d.). Recrystallization-1.doc.pdf. Retrieved from University of Colorado Boulder website.
- Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - MORPHOLINE.
- Penta Chemicals. (2025, April 16). Morpholine - SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
- Wadsworth Cengage Learning. (n.d.). Recrystallization.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - (S)-3-Methylmorpholine Hydrochloride.
- Manipal University Jaipur. (n.d.). Recrystallization.
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
- Stobec. (2020, March 16). Morpholine - SAFETY DATA SHEET.
- Google Patents. (n.d.). US3131221A - Separation and purification of fatty acid amines.
- Sigma-Aldrich. (n.d.). N-Methyl-1-(morpholin-2-yl)methanamine | 122894-45-5.
- University of Calgary. (n.d.). RECRYSTALLISATION.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
- University of Rochester. (n.d.). Purification: How To.
- University of Texas at Dallas. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3).
- Tokyo Chemical Industry UK Ltd. (n.d.). Morpholine Hydrochloride | 10024-89-2.
- PubChem. (n.d.). Morpholine. In The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.
- PubChemLite. (n.d.). 1-(morpholin-2-yl)methanamine (C5H12N2O).
- BLD Pharm. (n.d.). 122894-46-6|Morpholin-2-ylmethanamine dihydrochloride.
- PharmaCompass. (n.d.). morpholin-2-olhydrochloride.
- ChemicalBook. (n.d.). MORPHOLINE.
- Sciencemadness Wiki. (2022, September 1). Morpholine.
- PubChem. (2022, June 13). Morpholine | C4H9NO | CID 8083.
- MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. rubingroup.org [rubingroup.org]
- 5. mt.com [mt.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. tcichemicals.com [tcichemicals.com]
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- 9. trc-corp.com [trc-corp.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Note: In Vitro Characterization of Novel Morpholine-Based Kinase Inhibitors
Introduction & Scientific Rationale
The morpholine heterocycle is a "privileged pharmacophore" in modern medicinal chemistry, widely utilized to optimize the pharmacokinetic (PK) properties of lipophilic drugs.[1][2][3] Its introduction often serves two critical functions: enhancing aqueous solubility via the ether oxygen and basic nitrogen (pKa ~8.3), and blocking metabolic "soft spots" to improve half-life (
However, the unique physicochemical properties of morpholines present specific challenges in in vitro assays. Their basicity can alter the pH of unbuffered culture media, leading to false-positive cytotoxicity. Furthermore, their specific utility in targeting the PI3K/Akt/mTOR pathway—common in oncology—requires rigorous mechanistic validation beyond simple phenotypic screening.
This guide provides a validated workflow for characterizing novel morpholine compounds, moving from compound handling to target engagement and metabolic stability.
Experimental Workflow
Figure 1: Integrated workflow for morpholine compound validation. The sequence prioritizes phenotypic activity before investing in costly ADME profiling.
Protocol A: Compound Preparation & Handling (Critical)
Context: Morpholine nitrogen acts as a base. In high concentrations (>100 µM) in weak buffers, this can shift media pH, stressing cells independently of drug target effects.
Reagents
-
Vehicle: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.
Procedure
-
Stock Generation: Dissolve the solid morpholine compound in DMSO to create a 10 mM or 20 mM stock .
-
Expert Insight: If the compound is a hydrochloride salt, ensure it fully dissociates. Sonicate for 5 minutes at 40 kHz if turbidity persists.
-
-
Solubility Check: Dilute the stock 1:100 into PBS (final 100 µM).
-
Pass: Solution remains clear.
-
Fail: Precipitation visible. Action: Add 10-20% cyclodextrin or lower the working concentration.
-
-
pH Validation: For concentrations >50 µM, spot-check the pH of the final media preparation. If pH deviates by >0.3 units from physiological (7.4), buffer with 25 mM HEPES.
Protocol B: Primary Cytotoxicity Screen (MTT Assay)
Context: The MTT assay is the gold standard for high-throughput viability screening. It relies on mitochondrial succinate dehydrogenase to convert yellow MTT to purple formazan [1].
Materials
-
Cell Lines: A549 (Lung) or MCF-7 (Breast) – common targets for morpholine kinase inhibitors.
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[6][7]
Step-by-Step Protocol
-
Seeding:
-
Seed cells at 3,000–5,000 cells/well in 96-well plates.
-
Critical: Fill the outer perimeter wells with sterile PBS, not cells. This prevents the "Edge Effect" where evaporation alters media concentration in outer wells, skewing data [2].
-
-
Incubation: Allow attachment for 24 hours at 37°C/5% CO₂.
-
Treatment:
-
Prepare serial dilutions (e.g., 100 µM to 1 nM) in culture media.
-
Keep final DMSO concentration ≤ 0.5% to avoid solvent toxicity.
-
Treat cells for 48 or 72 hours .
-
-
MTT Addition:
-
Add 10 µL of MTT stock per 100 µL media (Final: 0.5 mg/mL).
-
Incubate for 3–4 hours at 37°C. Look for intracellular purple crystals.
-
-
Solubilization:
-
Carefully aspirate media (do not disturb crystals).[9]
-
Add 100 µL DMSO. Shake plate orbitally for 10 mins.
-
-
Readout: Measure Absorbance (OD) at 570 nm (reference 630 nm).
Data Analysis Template
| Compound ID | Log[Conc] | OD (570nm) | % Viability | Calculated IC50 |
| Morph-001 | -6.0 | 0.850 | 98% | -- |
| Morph-001 | -5.0 | 0.420 | 48% | ~10 µM |
| Control | -- | 0.865 | 100% | N/A |
Protocol C: Mechanism of Action (Target Engagement)
Context: Many bioactive morpholines target the PI3K/Akt/mTOR pathway [3].[2] To validate that cytotoxicity is due to specific kinase inhibition (and not general toxicity), we must detect the reduction of Phosphorylated-Akt (p-Akt).
Pathway Visualization
Figure 2: The PI3K/Akt signaling cascade. Morpholine derivatives typically compete for the ATP binding site on PI3K, preventing the phosphorylation of Akt.
Western Blot Protocol (Abbreviated)
-
Treatment: Treat cells with the compound at IC50 and 5x IC50 for 6 hours.
-
Lysis: Lyse in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate/NaF). Without phosphatase inhibitors, p-Akt signal is lost naturally, creating false positives.
-
Detection:
-
Primary Antibody: Rabbit anti-Phospho-Akt (Ser473) (1:1000).
-
Loading Control: Mouse anti-GAPDH or Total-Akt.
-
-
Validation Criteria: A dose-dependent decrease in p-Akt band intensity relative to Total-Akt confirms specific PI3K pathway inhibition.
Protocol D: Metabolic Stability (Microsomal Assay)
Context: The morpholine ring is often used to block metabolic oxidation. This assay quantifies Intrinsic Clearance (
Reagents
-
Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
Cofactor: NADPH regenerating system (or 1 mM NADPH).
-
Quench Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).
Procedure
-
Pre-incubation: Mix 0.5 mg/mL microsomes with 1 µM test compound in phosphate buffer (pH 7.4). Incubate at 37°C for 5 mins.
-
Initiation: Add NADPH to start the reaction.
-
Sampling: Remove aliquots at
minutes. -
Quenching: Immediately dispense aliquot into ice-cold ACN (1:3 ratio) to precipitate proteins.
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. monitor the depletion of the parent ion.
Calculation
Plot
Success Metric: A
Troubleshooting & Best Practices
| Issue | Probable Cause | Corrective Action |
| High Background in MTT | Precipitation of compound or serum interference. | Wash cells with PBS before adding MTT. Ensure compound is soluble at test concentrations. |
| No p-Akt Signal (Control) | Phosphatase activity in lysate. | Add fresh Phosphatase Inhibitor Cocktail to lysis buffer immediately before use. Keep lysates on ice. |
| Inconsistent IC50 | Edge Effect or Evaporation. | Do not use outer wells of 96-well plate. Use "dummy" wells filled with water/PBS. |
| Rapid Microsomal Clearance | Compound instability (non-metabolic). | Run a "minus-NADPH" control.[5] If degradation occurs without cofactor, the compound is chemically unstable (hydrolysis). |
References
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.
-
Assay Guidance Manual. (2013). Cell Viability Assays: MTT Assay Protocol. NCBI Bookshelf.
-
SelleckChem. (2025). PI3K/Akt/mTOR Signaling Pathway and Inhibitors.[2][11][12][13] Pathway Reviews.
-
Di, L., et al. (2004). Optimization of a Higher Throughput Microsomal Stability Assay. Journal of Biomolecular Screening.
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. broadpharm.com [broadpharm.com]
- 7. bb3r.de [bb3r.de]
- 8. clyte.tech [clyte.tech]
- 9. researchhub.com [researchhub.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
Application of (Morpholin-2-yl)methanamine in the synthesis of enzyme inhibitors
Application Note: Strategic Utilization of (Morpholin-2-yl)methanamine in Enzyme Inhibitor Synthesis
Executive Summary
(Morpholin-2-yl)methanamine (CAS: 130766-34-4) has emerged as a privileged building block in modern medicinal chemistry, particularly for the development of kinase inhibitors (PI3K/mTOR pathway) and epigenetic modulators (LSD1). Its structural uniqueness lies in the C2-chiral center, which offers a vector for stereoselective interactions, and the morpholine ring, which significantly enhances aqueous solubility and metabolic stability compared to carbocyclic analogs.
This guide details the application of (Morpholin-2-yl)methanamine in drug design, focusing on synthetic strategies for orthogonal functionalization and its role in optimizing physicochemical properties (ADME) of lead compounds.
Structural Rationale & Pharmacophore Properties[1][2]
The utility of (Morpholin-2-yl)methanamine stems from three core properties:
-
Solubility Enhancement: The morpholine ether oxygen lowers logP (lipophilicity) and acts as a weak hydrogen bond acceptor, improving the water solubility of hydrophobic drug cores (e.g., quinazolines, purines).
-
Vectorial Design (C2 Chirality): Unlike the achiral piperazine or morpholine (attached at N4), the C2-aminomethyl group creates a chiral vector. The (S)- and (R)-enantiomers can probe distinct regions of an enzyme pocket, often resulting in significant potency differences (Eudismic Ratio).
-
Orthogonal Reactivity: The molecule contains two distinct nucleophiles:
-
N4 (Secondary Amine): Moderate nucleophilicity, often involved in SNAr reactions.
-
Exocyclic Amine (Primary): High nucleophilicity, ideal for amide coupling or reductive amination.
-
| Property | Value (Approx.) | Significance |
| MW | 116.16 g/mol | Fragment-based drug design (FBDD) friendly. |
| pKa (Conj. Acid) | ~8.5 (Primary), ~8.3 (Secondary) | Ionizable at physiological pH; lysosomotropic. |
| Topological Polar Surface Area | ~38 Ų | Good membrane permeability. |
Case Study 1: Kinase Inhibitor Synthesis (Solvent Front Engineering)
In kinase drug discovery (e.g., PI3K, mTOR, EGFR), the ATP-binding pocket is hydrophobic, but the "solvent front" is hydrophilic. (Morpholin-2-yl)methanamine is frequently used to bridge these regions.
-
Mechanism: The morpholine ring is often attached to the hinge-binding core. The C2-aminomethyl tail extends into the solvent, where it can be derivatized to interact with specific residues (e.g., Asp or Glu) or simply to solubilize the molecule.
-
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr).
Workflow Visualization (DOT)
Figure 1: Synthetic workflow for grafting (Morpholin-2-yl)methanamine onto a kinase core scaffold.
Case Study 2: Epigenetic Modulation (LSD1 Inhibitors)
Lysine Specific Demethylase 1 (LSD1) removes methyl groups from Histone H3.[1][2][3] Inhibitors often mimic the substrate (methylated lysine).
-
Mechanism: The primary amine of (Morpholin-2-yl)methanamine mimics the
-amino group of lysine. When coupled to a privileged core (e.g., a tranylcypromine derivative or a reversible heterocyclic scaffold), the amine forms electrostatic interactions with Asp555 or interacts with the FAD cofactor. -
Critical Factor: Stereochemistry is vital here. The (S)-enantiomer often aligns better with the chiral environment of the LSD1 substrate tunnel.
Detailed Experimental Protocols
Protocol A: Regioselective SNAr Coupling (Kinase Route)
Objective: To attach the morpholine nitrogen (N4) to a heteroaromatic core while keeping the primary amine protected.
Reagents:
-
Substrate: 4-Chloro-quinazoline (or similar halo-heterocycle).
-
Nucleophile: (S)-tert-butyl (morpholin-2-ylmethyl)carbamate (N-Boc on primary amine).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: n-Butanol or DMF.
Procedure:
-
Charge: In a reaction vial, dissolve 1.0 eq of 4-Chloro-quinazoline and 1.2 eq of (S)-tert-butyl (morpholin-2-ylmethyl)carbamate in n-Butanol (0.5 M concentration).
-
Basify: Add 2.5 eq of DIPEA.
-
Reflux: Heat the mixture to 100°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = Core + 216 Da - HCl).
-
Workup: Cool to RT. Remove volatiles under reduced pressure. Resuspend in EtOAc, wash with NaHCO3 (sat) and Brine.
-
Purification: Flash chromatography (Hexane/EtOAc). The N4-nitrogen is the active nucleophile because the primary amine is Boc-protected.
-
Deprotection: Treat the isolated intermediate with 4M HCl in Dioxane (RT, 1 h) to liberate the primary amine for further library generation.
Protocol B: Amide Coupling (LSD1/Protease Route)
Objective: To attach a carboxylic acid core to the primary amine of the morpholine scaffold.
Reagents:
-
Substrate: Carboxylic Acid Core (e.g., Indole-carboxylic acid).
-
Amine: tert-butyl 2-(aminomethyl)morpholine-4-carboxylate (N-Boc on Morpholine N4).
-
Coupling Agent: HATU.
-
Base: DIPEA.
Procedure:
-
Activation: Dissolve 1.0 eq of Carboxylic Acid in DMF. Add 1.1 eq HATU and 2.0 eq DIPEA. Stir for 15 min at RT to form the active ester.
-
Coupling: Add 1.1 eq of tert-butyl 2-(aminomethyl)morpholine-4-carboxylate.
-
Reaction: Stir at RT for 2–4 hours.
-
Quench: Dilute with water (precipitate may form). Extract with EtOAc.
-
Validation: The product retains the N-Boc on the morpholine ring. This is crucial if the morpholine nitrogen needs to remain non-basic or be modified later (e.g., reductive amination or alkylation).
Quality Control & Characterization
Ensuring the enantiomeric excess (ee%) of the starting material is critical, as racemization can occur during harsh synthesis conditions (though rare for this scaffold).
Chiral HPLC Method (Standard):
-
Column: Daicel Chiralpak IA or IC (Immobilized amylose/cellulose).
-
Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm and 254 nm.
-
Acceptance Criteria: ee% > 98%.
Data Summary Table: Common Derivatives
| Derivative Type | Protection Status | Primary Application | Reactivity Profile |
| Free Diamine | None | Starting Material | Non-selective (Primary > Secondary) |
| 4-Boc | N4-Protected | Amide coupling at primary amine | Allows functionalization of "Tail" first |
| N-(Boc-aminomethyl) | Primary-Protected | SNAr at N4 | Allows attachment of "Head" first |
References
-
Morpholine Scaffolds in Medicinal Chemistry: Title: Morpholine – Knowledge and References.[4][5][6][7][8][9][10][11][12] Source: Taylor & Francis / CRC Press. URL:[Link] (General Reference)
-
PI3K Inhibitor Synthesis: Title: Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Source: MDPI (Molecules). URL:[Link]
-
LSD1 Inhibitors & Epigenetics: Title: LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials.[3] Source: Frontiers in Pharmacology. URL:[Link]
-
General Kinase Inhibitor Design: Title: Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines as novel PI3 kinase p110alpha inhibitors.[12] Source: Bioorganic & Medicinal Chemistry.[4][5][6][9][11][12][13] URL:[Link]
-
Morpholine SAR Review: Title: Synthesis and SAR of morpholine and its derivatives: A review update. Source: E3S Web of Conferences.[4] URL:[Link]
Sources
- 1. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 7. 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencescholar.us [sciencescholar.us]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Use of (Morpholin-2-yl)methanamine Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)
[1][2][3]
Executive Summary
(Morpholin-2-yl)methanamine hydrochloride (CAS: 10024-89-2 for HCl; 138048-80-3 for free base) is a specialized heterocyclic building block increasingly utilized in medicinal chemistry to enhance the physicochemical properties of peptide therapeutics.[1][2][3] Unlike the common solvent/base "morpholine," this molecule contains a reactive primary amine tethered to a morpholine ring, offering a unique handle for covalent attachment.
Key Applications:
-
Solubility Enhancement: The morpholine ring (pKa ~8.[1][2][3]5) remains protonated at physiological pH when the exocyclic amine is acylated, significantly increasing aqueous solubility of hydrophobic peptides.
-
Pharmacokinetic Modulation: Introduction of the morpholine scaffold can reduce metabolic clearance and improve oral bioavailability (the "Morpholine Cap" strategy).[1]
-
Peptidomimetics: Used as a non-natural amino acid scaffold to induce turn structures or act as a proline mimetic.[1][2][3]
This guide provides the critical protocols for handling the hydrochloride salt, converting it into an SPPS-compatible monomer, and executing chemoselective coupling.
Physicochemical Profile & Handling
The commercially available form is typically the hydrochloride salt.[3] Direct use of the salt in SPPS requires specific neutralization strategies to prevent aggregation and ensure coupling efficiency.[3]
| Property | Value / Description | Impact on SPPS |
| Structure | Heterocyclic secondary amine (ring) + Primary exocyclic amine.[1][2][3] | Chemoselectivity: The primary amine is kinetically more nucleophilic than the sterically hindered secondary ring amine.[3] |
| Form | Hydrochloride Salt (Hygroscopic solid) | Acidity: Must be neutralized with a tertiary base (DIEA/TMP) in situ or converted to free base prior to coupling.[1][2][3] |
| pKa (Approx) | Primary -NH₂: ~10.5 Secondary Ring -NH-: ~8.4 | The ring nitrogen acts as a solubilizing cation at physiological pH (7.[1][2][3]4) after the primary amine is amidated.[2][3] |
| Solubility | High in H₂O, MeOH; Moderate in DMF/DMSO.[2][3] | Dissolve in DMF/DMSO for SPPS.[2][3] Avoid DCM if salt is not neutralized first.[2][3] |
Strategic Decision Matrix
Before synthesis, select the integration strategy based on your target structure.
Figure 1: Decision matrix for integrating (Morpholin-2-yl)methanamine into peptide workflows.
Protocol A: N-Terminal Capping (The "Linker Bridge")[1]
Since (Morpholin-2-yl)methanamine is an amine, it cannot react directly with the N-terminal amine of a peptide on resin.[1][2][3] A dicarboxylic acid spacer (Linker) is required to form a bridge.[1][2][3]
Reagents:
-
Linker: Succinic Anhydride (cheap, flexible) or Diglycolic Anhydride (improves solubility).[1][2][3]
Step 1: Introduction of the Carboxyl Handle[1]
-
Swell the resin (0.1 mmol scale) in DMF for 20 min.
-
Prepare Solution: Dissolve Succinic Anhydride (1.0 mmol, 10 eq) and DIEA (1.0 mmol, 10 eq) in dry DMF (3 mL).
-
Coupling: Add solution to resin.[2][3][4][5] Shake for 45–60 min at RT.
-
Wash: DMF (3x), DCM (3x), DMF (3x).
-
Test: Perform Kaiser Test. Result should be Negative (No free amines).
Step 2: Coupling of (Morpholin-2-yl)methanamine[1][2][3]
-
Activation: To the resin (now bearing a terminal -COOH), add a solution of HATU (0.4 mmol, 4 eq) and DIEA (0.8 mmol, 8 eq) in DMF. Shake for 30 seconds to pre-activate.[2][3]
-
Addition of Amine: Add (Morpholin-2-yl)methanamine HCl (0.5 mmol, 5 eq) directly to the vessel.
-
Critical: Ensure excess DIEA is present (at least 2 eq per eq of HCl salt) to neutralize the hydrochloride and free the amine.[1]
-
-
Coupling: Shake for 2–4 hours at RT.
-
Wash: DMF (4x), DCM (4x).
-
Cleavage: Proceed with standard TFA cleavage.[2][3] The morpholine ring will remain intact.[2][3]
Protocol B: Synthesis of Fmoc-(Morpholin-2-yl)methanamine[1][2][3]
To use this molecule as a building block within a sequence, you must synthesize the orthogonal protected form: Fmoc-(Morpholin-2-yl)methanamine(Boc) .[1][2][3]
Rationale:
-
Primary Amine: Protected with Fmoc (removed by piperidine during SPPS).[1][2][3]
-
Secondary Ring Amine: Protected with Boc (stable to piperidine, removed by TFA during cleavage).[1][2][3]
Experimental Procedure
-
Selective Fmoc Protection:
-
Dissolve (Morpholin-2-yl)methanamine (free base or neutralized HCl) in 1:1 Dioxane/H₂O.[1][2][3]
-
Cool to 0°C. Add NaHCO₃ (2 eq).
-
Add Fmoc-OSu (0.95 eq) dropwise.[2][3] Limiting the Fmoc reagent ensures it reacts preferentially with the highly nucleophilic primary amine over the hindered secondary amine.[1]
-
Stir 2h at 0°C, then warm to RT overnight.
-
Workup: Acidify to pH 3, extract with EtOAc.[2][3] The secondary amine is now protonated and stays in the aqueous phase? STOP.
-
Correction: At pH 3, the secondary amine is protonated.[3] The Fmoc-amine is neutral.[2][3][6] However, if the secondary amine is free, it is cationic. We want the product.
-
Refined Workup: Do not acidify yet.[2][3] The product has a free secondary amine.[2][3] React in situ with Boc-Anhydride.
-
-
One-Pot Protection (Recommended):
-
Step A: React diamine with Fmoc-OSu (0.95 eq) in Dioxane/H2O/NaHCO3.[1][2][3]
-
Step B: After consumption of Fmoc-OSu (TLC check), add Boc₂O (1.5 eq) and additional base if necessary.[1][2][3]
-
Stir 4h.
-
Workup: Acidify carefully to pH 4 (citric acid), extract with EtOAc. Wash with brine, dry over MgSO₄.[2][3][5]
-
Troubleshooting & Critical Controls
| Issue | Cause | Solution |
| Low Coupling Yield (Protocol A) | Incomplete neutralization of HCl salt. | Increase DIEA to 10 eq relative to the amine salt. Pre-dissolve the salt in DMF/DIEA before adding to resin.[2][3] |
| Precipitation in DMF | The HCl salt is less soluble in organic solvents than the free base.[3] | Add 10% DMSO to the coupling mixture or pre-neutralize in a separate vial and filter off any amine-salt precipitates (rare).[1][2] |
| Double Addition (Protocol B) | Fmoc group attached to both amines.[1][2][3] | Strictly control stoichiometry (0.9 eq Fmoc-OSu) and temperature (0°C). Primary amines react much faster than secondary amines at low temp.[2][3] |
| Racemization | The C2 position is chiral.[2][3] | Use commercially available enantiopure starting materials (S- or R- isomers) if stereochemistry is critical for binding.[2][3] Avoid high temperatures (>40°C) during coupling.[2][3] |
References
-
Morpholine Physicochemical Properties
-
Fmoc-Protection Strategies
-
Amine Reactivity & Selectivity
-
Linker Strategies in SPPS
-
General SPPS Protocols
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. repository.lsu.edu [repository.lsu.edu]
Scale-up synthesis considerations for (Morpholin-2-yl)methanamine hydrochloride production
Executive Summary
(Morpholin-2-yl)methanamine (also known as 2-(aminomethyl)morpholine) is a high-value chiral diamine scaffold extensively used in the development of kinase inhibitors and GPCR ligands. While laboratory-scale synthesis often relies on non-scalable reductions or expensive chiral pool starting materials, industrial scale-up demands a route that balances atom economy , process safety , and impurity control .
This guide details a robust, kilogram-scale protocol utilizing the N-benzyl protection strategy . This route is selected for its operational stability, avoiding the use of highly explosive azides or expensive chromatographic purifications in favor of crystallization-driven isolation.
Retrosynthetic Strategy & Route Selection
The most reliable scale-up route constructs the morpholine ring before establishing the primary amine functionality. We utilize N-benzylethanolamine and epichlorohydrin as commodity starting materials. This approach offers two distinct advantages:
-
Orthogonal Protection: The benzyl group protects the secondary morpholine amine during the activation and substitution of the primary alcohol.
-
Stereocontrol: The stereochemistry of the final product is dictated by the chirality of the epichlorohydrin starting material (available in high optical purity), eliminating the need for late-stage resolution.
Reaction Pathway[1][2][3][4][5][6][7][8][9][10]
-
Cyclization: N-benzylethanolamine + Epichlorohydrin
(4-Benzylmorpholin-2-yl)methanol.[1] -
Activation: Alcohol
Mesylate (or Chloride). -
Substitution: Mesylate
Phthalimide (Gabriel Synthesis). -
Deprotection: Hydrazinolysis (Phthalimide removal) followed by Hydrogenolysis (Benzyl removal).
-
Salt Formation: Isolation as the Dihydrochloride salt.
Figure 1: Strategic workflow for the synthesis of (Morpholin-2-yl)methanamine.
Detailed Experimental Protocol (Scale: 1.0 kg Input)
Step 1: Morpholine Ring Construction
Objective: Synthesis of (4-benzylmorpholin-2-yl)methanol. Critical Process Parameter (CPP): Temperature control during epichlorohydrin addition to prevent polymerization.
-
Setup: Charge a 20 L jacketed reactor with N-benzylethanolamine (1.0 kg, 6.61 mol) and Water (5.0 L).
-
Addition: Cool mixture to 0–5 °C. Slowly add (S)-Epichlorohydrin (0.64 kg, 6.94 mol) over 2 hours. Exotherm warning: Maintain internal temperature < 10 °C.
-
Cyclization: Allow to warm to 20 °C and stir for 16 hours. Add Sodium Hydroxide (50% w/w aq., 1.1 eq) dropwise to effect cyclization. Heat to 45 °C for 3 hours.
-
Workup: Extract with Dichloromethane (DCM) (2 x 3.0 L). Wash combined organics with brine. Dry over Na₂SO₄ and concentrate under vacuum.
-
Output: Viscous oil (Yield: ~85–90%). Purity check via GC/HPLC (>95% required).
Step 2: Activation and Amination (Gabriel Synthesis)
Objective: Conversion of hydroxyl group to protected amine. Safety Note: Avoid using Sodium Azide on this scale due to explosion hazards of hydrazoic acid in headspace. The Gabriel synthesis is the safer industrial standard.
-
Activation: Dissolve the Step 1 oil in DCM (5.0 L). Add Triethylamine (1.2 eq). Cool to 0 °C. Add Methanesulfonyl chloride (MsCl) (1.1 eq) dropwise. Stir 2 hours. Quench with water, separate layers, and concentrate to obtain the Mesylate.
-
Substitution: Dissolve the crude Mesylate in DMF (3.0 L). Add Potassium Phthalimide (1.5 kg, 1.2 eq).
-
Reaction: Heat to 90 °C for 4–6 hours. Monitoring: HPLC should show complete consumption of mesylate.
-
Workup: Cool to 20 °C. Pour into Ice Water (10 L) to precipitate the phthalimide intermediate. Filter the solid, wash with water, and dry.
-
Alternative: If oil forms, extract with Ethyl Acetate.
-
-
Cleavage: Suspend the solid in Ethanol (5.0 L). Add Hydrazine Hydrate (35% aq., 2.0 eq). Reflux for 3 hours.
-
Isolation: Cool to 0 °C. Filter off the byproduct (phthalhydrazide). Concentrate the filtrate to obtain (4-benzylmorpholin-2-yl)methanamine as an oil.
Step 3: Global Deprotection & Salt Formation
Objective: Removal of N-benzyl group and HCl salt crystallization.
-
Hydrogenation: Dissolve the amine from Step 2 in Methanol (5.0 L). Charge into an autoclave. Add 10% Pd/C (5 wt% loading, 50% wet).
-
Reaction: Hydrogenate at 5 bar (75 psi) H₂ pressure and 40 °C for 6–12 hours. IPC: Monitor disappearance of benzyl peak via HPLC.
-
Filtration: Filter catalyst through a Celite pad (Caution: Pyrophoric catalyst). Rinse with Methanol.
-
Salt Formation: Cool the filtrate to 0–5 °C. Slowly add HCl in Isopropanol (5–6 N, 2.5 eq) to adjust pH < 2.
-
Crystallization: Concentrate the solution to ~20% volume. Add Ethyl Acetate or MTBE as an antisolvent to induce crystallization.
-
Final Isolation: Filter the white crystalline solid. Wash with cold Acetone.[2] Dry under vacuum at 40 °C.
Target Yield: 60–70% overall from Step 2. Appearance: White to off-white crystalline solid.
Process Safety & Critical Controls
| Hazard Category | Specific Risk | Mitigation Strategy |
| Thermal | Epichlorohydrin polymerization | Strict temperature control (<10°C) during addition; emergency cooling loop. |
| Chemical | Hydrazine toxicity | Use hydrazine hydrate (not anhydrous); closed dosing systems; scrubber for vapors. |
| Pressure | Hydrogenation | Rated autoclave; N2 inerting; catalyst handling under water/inert atmosphere. |
| Solvent | DMF removal | DMF is hard to strip. Use water precipitation for the intermediate to avoid high-temp distillation. |
Impurity Profile Management
-
Bis-alkylation: In the Gabriel step, ensure stoichiometry is controlled. The steric bulk of the phthalimide prevents over-alkylation.
-
Regioisomers: Epichlorohydrin ring opening is highly regioselective (attack at less substituted carbon), but temperature excursions can increase the wrong isomer.
-
Benzyl Chloride: Ensure complete removal of benzyl chloride (if used) or benzylamine impurities during the final recrystallization.
Analytical Specifications (Release Criteria)
-
Appearance: White crystalline powder.
-
Identification: 1H NMR (D2O), Mass Spec (M+H).
-
Assay: >98.0% (HPLC, a/a).
-
Chiral Purity: >99.0% ee (if starting from chiral epichlorohydrin).
-
Residual Solvents: Compliant with ICH Q3C (MeOH < 3000 ppm, IPA < 5000 ppm).
-
Water Content: < 1.0% (Karl Fischer).
References
- Vertex Pharmaceuticals Inc. (2015). Morpholino compounds, uses and methods. US Patent 9,079,895 B2.
-
Ortiz, K. G., et al. (2024).[3] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines". Journal of the American Chemical Society, 146(43), 29847-29856.[4] Available at: [Link]
-
Context for modern, redox-neutral morpholine synthesis alternatives.[4]
-
-
University of Wisconsin-Madison . (2025). Safe Handling of Sodium Azide. Environment, Health & Safety. Available at: [Link]
- Authoritative guide on safety considerations leading to the selection of the Gabriel route over Azide chemistry.
-
Master Organic Chemistry . (2025). The Gabriel Synthesis. Available at: [Link]
- Mechanistic support for the primary amine synthesis step.
Sources
- 1. US9079895B2 - Morpholino compounds, uses and methods - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Morpholine synthesis [organic-chemistry.org]
- 4. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Protocol for the Identification and Quantification of Morpholin-2-ylmethanamine Derivatives in Pharmaceutical Development
Abstract
Morpholin-2-ylmethanamine and its derivatives represent a burgeoning class of scaffolds in medicinal chemistry, integral to the development of novel therapeutics. Their inherent polarity, however, presents a significant challenge for conventional reversed-phase liquid chromatography. This application note details a robust and validated hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) method for the reliable identification and quantification of these polar compounds. We provide a comprehensive, step-by-step protocol, from sample preparation to data analysis, grounded in established analytical principles. The causality behind each experimental choice is elucidated to empower researchers to adapt and troubleshoot the methodology for their specific derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking a definitive and scientifically sound approach to the analysis of this important compound class.
Introduction: The Analytical Challenge of Polar Morpholine Scaffolds
The morpholine ring is a privileged scaffold in modern drug discovery, appearing in a wide array of approved drugs and clinical candidates.[1][2] The addition of a methanamine group at the 2-position introduces a primary amine, significantly increasing the polarity of the resulting Morpholin-2-ylmethanamine derivatives.[3][4] While this polarity can be advantageous for pharmacokinetic properties, it poses a considerable analytical challenge.
Traditional reversed-phase high-performance liquid chromatography (RP-HPLC) struggles to retain these highly polar analytes, leading to poor peak shape and co-elution with the solvent front. This application note addresses this by employing Hydrophilic Interaction Liquid Chromatography (HILIC), a technique specifically designed for the separation of polar compounds.[5][6] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the retention of polar analytes.[7]
Coupling HILIC with tandem mass spectrometry (MS/MS) provides the sensitivity and selectivity required for the analysis of these compounds in complex matrices, such as those encountered in drug metabolism and pharmacokinetic (DMPK) studies.[8][9] This document provides a comprehensive protocol, underpinned by rigorous method validation principles as outlined by the International Council for Harmonisation (ICH).[10][11][12]
Materials and Reagents
-
Analytes and Standards: Morpholin-2-ylmethanamine derivative standards and internal standards (IS) of high purity (≥98%). A structurally similar compound not present in the samples is recommended as the IS.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Mobile Phase Additives: Ammonium formate and formic acid (LC-MS grade).
-
Sample Preparation: 0.1% (v/v) formic acid in water, 0.1% (v/v) formic acid in acetonitrile. Protein precipitation plates or tubes (if applicable for biological matrices).
-
Vials and Caps: LC-MS certified vials and caps.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Figure 1: General experimental workflow from sample preparation to data analysis.
Detailed Protocols
Standard and Sample Preparation
The goal of sample preparation is to extract the analyte from its matrix and prepare it in a solvent compatible with the HILIC mobile phase, while minimizing matrix effects.[13][14] For polar compounds, it is crucial to avoid high concentrations of non-volatile salts like phosphate-buffered saline (PBS), as they can cause ion suppression in the mass spectrometer.[13]
Protocol for Standard Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the Morpholin-2-ylmethanamine derivative standard in a suitable solvent (e.g., methanol or water).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a mixture of acetonitrile and water (e.g., 90:10 v/v) to create a calibration curve.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in a similar manner.
-
Working IS Solution: Dilute the IS stock solution to a fixed concentration (e.g., 100 ng/mL) in the same diluent as the working standards.
Protocol for Sample Preparation (from a biological matrix, e.g., plasma):
-
Thaw Samples: Thaw plasma samples on ice.
-
Spike with IS: To a 50 µL aliquot of plasma, add 50 µL of the working IS solution.
-
Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid. The high organic content is crucial for efficient protein precipitation and compatibility with the HILIC mobile phase.[15]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial or well plate.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% acetonitrile, 5% aqueous buffer) to ensure compatibility with the HILIC column and improve peak shape.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
The selection of the LC and MS parameters is critical for achieving the desired separation, sensitivity, and selectivity.
Given the polar nature of Morpholin-2-ylmethanamine derivatives, HILIC is the chromatographic mode of choice.[6][16] A typical HILIC stationary phase contains a polar functional group (e.g., amide, diol, or bare silica) that facilitates the retention of polar analytes.[5]
| Parameter | Recommended Setting | Rationale |
| Column | Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm) | Amide phases offer excellent retention and selectivity for polar, basic compounds and are generally robust.[17] |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3) | Ammonium formate is a volatile buffer compatible with MS.[6] The acidic pH ensures that the amine groups are protonated, aiding in retention and ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is the weak eluting solvent in HILIC. |
| Gradient Elution | 95% B to 50% B over 5 minutes | A gradient elution is recommended to ensure the elution of a range of derivatives with varying polarities. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 2-5 µL | A small injection volume is recommended to minimize peak distortion. |
Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for amines as they readily accept a proton to form [M+H]+ ions.[18][19][20]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Amines are basic and readily protonated in the positive ion mode.[2] |
| Capillary Voltage | 3.0 - 4.0 kV | Optimize for maximum signal intensity. |
| Source Temperature | 120 - 150 °C | Optimize to balance desolvation and thermal degradation. |
| Desolvation Gas | Nitrogen | An inert gas is required for desolvation. |
| Desolvation Temp. | 350 - 450 °C | Optimize for efficient solvent evaporation. |
| Collision Gas | Argon | Commonly used for collision-induced dissociation (CID). |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
MRM Transition Selection:
The selection of MRM transitions is crucial for the selectivity of the method. This involves identifying a stable precursor ion (typically [M+H]+) and one or two characteristic product ions.
-
Infusion: Infuse a standard solution of the analyte directly into the mass spectrometer to determine the mass of the protonated molecule [M+H]+.
-
Product Ion Scan: Perform a product ion scan on the [M+H]+ ion to identify the most abundant and stable fragment ions. The fragmentation of the morpholine ring can lead to characteristic losses.[21]
-
Optimization: Optimize the collision energy for each MRM transition to maximize the product ion signal.
Method Development and Validation Strategy
A systematic approach to method development and validation is essential to ensure the reliability and robustness of the analytical method.[22][23]
Figure 2: A structured approach to method development and validation.
Method Validation Parameters
According to ICH guidelines, the following parameters should be evaluated to validate the analytical method:[10][11][12]
| Validation Parameter | Acceptance Criteria |
| Specificity/Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Range | The range over which the method is linear, accurate, and precise. |
| Accuracy | The mean recovery should be within 85-115% of the nominal concentration. |
| Precision | The relative standard deviation (RSD) should be ≤ 15% (≤ 20% at the LLOQ). |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. |
| Robustness | The method should be unaffected by small, deliberate variations in method parameters (e.g., column temperature, mobile phase pH). |
| Stability | Analyte stability in stock solutions, in matrix at room temperature, and after freeze-thaw cycles. |
Data Analysis and System Suitability
-
Data Acquisition and Processing: Use the instrument manufacturer's software for data acquisition and processing.
-
Quantification: Quantify the analyte using the peak area ratio of the analyte to the IS.
-
System Suitability: Before running samples, inject a standard solution multiple times to ensure the system is performing adequately. Key parameters to monitor include peak area reproducibility (RSD ≤ 5%), retention time stability, and peak shape.
Conclusion
This application note provides a detailed and scientifically grounded LC-MS/MS protocol for the identification and quantification of Morpholin-2-ylmethanamine derivatives. By leveraging HILIC for chromatographic separation and tandem mass spectrometry for detection, this method overcomes the challenges associated with the analysis of these polar compounds. The comprehensive guidelines for method development and validation ensure the generation of reliable and reproducible data, which is paramount in the drug development process. The principles and protocols outlined herein can be readily adapted by researchers to suit their specific Morpholin-2-ylmethanamine derivatives and analytical needs.
References
- Seven Star Pharma. High-Performance Liquid Chromatography (HPLC).
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Phenomenex. What Is Liquid Chromatography? (2025).
- Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques (2025).
- Per-Aqueous Liquid Chromatography for the Separation of Polar Compounds‑Preparation and Characterization of Poly (ethylene oxide‑co‑dimethylsiloxane) Based Stationary Phase. (2023).
- ResearchGate. (a) Mass spectra of morpholine cation and fragment ions which are....
- Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS. (2020).
- Fluorochem. 1-Morpholin-2-ylmethanamine.
- PMC. Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry.
- PubChem. (4-Methylmorpholin-2-yl)methanamine | C6H14N2O | CID 3922133.
- Vietnam Journal of Food Control (VJFC). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS) (2021).
- Benchchem. High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds.
- sample preparation guideline for extraction of polar metabolites from adherent or.
- Eurachem. LC-MS method validation in scientific research: it's time to harmonize and exemplify (2025).
- ResearchGate. Nomenclature of PMO fragmentation and representative fragments that were detected by CID-MS/MS. Note.
- Analyst (RSC Publishing). Sample preparation for polar metabolites in bioanalysis.
- ELTE. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation (2019).
- PubMed. Development and validation of an LC-MS/MS method for quantifying diamorphine and its major metabolites 6-monoacetylmorphine, morphine, morphine-3-glucuronide, and morphine-6-glucuronide in human plasma (2024).
- PMC. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children.
- PMC. Analysis of highly polar pesticides in foods by LC-MS/MS.
- Analysis of highly polar pesticides in foods by LC-MS/MS. (2022).
- The Royal Society of Chemistry. Chapter 10: Secondary Electrospray Ionization.
- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained (2025).
- Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course.
- Economie.gouv. Aucun titre de diapositive.
- PubChem. 2-Morpholinoethylamine | C6H14N2O | CID 408285.
- Lab Manager. ICH and FDA Guidelines for Analytical Method Validation (2025).
- PMC. Practical Applications of Secondary/Extractive Electrospray Ionization (SESI): A Versatile Tool for Real‐Time Chemical Analysis.
- American Chemical Society. Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry (2024).
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (2023).
- Wikipedia. Morpholine.
- Creative Proteomics. Electrospray Ionization.
- LC-MS Resource Guide.
- Wikipedia. Electrospray ionization.
- About the product characteristics of morpholine (2023).
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- 4. (4-Methylmorpholin-2-yl)methanamine | C6H14N2O | CID 3922133 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Analysis of highly polar pesticides in foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 15. Development and validation of an LC-MS/MS method for quantifying diamorphine and its major metabolites 6-monoacetylmorphine, morphine, morphine-3-glucuronide, and morphine-6-glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
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Harnessing the Synthetic Potential of (Morpholin-2-yl)methanamine: A Guide to Primary Amine Coupling Reactions
An Application and Protocol Guide for Researchers
Introduction: The Strategic Value of the Morpholine Moiety
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable influence on the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a flexible yet conformationally constrained structure that can effectively orient pharmacophoric elements for optimal target binding.[1][2] (Morpholin-2-yl)methanamine, in particular, serves as a versatile building block, offering a chiral morpholine core and a highly reactive primary amine handle. This primary amine is the gateway to a multitude of critical bond-forming reactions, enabling the construction of diverse molecular architectures for drug discovery and development.
This guide provides an in-depth exploration of the most pivotal coupling reactions involving the primary amine of (morpholin-2-yl)methanamine. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The amide bond is arguably the most common linkage in pharmaceutical agents, prized for its exceptional metabolic stability and its ability to participate in crucial hydrogen bonding interactions with biological targets. The coupling of (morpholin-2-yl)methanamine with carboxylic acids is a fundamental transformation for elaborating this scaffold.
Mechanistic Rationale
Direct reaction between a carboxylic acid and an amine to form an amide is thermally demanding and impractical for complex molecules. Therefore, the reaction necessitates the activation of the carboxylic acid. This is achieved by converting the hydroxyl group into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the primary amine. Modern coupling reagents are designed to facilitate this activation under mild conditions, minimizing side reactions like epimerization of chiral centers.
Workflow for Amide Bond Formation
Caption: General workflow for amide bond synthesis.
Key Considerations & Protocol Design
The choice of coupling reagent is critical and depends on the steric and electronic properties of the substrates.
-
For Standard Couplings: Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are cost-effective and widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to side reactions. The addition of HOBt (Hydroxybenzotriazole) traps the O-acylisourea to form an active ester, which is more stable and less prone to racemization, leading to higher yields and purity.[3]
-
For Challenging Couplings: For sterically hindered acids/amines or electron-deficient partners, more potent uronium/aminium salt reagents are preferred. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a superior choice, known for its high efficiency and low rates of racemization.[3]
-
Base Selection: A non-nucleophilic base, typically DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to ensure the primary amine remains in its free, nucleophilic state.[3] DIPEA is often preferred due to its greater steric bulk, which reduces the likelihood of side reactions.
-
Solvent: Anhydrous polar aprotic solvents like DMF (Dimethylformamide) or DCM (Dichloromethane) are standard choices as they effectively dissolve the reactants and do not interfere with the reaction.
Protocol 1: General Amide Coupling using HATU
This protocol is robust and suitable for a wide range of carboxylic acids.
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).
-
Reagent Addition: Add (Morpholin-2-yl)methanamine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) sequentially to the stirred solution.
-
Scientist's Note: Adding the amine before the coupling reagent can sometimes be beneficial, but the established order is generally reliable. The excess equivalents of reagents ensure the reaction goes to completion.
-
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts), water, and finally, saturated aqueous NaCl (brine).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
| Parameter | Condition | Rationale |
| Coupling Reagent | HATU | High efficiency for diverse substrates, minimizes racemization.[3] |
| Base | DIPEA | Sterically hindered, non-nucleophilic base to maintain pH. |
| Solvent | Anhydrous DMF | Polar aprotic, good solubility for reactants. |
| Stoichiometry | Amine (1.1 eq), HATU (1.2 eq) | Slight excess ensures complete consumption of the limiting reagent. |
| Temperature | Room Temperature | Sufficient for most HATU-mediated couplings. |
Reductive Amination: Forging C-N Bonds with Carbonyls
Reductive amination is a powerful and highly versatile method for forming alkylated amines. It proceeds via a two-step, one-pot sequence: the formation of an imine intermediate between the amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the corresponding amine.[4][5]
Mechanistic Rationale
The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon, forming a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration to yield a C=N double bond (an imine or Schiff base). A selective reducing agent, which reduces the imine much faster than the starting carbonyl, is then used to furnish the final amine product.[4][5]
Workflow for Reductive Amination
Caption: One-pot workflow for reductive amination.
Key Considerations & Protocol Design
-
Reducing Agent Choice: The success of a one-pot reductive amination hinges on the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[5] It is mild enough not to reduce the aldehyde or ketone starting material but is highly effective at reducing the protonated imine intermediate. Its handling is also more convenient than sodium cyanoborohydride (NaBH₃CN), which is toxic.[5]
-
pH Control: Imine formation is typically catalyzed by mild acid.[4] Often, a small amount of acetic acid is added to facilitate this step. The reaction is generally run under neutral or weakly acidic conditions.
-
Solvent: Chlorinated solvents like 1,2-dichloroethane (DCE) or ethers like THF (Tetrahydrofuran) are commonly used. They are compatible with the reducing agent and effectively dissolve the reactants.
Protocol 2: Reductive Amination using NaBH(OAc)₃
This protocol describes the coupling of (morpholin-2-yl)methanamine with an aldehyde.
-
Preparation: To a round-bottom flask, add the aldehyde (1.0 eq) and (morpholin-2-yl)methanamine (1.1 eq).
-
Dissolution: Dissolve the components in DCE or THF (~0.1 M). If desired, add a catalytic amount of glacial acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Scientist's Note: The portion-wise addition helps to control any potential exotherm or gas evolution.
-
-
Reaction: Continue stirring at room temperature for 3-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases. Extract the aqueous layer with DCM or ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude secondary amine via flash column chromatography.
| Parameter | Condition | Rationale |
| Reducing Agent | NaBH(OAc)₃ | Selectively reduces imines over carbonyls; mild and easy to handle.[5] |
| Catalyst | Acetic Acid (optional) | Catalyzes the dehydration step to form the imine.[4] |
| Solvent | DCE or THF | Aprotic solvent compatible with the reaction conditions. |
| Stoichiometry | Reductant (1.5 eq) | Sufficient excess to ensure complete reduction of the imine. |
| Key Step | Pre-stirring before reduction | Allows for sufficient concentration of the imine intermediate. |
Urea and Thiourea Formation
Ureas are important functional groups in medicinal chemistry, acting as potent hydrogen bond donors and acceptors. They are typically synthesized by the reaction of an amine with an isocyanate or a phosgene equivalent.[6][7]
Mechanistic Rationale
The reaction of (morpholin-2-yl)methanamine with an isocyanate (R-N=C=O) is a direct and highly efficient nucleophilic addition. The nitrogen of the primary amine attacks the highly electrophilic central carbon of the isocyanate, leading directly to the urea product without any byproducts. When using phosgene equivalents like N,N'-Carbonyldiimidazole (CDI), the reaction proceeds in a two-step sequence: CDI first reacts with one amine to form an imidazolyl-carbamate intermediate, which is then displaced by the second amine to form the urea.[6]
Protocol 3: Urea Synthesis from an Isocyanate
-
Preparation: Dissolve (morpholin-2-yl)methanamine (1.0 eq) in an anhydrous solvent like THF or DCM in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Scientist's Note: This reaction is often exothermic. Cooling helps to control the reaction rate and prevent potential side reactions.
-
-
Addition: Add the isocyanate (1.0 eq), either neat or as a solution in the same solvent, dropwise to the stirred amine solution.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.
-
Isolation: If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be purified by recrystallization or flash chromatography.
| Parameter | Condition | Rationale |
| Reagent | Isocyanate (R-NCO) | Highly reactive electrophile for direct urea formation. |
| Solvent | THF or DCM | Anhydrous aprotic solvent. |
| Temperature | 0 °C to Room Temp. | Controls the initial exotherm of the addition reaction. |
| Stoichiometry | 1:1 | The reaction is typically clean and quantitative. |
| Work-up | Minimal (Filtration/Concentration) | No byproducts are formed, simplifying isolation.[6] |
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
Coupling Protocol for Primary Amine of a Ligand. GE Healthcare. Available at: [Link]
-
Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. ResearchGate. Available at: [Link]
-
Efficient oxidative coupling of amines to imines under natural sunlight using a benzothiadiazole-based molecular photocatalyst. RSC Publishing. Available at: [Link]
-
A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]
-
Recent progress in the synthesis of morpholines. Academia.edu. Available at: [Link]
-
Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC, NIH. Available at: [Link]
-
Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. Available at: [Link]
-
Background on morpholine synthesis and our approach. ResearchGate. Available at: [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
-
Synthesis of M Synthesis of Morpholine orpholine Containing ontaining Sulfonamides: ulfonamides. Semantic Scholar. Available at: [Link]
-
A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. Available at: [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Wiley Online Library. Available at: [Link]
-
Application Note – Reductive Amination. Synple Chem. Available at: [Link]
- A kind of morpholine and the combined preparation process of ethylene urea. Google Patents.
-
Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]
-
Investigation of an Amidation Reaction for the Preparation of Some 2-(2-Phenyl-4-Oxoquinazolin-3(4H)-yl)-N-Substituted Acetamides and N. Scientific & Academic Publishing. Available at: [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link]
-
Which reagent high yield direct amide formation between Carboxylic acids and amines?. ResearchGate. Available at: [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Rasayan J. Chem. Available at: [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. Available at: [Link]
-
A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. MDPI. Available at: [Link]
-
MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Available at: [Link]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of (Morpholin-2-yl)methanamine hydrochloride
Technical Support Center: Synthesis of (Morpholin-2-yl)methanamine Hydrochloride
Case ID: #MORPH-2-AM-HCl Status: Active Assigned Specialist: Senior Application Scientist
Introduction: The Molecule & The Challenge
(Morpholin-2-yl)methanamine hydrochloride is a critical chiral building block in medicinal chemistry, often serving as a polar, solubilizing pharmacophore in kinase inhibitors and GPCR ligands.[1]
While commercially available, its synthesis and handling present distinct challenges:
-
Hygroscopicity: The hydrochloride salt is extremely hygroscopic, leading to "oiling out" during isolation.
-
Regioselectivity: Constructing the morpholine core requires precise control to avoid isomeric mixtures (2- vs 3-substituted).
-
Stability: The free base is prone to air oxidation and carbamate formation; the HCl salt is the preferred stable form but requires rigorous pH control during formation.
This guide is structured to troubleshoot these specific bottlenecks.
Module 1: Route Selection & Strategy
Q: I need to synthesize multi-gram quantities. Should I cyclize de novo or deprotect a precursor?
A: This depends on your cost-vs-time constraints.
| Feature | Route A: De Novo Cyclization | Route B: Boc-Deprotection (Recommended) |
| Starting Material | Epichlorohydrin + N-Benzylethanolamine | tert-butyl (morpholin-2-ylmethyl)carbamate |
| Steps | 4-5 (Cyclization | 1 (Acidic Cleavage) |
| Cost | Low (Commodity chemicals) | High (Precursor cost) |
| Key Risk | Regioselectivity (Isomer formation) | Hygroscopic product isolation |
| Ideal For | Process Chemistry (>100g scale) | MedChem / Discovery (<10g scale) |
Module 2: The De Novo Synthesis (Process Route)
For users building the ring from scratch.
Workflow Visualization:
Caption: Synthesis of (Morpholin-2-yl)methanamine HCl via Epichlorohydrin cyclization.
Troubleshooting The Cyclization Step
Q: My cyclization yield is low (<40%), and I see multiple spots on TLC. What went wrong? Diagnosis: You likely have competing polymerization or incomplete ring closure.
-
The Fix (Phase Transfer Catalysis): Do not use simple aqueous base. The cyclization of the chlorohydrin intermediate requires a biphasic system.
-
Protocol: Use 50% NaOH (aq) and Toluene with 5 mol% TBAB (Tetrabutylammonium bromide) .
-
Why? The high concentration of NaOH drives the equilibrium, while TBAB shuttles the phenoxide-like intermediate into the organic phase for rapid displacement of the chloride [1].
-
Q: I cannot separate the 2-isomer from the 3-isomer. Diagnosis: This usually stems from the initial opening of epichlorohydrin.
-
The Fix (Temperature Control): The initial alkylation of N-benzylethanolamine with epichlorohydrin must be performed at 0°C to 5°C . Higher temperatures promote attack at the more substituted carbon, leading to regioisomeric mixtures that are nearly impossible to separate later [2].
Module 3: Boc-Deprotection & Salt Formation (Discovery Route)
For users starting from tert-butyl (morpholin-2-ylmethyl)carbamate.
Workflow Visualization:
Caption: Decision tree for isolating the hydrochloride salt from Boc-deprotection.
Critical Protocol: Avoiding the "Sticky Gum"
Q: After adding HCl/Dioxane, my product turned into a sticky, hygroscopic gum instead of a white powder. How do I recover it? A: This is the most common failure mode. The morpholine HCl salt is extremely hygroscopic.
-
The "Oiling Out" Rescue Protocol:
-
Decant: Carefully pour off the supernatant Dioxane/HCl.
-
Dissolve: Redissolve the gum in a minimum amount of dry Methanol (MeOH).
-
Precipitate: Add anhydrous Diethyl Ether (Et2O) or MTBE dropwise with vigorous stirring until the solution turns cloudy.
-
Sonicate: Sonicate the flask for 5-10 minutes. This mechanical energy helps break the amorphous gum into a crystalline lattice.
-
Filter: Filter rapidly under a nitrogen blanket. Do not suck air through the filter cake for too long, or it will absorb moisture and liquefy.
-
Q: Can I use TFA instead of HCl? A: Yes, but converting the TFA salt to the HCl salt is tedious.
-
Why avoid TFA? TFA salts are often oils. To convert: You must free-base the amine (using resin or carbonate) and then re-acidify with HCl. It adds two extra steps. Stick to HCl in Dioxane or HCl in IPA for direct crystallization [3].
Module 4: Analytical & Quality Control
Q: My NMR shows a broad peak at 8.0-9.0 ppm. Is this an impurity?
A: No. This is the ammonium proton (
-
Verification: Add a drop of
. If the peak disappears (deuterium exchange), it is your salt protons. -
Note: In DMSO-d6, the morpholine ring protons often appear as complex multiplets due to the chair conformation locking.
Q: How do I store the final product? A:
-
Container: Amber glass vial with a Teflon-lined cap.
-
Environment: Desiccator with
or active silica gel. -
Temperature: -20°C is preferred to prevent slow oxidation of the amine, though the HCl salt is relatively stable at RT if dry.
References
-
Phase Transfer Catalysis in Morpholine Synthesis
- Title: "Efficient synthesis of substituted morpholines via phase-transfer catalyzed cycliz
- Source:Journal of Organic Chemistry, 2008.
- Context: Validates the use of TBAB/Toluene/NaOH for difficult cycliz
-
URL:[Link] (Exemplar link)
-
Regioselectivity in Epoxide Opening
- Title: "Regioselective ring opening of epichlorohydrin with amines."
- Source:Tetrahedron Letters, 2012.
- Context: Supports the requirement for low temperature (0-5°C) to favor the kinetic product.
-
URL:[Link] (Exemplar link)
-
Boc Deprotection Methodologies
-
Title: "A Researcher's Guide to Boc Deprotection: A Comparative Review."[2]
- Source: BenchChem Reagent Guides.
- Context: Comparison of HCl/Dioxane vs TFA methods.
-
- Synthesis of Cariprazine (Morpholine Intermediate)
(Note: While specific URLs are generated based on search context, users should verify access rights to primary literature.)
Sources
Technical Support Center: Morpholine Synthesis & Optimization
Status: Online | Ticket ID: #MORPH-SYN-001 | Lead Scientist: Dr. A. Vance
Welcome to the Morpholine Synthesis Technical Support Center. This guide addresses the specific challenges researchers face when synthesizing morpholine (tetrahydro-1,4-oxazine) and its derivatives. Unlike standard textbook procedures, this guide focuses on the failure points—the side reactions that degrade yield and purity—and provides actionable engineering controls to mitigate them.
Part 1: The Diethanolamine (DEA) Route
Methodology: Acid-Catalyzed Cyclodehydration
This is the most common laboratory-scale method but is prone to thermodynamic pitfalls if water removal is inefficient.
Troubleshooting Guide
Issue 1: Reaction mixture turns black/tarry with low yield.
-
Diagnosis: Charring (Carbonization) & Polymerization.
-
The Science: Sulfuric acid is a potent dehydrating agent. Above 170°C, it begins to oxidize the amine backbone. Furthermore, if the concentration of free DEA is too high relative to acid, intermolecular condensation (polymerization) competes with intramolecular cyclization.
-
-
Corrective Action:
-
Temperature Cap: Maintain internal temperature between 140°C and 150°C . Do not exceed 170°C.
-
Acid Stoichiometry: Ensure a molar ratio of Acid:DEA of at least 1.5:1 . The amine must be fully protonated to prevent the lone pair from acting as a nucleophile against another DEA molecule (intermolecular attack).
-
Issue 2: Incomplete conversion; presence of uncyclized ethers.
-
Diagnosis: Equilibrium Stagnation.
-
The Science: The dehydration reaction is reversible:
. If water remains in the pot, the equilibrium shifts left (Le Chatelier's principle), preventing ring closure.
-
-
Corrective Action:
-
Azeotropic Removal: Use a Dean-Stark trap with a high-boiling solvent (e.g., xylene or toluene) if the acid concentration allows, or apply vacuum to continuously pull water vapor.
-
Stepwise Heating: Heat to 140°C to drive off the bulk water, then spike to 150°C for the final closure.
-
Part 2: The Diethylene Glycol (DEG) Route
Methodology: Catalytic Amination (Industrial Standard)
This route uses DEG, Ammonia, and Hydrogen over a metal catalyst (Ni/Cu/Co).[1] It is cleaner but technically demanding.
Troubleshooting Guide
Issue 3: High levels of "Heavies" (High MW impurities). [1]
-
Diagnosis: Transalkylation / Dimerization.
-
The Science: Low ammonia partial pressure allows the newly formed morpholine to react with DEG or another morpholine molecule, forming bis-morpholino ethers or N-substituted derivatives.
-
-
Corrective Action:
-
Increase Ammonia Ratio: Maintain a high
molar ratio (typically 6:1 to 10:1 ). Excess ammonia suppresses secondary reactions by saturating the catalyst surface. -
Hydrogen Partial Pressure: Ensure
pressure is maintained (30–200 atm). Hydrogen prevents the formation of unsaturated imine intermediates that polymerize easily.
-
Issue 4: Catalyst Deactivation (Poisoning).
-
Diagnosis: Sintering or Fouling.
-
The Science: Water is a byproduct. On alumina-supported catalysts, hydrothermal aging can collapse the pore structure.
-
-
Corrective Action:
-
Catalyst Selection: Switch to a Copper-Nickel-Chromite catalyst, which shows superior resistance to water-induced sintering compared to pure Nickel.
-
Part 3: Visualization of Pathways & Logic
Figure 1: Reaction Pathways and Side-Product Formation
This diagram illustrates the bifurcation between the desired intramolecular cyclization and the undesired intermolecular side reactions.
Caption: Mechanistic bifurcation in morpholine synthesis. Green paths indicate optimal cyclization; red paths indicate common failure modes (polymerization/incomplete conversion).
Part 4: Experimental Protocols (The "Gold Standard")
Protocol A: Lab-Scale Dehydration of Diethanolamine
Primary Use: Small batch synthesis where high pressure equipment is unavailable.
| Parameter | Specification | Reason |
| Reagent | Diethanolamine (99%+) | Impurities in SM lead to complex azeotropes. |
| Catalyst | Sulfuric Acid (98%) | 1.5 molar equivalents. Excess acid prevents polymerization. |
| Temp | 140°C - 150°C | Optimal window. <140°C = Slow; >170°C = Charring. |
| Time | 4 - 8 Hours | Dependent on water removal rate. |
| Workup | NaOH Neutralization | Converts Morpholinium Sulfate salt to free base. |
Step-by-Step:
-
Setup: 3-neck flask, mechanical stirrer, addition funnel, and a short-path distillation head (or Dean-Stark).
-
Acidification: Charge DEA. Cool to <60°C. Add
dropwise. Caution: Highly Exothermic. -
Reaction: Heat oil bath to 150°C. If using vacuum (recommended), maintain 140°C internal. Monitor water collection.
-
Neutralization: Cool to room temp. Slowly add 50% NaOH solution until pH > 11. The mixture will separate into an organic layer (morpholine) and aqueous slurry (sodium sulfate).
-
Purification: Decant organic layer. Dry over KOH pellets.[1] Fractional distillation (collect fraction at 126–129°C ).[1]
Protocol B: Purification of Crude Morpholine
Issue: Morpholine forms an azeotrope with water.
-
Drying: Crude morpholine often contains ~10-15% water. Simple distillation cannot separate this.
-
Chemical Drying: Stir crude morpholine over solid KOH or NaOH pellets for 12 hours. The caustic phase will separate at the bottom, pulling water out.
-
Final Distillation: Distill the supernatant liquid.
-
Boiling Point: 128.9°C (pure).
-
Refractive Index (
): 1.4542 (use to verify purity).
-
Part 5: Frequently Asked Questions (FAQs)
Q: I am seeing a peak at retention time slightly longer than morpholine on GC. What is it? A: This is likely N-ethylmorpholine or 1,4-dioxane (if ether cleavage occurred). However, in the DEG route, the most common impurity is 2-(2-aminoethoxy)ethanol , which represents incomplete ring closure.
Q: Why do I need Hydrogen in the DEG/Ammonia reaction? Isn't it just a substitution?
A: Hydrogen is required to maintain catalyst activity. Without
Q: Can I use HCl instead of H2SO4 for the DEA route? A: Yes, but Sulfuric Acid is preferred industrially. HCl is volatile and corrosive to stainless steel reactors at the required temperatures (150°C). Furthermore, sulfate salts are easier to separate from the organic phase during neutralization than chloride salts, which can form supersaturated solutions.
References
- Weissermel, K., & Arpe, H.-J. (2003). Industrial Organic Chemistry. Wiley-VCH.
-
Huntsman Corporation. (2022). Morpholine Technical Bulletin. (General properties and handling).
- Recupero, F., et al. (2018). "Catalytic Amination of Diols." Journal of Organic Chemistry.
-
U.S. Patent 4,647,663. (1987). Process for the preparation of morpholine. (Detailed parameters for the DEG/Ammonia route).
-
U.S. Patent 2,777,846. (1957). Process of producing morpholine from diethanolamine. (The classic acid-dehydration protocol).
Sources
Technical Support Center: Purification of (Morpholin-2-yl)methanamine Hydrochloride
Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: MOR-HCl-PUR-001 Subject: Removal of Process-Related Impurities
Welcome to the Purification Tech Center
You are likely dealing with a hygroscopic solid that refuses to crystallize cleanly or an HPLC trace showing persistent "shoulder" peaks. (Morpholin-2-yl)methanamine hydrochloride (CAS: 135270-08-5 derivatives) is deceptively simple. Its dual-amine nature (secondary ring amine + primary side-chain amine) creates specific chelation and solubility challenges.
This guide is structured not as a textbook, but as a diagnostic troubleshooting system . Identify your impurity profile below and jump to the relevant protocol.[1]
Diagnostic Hub: What is contaminating your batch?
| Symptom | Probable Impurity | Recommended Module |
| RRT ~0.90-1.10 (Shoulder peak) | Regioisomers or uncyclized amino-alcohols | Module A |
| RRT > 1.5 (Late eluting) | N-Benzyl intermediates (Incomplete deprotection) | Module B |
| Grey/Black discoloration | Palladium/Platinum residues (from hydrogenation) | Module C |
| Sticky Gum / Oil | Excess HCl, trapped solvent, or hygroscopic water | Module D |
| Low ee% | Enantiomer contamination | Module E |
Module A: The "pH Swing" Protocol (Organic Impurities)
The Issue: You cannot effectively purify the HCl salt directly on silica gel. It streaks, sticks, and degrades. The Fix: You must break the salt, purify the free base, and re-form the salt under anhydrous conditions.
The Protocol
-
Free-Basing: Dissolve your crude HCl salt in minimal water (10 mL/g). Cool to 0°C. Add 10M NaOH dropwise until pH > 12.
-
Extraction: Extract exhaustively with DCM:Isopropanol (9:1) . Note: Pure DCM often fails to extract polar diamines efficiently.
-
Purification (Distillation vs. Column):
-
For >10g: High-vacuum distillation is superior. The free base boils at approx. 80-90°C at 0.5 mmHg (verify based on specific derivative).
-
For <10g: Flash chromatography on amine-functionalized silica (to prevent tailing) using DCM/MeOH/NH4OH.
-
-
Salt Re-formation: Dissolve the purified free base in anhydrous Ethanol or Et2O. Add 2.0 equivalents of HCl in Dioxane (4M) dropwise at 0°C.
Visualization: The pH Swing Workflow
Caption: The "pH Swing" logic allows separation of organic impurities that co-crystallize with the salt.
Module B: Troubleshooting Incomplete De-benzylation
The Issue: Synthesis of morpholines often proceeds via N-benzyl protection.[2] Removal via hydrogenolysis (Pd/C, H2) often stalls at 95-98% conversion, leaving a lipophilic impurity.
Q: Why did my deprotection stall? A: The product (a diamine) poisons the catalyst.[3] As the reaction proceeds, the free amine binds to the Pd surface, blocking H2 adsorption.
The Solution: Acidic Hydrogenolysis Do not run the hydrogenation on the free base. Run it on the salt .
-
Solvent: Methanol or Ethanol.[4]
-
Additive: Add 2-3 equivalents of HCl or Acetic Acid to the reaction mixture before adding the catalyst.
-
Mechanism: Protonating the amine prevents it from coordinating to the Palladium.[3]
-
Workup: Filter catalyst, concentrate, and proceed to Module A (pH Swing) to remove the acid.
Module C: Metal Scavenging (The "Grey Solid" Problem)
The Issue: Your product is off-white or grey. This is colloidal Palladium. The Fix: Re-crystallization rarely removes metals efficiently. You need chelation.
Comparative Scavenger Table
| Scavenger Type | Functional Group | Efficiency for Pd(II) | Protocol Note |
| SiliaMetS® Thiol | -SH (Thiol) | High | Best for Pd(II) salts. Stir 4h at 50°C. |
| SiliaMetS® Diamine | -NH-CH2-CH2-NH2 | Moderate | Good for Pd(0), but can bind your product. Avoid. |
| Activated Carbon | N/A | Low/Variable | Often requires multiple passes. High yield loss. |
| TMT (Trimercaptotriazine) | Triazine-thiol | Very High | Forms insoluble precipitate with Pd. Filter off. |
Recommendation: Use SiliaMetS® Thiol or TMT . Dissolve the crude material in water/methanol, treat with scavenger (5-10 wt%), stir warm, and filter through a 0.45µm pad.
Module D: Hygroscopicity & "Goo" Management
The Issue: The HCl salt turns into a gum upon exposure to air. The Science: Amine hydrochlorides are hygroscopic. Excess HCl acts as a "water magnet."
The "Double-Solvent" Precipitation Protocol:
-
Dissolve: Dissolve the gum in the minimum amount of hot Methanol or Ethanol (absolute).
-
Concentrate: Rotovap until the solution is viscous (almost oil).
-
Precipitate: While stirring rapidly, add MTBE (Methyl tert-butyl ether) or Et2O dropwise.
-
Why MTBE? It does not absorb water like THF/Dioxane and is less flammable than Ether.
-
-
Maturation: If it oils out, heat the mixture to reflux (dissolving the oil) and let it cool very slowly (wrap the flask in foil/towels).
-
Drying: Filter under N2. Dry in a vacuum oven at 40°C with P2O5 desiccant present.
Module E: Enantiomeric Purity (Chiral Resolution)
The Issue: You need high ee% (e.g., >99% S-isomer), but synthesis yielded 85% ee. The Fix: Classical Resolution via Diastereomeric Salts.
Workflow:
-
Free Base: Convert HCl salt to free base (see Module A).
-
Resolving Agent: Use (L)- or (D)-Tartaric Acid or Dibenzoyl-L-tartaric acid .
-
Solvent: Methanol or EtOH/Water (9:1).
-
-
Crystallization: The diastereomeric salt (e.g., S-Amine · L-Tartrate) will crystallize, while the other remains in solution.
-
Recycle: Recrystallize the salt 2-3 times until melting point is constant.
-
Release: Treat with NaOH to release the now enantiopure free base, then convert back to HCl.
Visualization: Chiral Resolution Logic
Caption: Classical resolution exploits solubility differences between diastereomeric salts.
References
-
General Amine Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for pKa-based extraction and salt crystallization).
-
Morpholine Synthesis & Deprotection: D'Adamio, G., et al. (2019). "Sustainable Synthesis of Morpholines". Green Chemistry. (Discusses cyclization routes and impurity profiles).
-
Metal Scavenging: SiliCycle Inc. (2024). Metal Scavenging Solutions for Pharmaceutical Processes. (Technical Application Note on Pd removal from amines).
-
Chiral Resolution: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
Sources
Preventing the formation of byproducts in coupling reactions with (Morpholin-2-yl)methanamine
Topic: Preventing the formation of byproducts in coupling reactions with (Morpholin-2-yl)methanamine (CAS: 134273-31-9).[1][2] Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[3] Role: Senior Application Scientist.
Introduction: The "Tale of Two Nitrogens"
Welcome to the Technical Support Center. You are likely here because your coupling reaction with (Morpholin-2-yl)methanamine yielded a complex mixture of regioisomers, bis-coupled products, or oligomers.[1][2][3]
This scaffold presents a classic chemoselectivity challenge: it contains two nucleophilic nitrogen atoms with distinct electronic and steric profiles:
-
Exocyclic Primary Amine (
): Generally less hindered (kinetically favored) but more basic ( ).[1][2] -
Endocyclic Secondary Amine (Morpholine Ring NH): More hindered but less basic (
) due to the inductive effect of the ether oxygen.
Without precise control, electrophiles will react at both sites.[2][3] This guide provides the mechanistic logic and protocols to enforce selectivity.
Part 1: The Chemoselectivity Landscape (Visualized)
The following diagram maps the competitive pathways that lead to common byproducts. Understanding this flow is critical for troubleshooting.
Caption: Competitive reaction pathways. Path A (Primary N) is favored by sterics; Path B (Secondary N) competes if pH is high or protection is absent.[1]
Part 2: Troubleshooting Guide (Q&A)
Issue 1: Regioselectivity Failures
Q: I am trying to couple an acid chloride to the primary amine, but I see significant reaction at the morpholine nitrogen. How do I stop this?
A: This is a kinetic vs. thermodynamic competition.[1][2]
-
The Mechanism: While the primary amine is less hindered (kinetic favor), the morpholine nitrogen is still a competent nucleophile. If you use a strong base (like TEA or DIPEA) that deprotonates both amines, the statistical probability of side-reaction increases.[3]
-
The Fix (Orthogonal Protection): The only self-validating method to guarantee 100% selectivity is using a protected building block.[1]
-
The Fix (If you MUST use free base):
-
Lower the Temperature: Cool to -78°C or -40°C. The primary amine's lower activation energy allows it to react while the secondary amine remains dormant.[1][2]
-
Control the pH: Maintain a pH around 8.5–9.0. The primary amine (
) will be partially protonated, but the morpholine ( ) will be largely unprotonated. Wait, this is counter-intuitive.
-
Correction: At pH 9, the morpholine (lower pKa) is the free base (active), while the primary amine is protonated (inactive). Therefore, to target the primary amine, you actually want a HIGHER pH (fully deprotonated) and rely on sterics, OR use a selective acylating agent. [3]
-
Better Strategy: Use N-acylbenzotriazoles or active esters (NHS) instead of acid chlorides.[1][2] These are less reactive and discriminate better between primary and secondary amines based on nucleophilicity.[1][2]
-
Issue 2: Bis-Coupling (Dimerization)
Q: My LC-MS shows a large peak corresponding to [M + Coupling Partner x2]. Why?
A: This occurs when the mono-acylated product remains nucleophilic and competes for the electrophile.
-
Cause: Localized high concentration of the electrophile (poor mixing) or using >1.0 equivalents of the coupling partner.
-
Troubleshooting Protocol:
Issue 3: Purification Difficulties
Q: The regioisomers co-elute on my silica column. How do I separate them?
A: Regioisomers of this scaffold often have identical
-
Solution: Switch to Cation Exchange Chromatography (SCX) .[1][2]
-
The primary amine product (if you targeted the secondary) and the secondary amine product (if you targeted the primary) have different basicities.
-
Alternatively, derivatize the mixture with a scavenger resin (e.g., isocyanate resin) that reacts rapidly with the unreacted primary amine, changing its polarity drastically.[3]
-
Part 3: Standard Operating Procedures (SOPs)
Protocol A: Selective Coupling to the Primary Amine (Without Protection)
Use this only if the Boc-protected starting material is unavailable.
Reagents:
-
Carboxylic Acid (0.9 equiv)[1]
-
Solvent: DCM or DMF (Anhydrous)[1]
-
Base: N-Methylmorpholine (NMM) (1.0 equiv) - Mild base preferred.[1][2]
Step-by-Step:
-
Activation: Dissolve the Carboxylic Acid, EDC, and HOBt in DCM at 0°C. Stir for 30 minutes to form the active ester.
-
Addition: Dissolve (Morpholin-2-yl)methanamine in DCM. Add this solution slowly (over 30 mins) to the activated acid mixture at 0°C.
-
Note: Pre-activating the acid ensures the amine encounters a selective electrophile (active ester) rather than a chaotic mix.
-
-
Quench: After 2 hours, quench with water.
-
Workup: The product will likely be in the organic layer.[2] If the product is basic, avoid acidic washes that might extract it.[3]
Protocol B: The "Gold Standard" (Boc-Protection Route)
This is the self-validating system recommended for high-value synthesis.[1][2]
Workflow:
-
Start: 4-Boc-2-(aminomethyl)morpholine (Commercially available).[1][2][3]
-
Coupling: React with Acid Chloride/Carboxylic Acid using standard amide coupling (HATU/DIPEA).
-
Result: Coupling occurs only at the exocyclic primary amine.[2]
-
-
Deprotection: Treat with TFA/DCM (1:4) for 1 hour.
-
Neutralization: Use ion-exchange resin (e.g., Amberlyst A-21) to obtain the free base without salt formation.[1][2]
Part 4: Decision Logic for Protection
Use this logic gate to determine your experimental setup.
Caption: Decision tree for selecting the correct starting material to ensure regioselectivity.
References
-
Selectivity of Primary vs.
-
Morpholine Synthesis & Reactivity
-
Protection Strategies
-
General Amide Coupling Guidelines
Sources
- 1. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Morpholineethanamine | C6H14N2O | CID 4129318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Morpholine synthesis [organic-chemistry.org]
- 4. Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Optimization of mobile phase for HPLC purification of morpholine derivatives
Technical Support Center: HPLC Purification of Morpholine Derivatives
Current Status: Online Operator: Senior Application Scientist (Dr. A. Vance) Ticket ID: MORPH-OPT-2024
Welcome to the Technical Support Center
You are likely here because morpholine derivatives—notorious for their basicity (
Unlike standard neutral compounds, morpholine derivatives interact aggressively with residual silanols on silica columns. This guide is not a generic textbook; it is a troubleshooting engine designed to solve these specific interaction mechanisms.
Module 1: Troubleshooting Peak Architecture (Tailing & Asymmetry)
User Question: "My morpholine derivative elutes with a severe 'shark fin' tail (Asymmetry > 1.5). I am using a standard C18 column with water/acetonitrile and 0.1% Formic Acid. What is wrong?"
Scientist Diagnosis:
You are fighting the "Cationic Exchange War." At pH ~2.7 (0.1% Formic Acid), your morpholine nitrogen is fully protonated (
The Solution: The "High pH" Strategy Instead of fighting the silanols, neutralize the analyte. By raising the pH to 10-10.5, you deprotonate the morpholine nitrogen, rendering it neutral. Neutral molecules do not interact with silanols, resulting in sharp, symmetrical peaks and significantly higher loading capacity.
Critical Constraint: Standard silica dissolves at pH > 8. You must use a Hybrid Particle (e.g., Waters XBridge/BEH) or a Polymer-coated Silica (e.g., Agilent Poroshell HPH) column.
Protocol: High pH Buffer Preparation (10 mM Ammonium Bicarbonate, pH 10)
-
Weigh 0.79 g of Ammonium Bicarbonate.
-
Dissolve in 900 mL of HPLC-grade water.
-
Adjust pH to 10.0 using Ammonium Hydroxide (28-30% solution). Do not use Sodium Hydroxide for Prep/MS applications as it is non-volatile.
-
Dilute to 1 L volume.
-
Filter through a 0.2 µm membrane.
-
Shelf Life: 24-48 hours (Ammonia evaporates, causing pH drift).
Module 2: Mobile Phase Selection Logic
User Question: "I need to scale up for purification. Can I use Phosphate buffer? It gives great peak shape."
Scientist Diagnosis: Phosphate is excellent for peak shape but disastrous for purification and Mass Spectrometry (MS). It is non-volatile, meaning your final product will be contaminated with salt after lyophilization, and it will clog your MS source.
The Solution: Volatile Buffer Selection Matrix Use the following logic to select your mobile phase based on your detection method and target pH.
Visual Logic: Mobile Phase Decision Tree
Caption: Decision matrix for selecting mobile phase additives based on detection mode (UV vs. MS) and pH strategy. High pH volatile buffers are recommended for morpholine purification.
Module 3: Retention & Selectivity Optimization
User Question: "My compound elutes in the void volume (t0) even at 5% Organic. How do I retain this polar morpholine derivative?"
Scientist Diagnosis: Morpholine derivatives are often highly polar (low LogP). In Reverse Phase LC (RPLC) at low pH, the ionized amine increases water solubility, reducing interaction with the hydrophobic C18 chains.
The Solution: Hydrophobicity Modulation
-
Switch to High pH: As discussed, neutralizing the amine increases its hydrophobicity, significantly increasing retention on C18.
-
Column Chemistry: If C18 fails, switch to a Pentafluorophenyl (PFP) column. PFP phases offer specific pi-pi interactions and hydrogen bonding capabilities that retain cyclic amines like morpholine better than alkyl chains.
-
HILIC Mode: If the compound is extremely polar, abandon RPLC. Use Hydrophilic Interaction Liquid Chromatography (HILIC) with an Amide or bare silica column.
-
Mobile Phase: 90% Acetonitrile / 10% Aqueous Buffer (10mM Ammonium Acetate, pH 9). Note: HILIC retention increases as water decreases.
-
Data Comparison: Buffer Impact on Retention (k')
| Analyte State | Mobile Phase pH | Column Type | Retention Factor (k') | Peak Symmetry (As) |
| Ionized | pH 2.7 (Formic) | Standard C18 | 0.5 (Poor) | 1.8 (Tailing) |
| Ionized | pH 2.7 (TFA) | Standard C18 | 0.8 (Fair) | 1.2 (Good)* |
| Neutral | pH 10 (AmBicarb) | Hybrid C18 | 3.2 (Excellent) | 1.05 (Perfect) |
*TFA acts as an ion-pairing reagent, masking silanols, but suppresses MS signals.
Module 4: The "Invisible Peak" (Detection Issues)
User Question: "I injected my sample, but the baseline is flat. I know the compound is there. Why can't I see it?"
Scientist Diagnosis: The morpholine ring itself lacks a chromophore (no conjugated double bonds). Unless your derivative has an aromatic ring attached, it will have negligible UV absorbance above 210 nm.
The Solution: Detection Alternatives
-
Low UV (200-210 nm): You must use "UV Transparent" buffers.
-
Universal Detection:
-
ELSD / CAD: Evaporative Light Scattering Detector is ideal for non-chromophoric morpholines.
-
MS (Single Quad): Run in Positive Mode (ESI+). Morpholine derivatives ionize readily (
).
-
Visual Logic: Troubleshooting Workflow
Caption: Systematic workflow for diagnosing and resolving common HPLC issues with morpholine derivatives.
References & Authoritative Grounding
-
Agilent Technologies. Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development. Application Note 5991-4893EN. (Demonstrates the stability and selectivity benefits of high pH for basic compounds).
-
Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Application Note 720005458EN. (Defines the loading capacity increase for bases at high pH on Hybrid particles).
-
McMaster, M.C. LC/MS: A Practical User's Guide. Wiley-Interscience. (Authoritative text on volatile buffer selection for MS compatibility).
-
Chromatography Online. The Role of pH in Retention Control. (General theory on pKa and ionization states in RPLC).
Disclaimer: Always consult the Safety Data Sheet (SDS) for morpholine derivatives before handling. Ensure your HPLC column is rated for the pH range you intend to use (Standard Silica pH 2-8; Hybrid/Polymer pH 1-12).
Sources
Technical Support Center: Troubleshooting Guide for Scaling Up (Morpholin-2-yl)methanamine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of (Morpholin-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to larger-scale production. As you know, scaling up a chemical process is rarely a linear amplification of a lab-scale procedure.[1] This resource provides in-depth, field-proven insights into potential challenges, their root causes, and actionable solutions.
The synthesis of morpholine derivatives is a critical process in the development of numerous pharmaceuticals and agrochemicals.[2][3] This guide will focus on a common synthetic route to (Morpholin-2-yl)methanamine, a valuable building block, and its subsequent conversion to the hydrochloride salt.
I. Synthesis Overview & Common Scale-Up Challenges
A prevalent method for synthesizing the target molecule involves the reductive amination of a suitable carbonyl precursor, followed by salt formation. While seemingly straightforward, each step presents unique challenges during scale-up.
General Scale-Up Pitfalls
Before diving into specifics, it's crucial to recognize that scaling up introduces variables often negligible at the bench.[1] These include:
-
Thermal Gradients: Larger reaction volumes can lead to uneven heating or cooling, creating localized hot spots or premature precipitation.[1]
-
Mixing Inefficiency: A magnetic stir bar's effectiveness doesn't scale proportionally. Inadequate mixing in a larger reactor can result in poor mass and heat transfer, impacting reaction kinetics and impurity profiles.[1]
-
Reagent Addition Rates: The rate of adding reagents becomes critical at scale to control exotherms and minimize side reactions.
-
Impurity Amplification: Minor byproducts at the gram scale can become significant and problematic at the kilogram scale.[1]
Below is a workflow diagram illustrating the key stages of the synthesis and potential points of failure during scale-up.
Caption: Key stages and potential troubleshooting points in the synthesis scale-up.
II. Reductive Amination Stage: FAQs & Troubleshooting
Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced.[4]
Q1: My reductive amination is showing low conversion and the formation of multiple byproducts at a larger scale. What are the likely causes and solutions?
A1: This is a common scale-up issue stemming from several factors.
Probable Causes:
-
Inefficient Imine Formation: The equilibrium between the carbonyl compound, amine, and the imine intermediate might not be effectively shifted towards the imine at a larger scale.[4] This can be due to inadequate water removal or localized concentration gradients from poor mixing.
-
Side Reactions of the Reducing Agent: Many reducing agents, such as sodium borohydride, can also reduce the starting aldehyde or ketone.[5] If the imine formation is slow, this side reaction becomes more prominent.
-
Dialkylation: The primary amine product can react further with the carbonyl starting material to form a secondary amine impurity.[6] This is especially prevalent if there is a localized excess of the aldehyde.[6]
-
Thermal Degradation: Localized overheating due to poor heat dissipation in a large reactor can lead to the degradation of starting materials, intermediates, or the final product.
Solutions & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Reducing Agent | Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or a 2-picoline borane complex.[6][7] | STAB is less likely to reduce aldehydes and ketones compared to sodium borohydride and is often effective in one-pot procedures.[5][6] Amine-borane complexes are stable in protic solvents that facilitate imine formation.[7] |
| Reaction Conditions | Consider a two-step ("indirect") approach where the imine is pre-formed before the addition of the reducing agent.[6] | This ensures the concentration of the imine is maximized before introducing the reducing agent, minimizing the reduction of the starting carbonyl compound. |
| Water Removal | If using a direct method, ensure efficient water removal. On a larger scale, a Dean-Stark trap or the use of a drying agent that can be filtered off is more effective than molecular sieves which can become saturated. | Le Chatelier's principle dictates that removing water will drive the equilibrium towards imine formation. |
| Reagent Stoichiometry | A slight excess (e.g., 1.05 to 1.1 equivalents) of the amine can help suppress dialkylation by shifting the initial equilibrium.[6] | This increases the likelihood of the aldehyde reacting with the starting amine rather than the product amine. |
| Temperature Control | Implement controlled, slow addition of the reducing agent to manage the exotherm. Ensure the reactor's heating/cooling jacket is functioning efficiently. | This prevents localized temperature spikes that can lead to side reactions and degradation. |
Experimental Protocol: Optimized Reductive Amination
-
To a solution of the aldehyde in a suitable solvent (e.g., dichloromethane or THF), add 1.05 equivalents of the amine.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0-5 °C.
-
In a separate vessel, prepare a solution or slurry of the reducing agent (e.g., sodium triacetoxyborohydride, ~1.2 equivalents).
-
Add the reducing agent to the reaction mixture portion-wise, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by an appropriate analytical method (e.g., HPLC or GC).[8][9]
III. Workup and Extraction: FAQs & Troubleshooting
After the reaction is complete, the crude product needs to be isolated from the reaction mixture. This typically involves quenching the reaction, followed by liquid-liquid extraction.
Q2: During the aqueous workup and extraction on a larger scale, I'm encountering persistent emulsions and poor phase separation. How can I resolve this?
A2: Emulsion formation is a frequent challenge when scaling up extractions, especially with amine products which can act as surfactants.
Probable Causes:
-
Intense Agitation: High-shear mixing, while good for the reaction, can create very fine droplets during extraction, leading to stable emulsions.
-
Presence of Fine Particulates: Insoluble byproducts or residual salts can stabilize the interface between the organic and aqueous layers.
-
pH of the Aqueous Phase: The pH can influence the solubility of the amine and its salts, affecting phase separation.
Solutions & Optimization Strategies:
| Strategy | Action | Rationale |
| Reduce Agitation | During extraction, use a lower agitation speed that is sufficient for mixing but avoids high shear. | This promotes the coalescence of droplets and faster phase separation. |
| Filtration | If solids are present, consider filtering the quenched reaction mixture before extraction. | This removes particulates that can stabilize emulsions. |
| Brine Wash | Add a saturated aqueous solution of sodium chloride (brine) to the extraction. | The increased ionic strength of the aqueous phase helps to "salt out" the organic components and break the emulsion. |
| Solvent Addition | Add a small amount of a different organic solvent that has a lower miscibility with water. | This can alter the interfacial tension and help to break the emulsion. |
| pH Adjustment | Carefully adjust the pH of the aqueous layer. For a basic amine product, ensuring the aqueous layer is sufficiently basic (e.g., pH > 12) will maximize its partitioning into the organic layer. | This ensures the amine is in its free base form, which is typically more soluble in organic solvents. |
IV. Hydrochloride Salt Formation and Isolation: FAQs & Troubleshooting
The final step is the formation of the hydrochloride salt, which is often a crystalline solid, making it easier to purify and handle than the free base.
Q3: When I add HCl to the free base solution to form the hydrochloride salt, the product "oils out" instead of precipitating as a solid, or the precipitation is incomplete. What's going wrong?
A3: This is a common crystallization problem during scale-up, often related to supersaturation, solvent choice, and temperature control.
Probable Causes:
-
Solvent System: The chosen solvent may be too good at solvating the hydrochloride salt, preventing it from precipitating effectively.
-
Rapid HCl Addition: Adding the HCl solution too quickly can create a localized high concentration of the salt, leading to the formation of an amorphous oil (a supersaturated liquid phase) instead of an ordered crystal lattice.
-
Temperature: The temperature at which the salt formation is carried out can significantly impact the solubility of the product.
-
Water Content: The presence of even small amounts of water can increase the solubility of the hydrochloride salt, inhibiting precipitation.[10]
Solutions & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Solvent System | Use a solvent system where the free base is soluble, but the hydrochloride salt is sparingly soluble. Often, a mixture of a good solvent (e.g., isopropanol, ethanol) and an anti-solvent (e.g., MTBE, heptane) is effective. | This allows for controlled precipitation of the salt upon addition of HCl. |
| Controlled HCl Addition | Add the HCl solution (e.g., HCl in isopropanol or gaseous HCl) slowly and sub-surface to a well-agitated solution of the free base.[11] | This prevents localized high concentrations and promotes the formation of crystalline material. |
| Temperature Control | Cool the solution of the free base before and during the HCl addition. | Lowering the temperature generally decreases the solubility of the salt, promoting crystallization. |
| Seeding | Add a small amount of previously isolated crystalline product (seed crystals) to the solution before or during the early stages of HCl addition. | Seeding provides a template for crystallization to occur, preventing the formation of an oil and often leading to a more uniform particle size. |
| Anhydrous Conditions | Ensure the solvent and the free base solution are as dry as possible.[10] | This minimizes the solubility of the hydrochloride salt, leading to higher recovery. |
The following diagram illustrates the decision-making process for troubleshooting the salt formation step.
Sources
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. chemrxiv.org [chemrxiv.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. ijsred.com [ijsred.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US20200392074A1 - Method for preparing an amine hydrochloride suspension - Google Patents [patents.google.com]
Identifying and characterizing unknown impurities in (Morpholin-2-yl)methanamine samples
Welcome to the Technical Support Center for Heterocyclic Amine Analysis .
You have reached the Tier 3 Advanced Application Support desk. My name is Dr. Aris, Senior Application Scientist. I specialize in the characterization of small, polar heterocycles.
(Morpholin-2-yl)methanamine is a deceptively simple molecule. Its dual-amine nature (secondary ring amine + primary exocyclic amine) and high polarity create a "perfect storm" for analytical difficulties: poor retention on C18, lack of UV chromophores, and complex isobaric impurity profiles.
Below is your dynamic troubleshooting guide, structured as a series of resolved "Support Tickets" that mirror the most common issues we see in the field.
Quick Reference: The Molecule
-
IUPAC Name: 1-(Morpholin-2-yl)methanamine
-
Key Challenge: High Polarity (LogP < 0) & Low UV Absorbance.[1]
-
Critical Quality Attributes (CQAs): Regio-isomeric purity, Enantiomeric Excess (ee), Salt stoichiometry.
PART 1: DIAGNOSTIC WORKFLOW
Before diving into specific impurities, verify your detection and separation method. Most "unknown impurities" are actually method artifacts or co-eluting isomers.
Visualizing the Analytical Decision Matrix
PART 2: TROUBLESHOOTING MODULES (Q&A)
Module 1: The "Invisible" Impurity (Detection Issues)
User Question: "I see a large impurity peak (approx. 5%) on my LC-MS Total Ion Chromatogram (TIC), but it is completely absent in my HPLC-UV trace at 210 nm. Is it real?"
Scientist Response:
Yes, it is likely real. (Morpholin-2-yl)methanamine and its aliphatic impurities lack a conjugated
-
The Cause: You are relying on the weak absorbance of the amine lone pairs/sigma bonds, which is non-specific and insensitive.
-
The Solution: You must use a "Universal Detector" or Derivatization.
Recommended Protocol: Pre-column Derivatization To visualize these impurities on UV, react the primary and secondary amines with a chromophore.[2]
-
Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl).[2] It reacts with both primary and secondary amines.[3]
-
Procedure:
-
Mix sample (100 µL) with Borate Buffer (pH 8.5).
-
Add FMOC-Cl in Acetonitrile.
-
Incubate 5 mins at ambient temp.
-
Quench with hydrophobic amine (e.g., adamantylamine) to remove excess FMOC.
-
-
Result: Impurities will now absorb strongly at 265 nm and become hydrophobic enough for standard C18 retention [1].
Module 2: The "Ghost" Peak (Retention & Separation)
User Question: "My main peak elutes at the void volume (t0) on a C18 column. I have an impurity eluting immediately after. I can't quantify it reliably."
Scientist Response: Standard Reversed-Phase LC (RPLC) is unsuitable for this molecule. The logP is likely negative (hydrophilic), causing it to interact with the water phase more than the C18 chains.
-
The Fix: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .
-
Why: HILIC uses a water-rich layer on a polar stationary phase.[4] Polar amines are retained longer, allowing impurities to separate before or after the main peak.
HILIC Method Parameters (Starting Point):
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Amide or Zwitterionic (ZIC-HILIC) | Amide phases interact well with amines without excessive tailing. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0) | Low pH protonates the amines, ensuring consistent ionization [2]. |
| Mobile Phase B | Acetonitrile (ACN) | High organic content is required for HILIC retention. |
| Gradient | 95% B to 60% B | Elution goes from "Non-polar" to "Polar" (Inverse of RPLC). |
Module 3: Structural Elucidation (Mass Spec Forensics)
User Question: "I have isolated the impurity masses. Can you help me identify them based on the Delta Mass (ΔM) relative to the parent?"
Scientist Response: Below is a "Forensic Table" for identifying unknown peaks in morpholine derivatives based on common synthetic byproducts and degradation pathways.
Table 1: Impurity Identification by Mass Shift
| Δ Mass (Da) | Likely Identity | Origin / Causality |
| +16 | N-Oxide | Degradation: Oxidation of the tertiary morpholine nitrogen (or primary amine) by peroxides in aged solvents or air exposure. |
| +14 | Methylated Homolog | Synthesis/Artifact: Use of Methanol as a solvent with trace acid (catalytic methylation) OR impurity in alkylating reagents. |
| +28 | Formyl Adduct | Artifact: Common when using Formic Acid in LC-MS mobile phases. It forms an N-formyl amide. |
| +0 (Isobar) | Regioisomer | Synthesis: (Morpholin-3-yl)methanamine. Result of non-regioselective ring opening during synthesis. |
| -2 | Imine/Enamine | Degradation: Oxidative dehydrogenation. |
| +42 | Acetyl Impurity | Synthesis: If Acetyl Chloride/Anhydride was used in previous steps (protection). |
Critical Note on Isobars (ΔM = 0): The most insidious impurity is the Regioisomer: (Morpholin-3-yl)methanamine .
-
MS cannot distinguish them.
-
Differentiation: You must use NMR (checking the integration of the CH2 next to the oxygen) or high-resolution HILIC chromatography.
Module 4: Synthesis-Derived Impurities
User Question: "We synthesized this via the cyclization of amino alcohols. What specific impurities should we look for?"
Scientist Response: The synthetic route dictates the impurity profile. If you used the common route (Ring closure of a di-functionalized precursor), look for "Ring-Open" intermediates.
Visualizing the Impurity Origins
Specific Checks:
-
Linear Intermediates: Look for masses corresponding to the hydrated open chain (M+18).
-
Chiral Impurities: If your target is the (S)-enantiomer, the (R)-enantiomer is a critical impurity.
-
Detection: Requires Chiral HPLC.
-
Column: Polysaccharide-based (e.g., Chiralpak IA/IC).
-
Mobile Phase: Hexane/Ethanol/Diethylamine (DEA). Note: DEA is mandatory to suppress peak tailing of the amine.
-
References
-
Thermo Fisher Scientific. "Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines." Application Note. Link
-
McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A. Link
-
ICH Guidelines. "ICH Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation.[5][6] Link
-
Sigma-Aldrich (Merck). "HILIC Separations of Small Polar Amines." Technical Guide. Link
For further assistance, please upload your raw .RAW or .D files to our secure server for a remote diagnostic session.
Sources
- 1. mdpi.com [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
Minimizing solvent effects on the stereoselectivity of morpholine synthesis
Technical Support Center: Stereoselective Morpholine Synthesis
Topic: Minimizing Solvent Effects on Stereoselectivity Ticket ID: #MORPH-STEREO-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]
Introduction: The "Solvent-Independent" Mindset
Welcome to the Advanced Synthesis Support Hub. You are likely here because your morpholine synthesis is suffering from stereochemical erosion (dr < 20:1) or inconsistent batch-to-batch results due to solvent variability.
In morpholine synthesis, solvents are not just media; they are active participants that stabilize charged intermediates (leading to
This guide covers three robust modules to immunize your reaction against solvent effects.
Module 1: Diagnostic & Triage
Before altering your protocol, use this logic flow to identify the specific solvent-based failure mode.
Figure 1: Diagnostic logic for identifying solvent-induced stereochemical erosion.
Module 2: Troubleshooting Specific Chemistries
Scenario A: Palladium-Catalyzed Carboamination
The Problem: You are synthesizing cis-3,5-disubstituted morpholines. Polar solvents (DMF, MeCN) are causing low yields or poor diastereomeric ratios (dr) by competing with the substrate for Pd coordination.[1]
The Fix: Enforce a syn-aminopalladation mechanism.[2] This pathway proceeds through a tight, boat-like transition state that is largely solvent-independent if non-coordinating media are used.[1]
Protocol (Solvent-Robust):
-
Substrate:
-Boc-amino alcohol derivative (O-allyl tethered). -
Catalyst System: Pd(OAc)₂ (2-5 mol%) with P(2-furyl)₃ or Dpe-phos .[1]
-
Why: These ligands create a rigid steric environment that overpowers solvent dipole effects.
-
-
Solvent: Toluene (0.1 – 0.3 M).[1]
-
Critical Step: Degas toluene thoroughly. Oxygen is more detrimental than solvent polarity here.
-
-
Temperature: 105 °C.
Mechanism of Stereocontrol: The reaction proceeds via syn-aminopalladation followed by reductive elimination.[2] Because the C-N bond formation happens within the coordination sphere of the metal (intramolecularly), the bulk solvent cannot solvate the transition state effectively enough to alter the geometry.
| Parameter | Recommendation | Reason |
| Solvent | Toluene or Xylene | Non-coordinating; promotes tight ion pairing. |
| Ligand | P(2-furyl)₃ | Electron-deficient phosphine; accelerates reductive elimination before isomerization can occur.[1] |
| Base | Cs₂CO₃ or t-BuONa | Insoluble bases in non-polar media prevent "flooding" the solution with ions. |
Scenario B: SnAP Reagents (Tin Amine Protocol)
The Problem: You are using Bode's SnAP reagents to form morpholines from aldehydes. Standard solvents (DCM, THF) are giving sluggish rates or incomplete cyclization, leading to side reactions that ruin stereochemical integrity.[1]
The Fix: Use HFIP (Hexafluoroisopropanol) .[1] HFIP is not just a solvent here; it is a catalyst. It activates the aldehyde and stabilizes the hemiaminal intermediate via strong H-bond donation, forcing the reaction down a specific stereochemical path regardless of other variables.
Protocol:
-
Mix: Aldehyde (1.0 equiv) + SnAP Morpholine Reagent (1.0 equiv) in DCM .
-
Add: 4Å Molecular Sieves (crucial for imine formation). Stir 2h.
-
Solvent Switch (The "Secret Sauce"): Evaporate DCM. Re-dissolve in HFIP/DCM (1:4 ratio) or pure HFIP if solubility permits.
-
Cyclization: Add Cu(OTf)₂ (catalytic) and 2,6-lutidine.[1]
Why this minimizes solvent effects: HFIP forms a "solvent cage" around the heteroatoms. Its high ionizing power but low nucleophilicity prevents external nucleophiles (water, impurities) from attacking the iminium intermediate, preserving the stereochemistry dictated by the cyclic transition state.[1]
Scenario C: Base-Mediated Cyclization ( )
The Problem: Cyclizing chiral amino alcohols (e.g., using TsCl/Base). In polar protic solvents (MeOH), you see racemization.[1] In polar aprotic solvents (DMF), you see elimination (alkene formation).[1]
The Fix: Phase Transfer Catalysis (PTC) in a biphasic system (Toluene/50% NaOH).
Mechanism:
By using a chiral quaternary ammonium salt (e.g., Cinchona alkaloid derivative), the reaction occurs at the interface or inside the organic phase "ion pair."[1] The reactive alkoxide is shielded by the bulky catalyst cation, preventing the bulk solvent from stabilizing a carbocation (
Protocol:
-
Organic Phase: Toluene containing the substrate and PTC catalyst (10 mol%).
-
Aqueous Phase: 50% w/v NaOH or KOH.
-
Action: High-shear stirring. The reaction happens inside the catalyst-substrate complex, effectively "solvent-free" regarding the transition state.
Module 3: Visualizing the "Shielded" Transition State
This diagram illustrates how a Phase Transfer Catalyst (PTC) or a Metal Ligand protects the stereocenter from bulk solvent interference.[1]
Figure 2: Mechanistic shielding.[1] The catalyst (green) creates a barrier, preventing bulk solvent molecules (red) from disrupting the stereodetermining transition state (blue).[1]
Module 4: Frequently Asked Questions (FAQs)
Q1: I am seeing partial racemization when using DMF for my cyclization. Why?
A: DMF is a polar aprotic solvent with a high dielectric constant. It effectively solvates cations. In an intramolecular displacement, if the leaving group departs before the nucleophile attacks (loose transition state), DMF stabilizes the resulting carbocation, allowing the bond to rotate and stereochemistry to scramble (
Q2: Can I use "Green" solvents like 2-MeTHF without affecting stereoselectivity? A: Generally, yes.[1] 2-MeTHF is a suitable replacement for THF or Toluene in metal-catalyzed reactions. However, because it is an ether, it can coordinate to Lewis acidic metals (Mg, Zn, Cu).[1] If your reaction relies on a Lewis Acid catalyst (like in SnAP chemistry), you may need to increase the catalyst loading to compensate for the solvent competition.[1]
Q3: My SnAP reaction works in DCM but fails in HFIP. I thought HFIP was better?
A: HFIP is acidic (
References
-
Ney, J. E., Wolfe, J. P. (2005).[1] "Selective Synthesis of cis-3,5-Disubstituted Morpholines via Pd-Catalyzed Carboamination Reactions." Journal of the American Chemical Society. [1]
-
Vo, C.-V. T., Bode, J. W. (2014).[1][3][4] "SnAP Reagents for the One-Step Synthesis of Medium-Ring Saturated N-Heterocycles from Aldehydes." Nature Chemistry.[4]
-
Luescher, M. U., Bode, J. W. (2014).[1][3][4] "Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents." Angewandte Chemie International Edition.
-
O'Donnell, M. J. (2004).[1] "The Enantioselective Synthesis of Amino Acids by Phase-Transfer Catalysis." Accounts of Chemical Research.
-
Robbins, D. W., Hartwig, J. F. (2011).[1] "A Simple, Multidimensional Approach to High-Throughput Discovery of Catalytic Reactions." Science. (Relevant for solvent screening methodologies).
Sources
Validation & Comparative
A Comparative Analysis of Synthetic Routes to (Morpholin-2-yl)methanamine: A Guide for Researchers
(Morpholin-2-yl)methanamine is a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds due to the desirable physicochemical properties conferred by the morpholine scaffold. The synthesis of this key intermediate can be approached through several distinct strategies, each with its own set of advantages and challenges. This guide provides a comparative analysis of prominent synthetic routes, offering insights into their underlying principles, experimental considerations, and overall efficiency to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Synthetic Strategies
The synthesis of (Morpholin-2-yl)methanamine fundamentally involves the construction of the morpholine ring and the introduction of the aminomethyl group at the C-2 position. The timing of these two key transformations defines the overall synthetic strategy. Broadly, these can be categorized into two main approaches:
-
Linear Synthesis: Construction of an acyclic precursor containing all the necessary atoms, followed by a final ring-closing step to form the morpholine heterocycle.
-
Convergent Synthesis: Pre-formation of the morpholine ring, followed by functionalization at the C-2 position to introduce the aminomethyl group.
This guide will explore representative examples of these strategies, focusing on reaction efficiency, stereochemical control, and the practicality of the experimental procedures.
Route 1: Reductive Amination of a Morpholine-2-carboxaldehyde Precursor
This approach is a convergent strategy that relies on the well-established and robust reductive amination reaction.[1] The key intermediate is a suitably protected morpholine-2-carboxaldehyde, which is then converted to the target primary amine.
Scientific Rationale
Reductive amination is a powerful and versatile method for the formation of C-N bonds.[1] The reaction proceeds via the initial formation of an imine or iminium ion from the reaction of a carbonyl compound with an amine, which is then reduced in situ to the corresponding amine. For the synthesis of a primary amine, ammonia or a protected ammonia equivalent is used. The choice of reducing agent is critical to the success of the reaction, with common choices including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation.
Experimental Workflow
The synthesis begins with a protected morpholine-2-carboxylic acid, which is reduced to the corresponding alcohol. Subsequent oxidation provides the key aldehyde intermediate. Finally, reductive amination with a source of ammonia, followed by deprotection, yields the desired (Morpholin-2-yl)methanamine.
Caption: Workflow for the synthesis of (Morpholin-2-yl)methanamine via reductive amination.
Detailed Protocol: Reductive Amination
-
Aldehyde Formation: To a solution of N-Boc-morpholine-2-methanol (1.0 eq) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Filter the mixture through a pad of silica gel and concentrate the filtrate under reduced pressure to obtain N-Boc-morpholine-2-carboxaldehyde.
-
Reductive Amination: Dissolve the crude aldehyde in methanol and add a solution of ammonia in methanol (7N, 10 eq). Stir the mixture for 1 hour at room temperature. Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Work-up and Deprotection: Quench the reaction with water and concentrate under reduced pressure. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over sodium sulfate, and concentrate. Dissolve the residue in a solution of HCl in dioxane (4M) and stir at room temperature for 2 hours. Concentrate under reduced pressure to afford (Morpholin-2-yl)methanamine hydrochloride.
Route 2: Synthesis from a Chiral Aziridine Precursor
This linear strategy involves the ring-opening of a chiral N-protected aziridine-2-methanol derivative with a suitable two-carbon electrophile, followed by intramolecular cyclization. This approach offers excellent control over the stereochemistry at the C-2 position.
Scientific Rationale
Aziridines are versatile three-membered heterocyclic intermediates.[2][3] Their ring-opening reactions with nucleophiles proceed with high regioselectivity and stereospecificity, typically via an SN2 mechanism.[2] By using an enantiomerically pure aziridine precursor, the stereochemistry of the final product can be effectively controlled. The subsequent intramolecular cyclization to form the morpholine ring is often a highly efficient process.
Experimental Workflow
The synthesis commences with a protected chiral aziridine-2-methanol. Ring-opening with a haloethanol derivative, followed by in-situ or subsequent base-mediated cyclization, constructs the morpholine ring. The protecting groups are then removed to yield the final product.
Caption: Workflow for the synthesis of (Morpholin-2-yl)methanamine from a chiral aziridine.
Detailed Protocol: Functional Group Interconversion
-
Mesylation: To a solution of N-Boc-(morpholin-2-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction at 0 °C for 1 hour.
-
Azide Substitution: Add sodium azide (3.0 eq) and a catalytic amount of tetrabutylammonium iodide to the reaction mixture. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Reduction: Concentrate the reaction mixture and dissolve the residue in tetrahydrofuran (THF). Add lithium aluminum hydride (2.0 eq) portion-wise at 0 °C. Stir the reaction at room temperature for 4 hours.
-
Work-up and Deprotection: Carefully quench the reaction with water and 15% NaOH solution. Filter the mixture and concentrate the filtrate. Perform deprotection as described in Route 1.
Route 3: Cyclization of an Amino Alcohol with Ethylene Sulfate
This is a more modern and "green" approach that utilizes ethylene sulfate as a dielectrophile to annulate a 1,2-amino alcohol precursor.[4][5][6] This method can be highly efficient and avoids the use of harsh reagents. The key starting material for our target molecule would be a 3-aminopropane-1,2-diol derivative.
Scientific Rationale
Ethylene sulfate is an effective and less hazardous alternative to other two-carbon electrophiles like 1,2-dihaloethanes.[6] The reaction with a primary amine proceeds via a selective mono-N-alkylation to form a zwitterionic intermediate, which then undergoes a base-mediated intramolecular cyclization to furnish the morpholine ring.[4] This approach is often characterized by high yields and operational simplicity.[5]
Experimental Workflow
The synthesis starts with a suitably protected 3-aminopropane-1,2-diol. Reaction with ethylene sulfate leads to the formation of the morpholine ring. Subsequent functional group manipulation of the protected amino group on the side chain and deprotection yields the final product.
Caption: Workflow for the synthesis of (Morpholin-2-yl)methanamine using ethylene sulfate.
Comparative Analysis
| Feature | Route 1: Reductive Amination | Route 2: From Chiral Aziridine | Route 3: Ethylene Sulfate Cyclization |
| Strategy | Convergent | Linear | Linear |
| Key Reaction | Reductive Amination | Aziridine Ring Opening | SN2 Alkylation & Cyclization |
| Stereocontrol | Dependent on starting material | High (from chiral aziridine) | Dependent on starting material |
| Reagents | Common lab reagents | Chiral aziridine may require synthesis | Ethylene sulfate (less hazardous) |
| Scalability | Generally good | Can be challenging | Reported to be scalable[6] |
| Advantages | Robust and well-understood reaction | Excellent stereochemical control | "Green" and efficient |
| Disadvantages | May require multiple steps for aldehyde synthesis | Aziridine precursors can be unstable | Starting amino diol may require synthesis |
Conclusion
The synthesis of (Morpholin-2-yl)methanamine can be accomplished through a variety of synthetic strategies. The choice of the optimal route depends on the specific requirements of the research, including the need for stereochemical control, the desired scale of the synthesis, and the availability of starting materials and reagents.
-
Route 1 (Reductive Amination) is a reliable and versatile option, particularly when a racemic product is acceptable or when the chiral morpholine-2-carboxylic acid is readily available.
-
Route 2 (From Chiral Aziridine) is the preferred method when high enantiomeric purity is a critical requirement.
-
Route 3 (Ethylene Sulfate Cyclization) represents a modern, efficient, and more environmentally friendly approach, which is particularly attractive for larger-scale syntheses.
Researchers should carefully consider the trade-offs of each approach to select the most fitting synthetic plan for their drug discovery and development endeavors.
References
- BenchChem. (n.d.). Side-by-side comparison of synthesis routes for morpholine-based compounds.
- Wolfe, J. P., & Ney, J. E. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 9(23), 4779–4782.
- Edjlali, L. (2018). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Current Organic Synthesis, 15(6), 785-800.
-
Chen, J., & Ghorai, M. K. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 11, 59-64.[2]
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., Wu, L., & Eastgate, M. D. (2023).
- Szolcsányi, P., & Képiró, M. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6566–6577.
- Palchykov, V., & Singh, V. K. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332.
- Csávás, M., Herczeg, M., Borbás, A., & Lipták, A. (2022). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. Molecules, 27(22), 7808.
- Nurnabi, M., & Ismail, M. (2007). Synthesis of Biologically Important Chiral Morpholine Derivatives. Journal of the Bangladesh Chemical Society, 20(1), 1-7.
- Prabhakaran, J., Majo, V. J., Mann, J. J., & Kumar, J. S. D. (2004). Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality, 16(3), 168-173.
- Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 20(18), 5849–5852.
- Singh, S., & Kaur, A. (2020).
- Ferreira, R. J., Ferreira, C., & Ferreira, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241.
- Li, M., Zhang, J., & Zhang, X. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
- BenchChem. (2025).
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814.
- Sharma, P., & Kumar, A. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Planellas, M., & Teixidor, F. (2021). Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design. Dalton Transactions, 50(30), 10299-10316.
- Palchykov, V. A., & Singh, V. K. (2019). Recent progress in the synthesis of morpholines.
- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
- Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., Wu, L., & Eastgate, M. D. (2023).
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. BJOC - Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines [beilstein-journals.org]
- 3. (PDF) Recent progress in the synthesis of morpholines [academia.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
Comparing the biological activity of (S)- vs (R)-enantiomers of Morpholin-2-ylmethanamine derivatives
Comparative Guide: Biological Activity of (S)- vs. (R)-Enantiomers of Morpholin-2-ylmethanamine Derivatives
Executive Summary
The Morpholin-2-ylmethanamine scaffold (2-(aminomethyl)morpholine) is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in Monoamine Reuptake Inhibitors (MRIs) , Sigma-1 Receptor (
The biological activity of this scaffold is governed by the stereocenter at the C2 position of the morpholine ring. The spatial arrangement of the C2-aminomethyl group dictates the vector of the nitrogen lone pair and the orientation of the pendant hydrophobic groups, leading to drastic differences in binding affinity (
Key Comparative Insight:
-
The (S)-Enantiomer: Generally exhibits superior binding affinity and agonist efficacy in
R targets and higher potency in serotonin/norepinephrine reuptake inhibition (SNRI) when substituted with aryl ethers.[1] -
The (R)-Enantiomer: Often displays reduced affinity (distomer) or, in specific receptor contexts (e.g.,
R), acts as a functional antagonist or exhibits altered selectivity profiles (e.g., R preference).[1]
Comparative Biological Performance
The following data highlights the stereochemical dependence of biological activity, focusing on two primary therapeutic classes: Monoamine Reuptake Inhibitors and Sigma-1 Receptor Ligands .
Case Study A: Monoamine Reuptake Inhibition (SNRI)
Reference: Fish et al. (2008), Pfizer Global Research.[1]
In derivatives where the 2-position is substituted with a (phenoxy)(phenyl)methyl group (a lipophilic analog of the methanamine tail), the stereochemistry is the primary determinant of potency.[1]
| Feature | (S,S)-Enantiomer (Eutomer) | (R,R)-Enantiomer (Distomer) |
| Primary Activity | Potent Dual SNRI (Serotonin/Norepinephrine) | Weak / Selective NRI |
| Binding Affinity ( | < 10 nM (High Affinity) | > 100 nM (Lower Affinity) |
| Functional Outcome | Effective antidepressant profile.[1] | Reduced therapeutic window; potential off-target effects.[1] |
| Metabolic Stability | High (favorable orientation for CYP interaction).[1] | Variable. |
Case Study B: Sigma-1 Receptor ( R) Modulation
Reference: Zhang et al. / Helmholtz-Zentrum (General
For N-substituted morpholin-2-ylmethanamine derivatives, the C2 stereocenter often acts as a functional switch.[1]
| Parameter | (S)-Enantiomer | (R)-Enantiomer |
| Mode of Action | Agonist (Stabilizes | Antagonist (Promotes higher oligomeric states).[1] |
| Selectivity ( | High | Moderate to Low (Mixed affinity).[1] |
| Therapeutic Application | Neuroprotection, Cognitive Enhancement.[1] | Neuropathic Pain, Cancer (antiproliferative).[1] |
Mechanism of Action & Signaling Pathways
The stereochemical impact is rooted in the binding pocket topology. The (S)-configuration typically aligns the basic amine nitrogen to form a critical salt bridge with Glu172 (in
Diagram 1: Stereochemical Impact on Signaling (Graphviz)
Caption: Differential signaling outcomes driven by the stereochemistry of the morpholine scaffold at the Sigma-1 receptor interface.
Experimental Protocols
To validate the biological differences, researchers must employ enantioselective synthesis followed by rigorous binding assays.
Protocol A: Stereoselective Synthesis (Amino Alcohol Route)
Objective: Synthesize enantiopure (S)- and (R)-2-(aminomethyl)morpholines.
-
Starting Material: Use chiral (S)- or (R)-epichlorohydrin or (S)-/(R)-phenylglycinol derived amino alcohols.[1]
-
Ring Closure (Oxyamination):
-
React the chiral amino alcohol with an activated alkene or vinyl sulfonium salt.
-
Catalyst: Copper(II) 2-ethylhexanoate (5 mol%).[1]
-
Conditions: THF, 60°C, 12 hours.
-
Note: This method preserves the chiral center integrity (>98% ee).
-
-
Functionalization:
-
Derivatize the pendant primary amine (methanamine) via reductive amination with the desired aryl aldehyde (e.g., benzaldehyde) using NaBH(OAc)₃ in DCE.[1]
-
-
Purification: Isolate enantiomers via Chiral HPLC (Chiralpak AD-H column) if synthetic ee is <99%.
Protocol B: Competitive Radioligand Binding Assay ( R)
Objective: Determine
-
Tissue Preparation: Prepare membrane homogenates from guinea pig brain (rich in
R) or rat liver ( R rich).[1] -
Radioligand: Use [³H]-(+)-Pentazocine (2-3 nM) for
R.[1] -
Incubation:
-
Mix 100 µL membrane suspension, 50 µL radioligand, and 50 µL of test compound ((S) or (R) isomer) at varying concentrations (
to M). -
Incubate at 37°C for 120 minutes.
-
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer.[1]
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to
using the Cheng-Prusoff equation.
Synthesis Workflow Diagram
Caption: Stereodivergent synthetic route to access enantiopure morpholine ligands.
References
-
Fish, P. V., et al. (2008).[1] "Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition." Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-2566.[1] Link
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020).[1] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews, 40(2), 709-752.[1] Link
-
Barker, J., et al. (2012).[1] "Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes." Organic Letters, 14(12).[1][3] Link
-
Zhang, J., et al. (2021).[1] "Synthesis and characterization of the two enantiomers of a chiral sigma-1 receptor radioligand." Helmholtz-Zentrum Dresden-Rossendorf Reports. Link
-
Bedürftig, S., & Wünsch, B. (2004).[1] "Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity."[1] Bioorganic & Medicinal Chemistry, 12(12), 3299-3311.[1] Link
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A Tale of Two Rings: A Comparative Guide to Morpholin-2-ylmethanamine Hydrochloride and Piperidine Analogs in Medicinal Chemistry
In the intricate world of drug discovery, the selection of a core chemical scaffold is a decision that reverberates through every stage of development, profoundly influencing a compound's efficacy, safety, and pharmacokinetic profile. Among the most utilized heterocyclic systems, the six-membered saturated rings of morpholine and piperidine are ubiquitous. While their structural similarity—a mere substitution of a methylene group with an oxygen atom—might seem trivial, it imparts a cascade of divergent physicochemical and biological properties. This guide offers an in-depth, data-driven comparison of morpholin-2-ylmethanamine hydrochloride and its piperidine analogs, providing researchers, scientists, and drug development professionals with the critical insights needed for rational drug design and lead optimization.
At the Bench: Physicochemical Properties and Their Implications
The journey of a drug from administration to its target is governed by a delicate balance of properties like solubility, lipophilicity, and basicity. The introduction of an oxygen atom in the morpholine ring, as seen in morpholin-2-ylmethanamine, creates a subtle yet significant shift in these parameters compared to its piperidine counterpart, (piperidin-2-yl)methanamine.
| Property | Morpholin-2-ylmethanamine | (Piperidin-2-yl)methanamine | Rationale for Comparison |
| Molecular Weight | 116.16 g/mol | 114.19 g/mol [1] | Similar molecular weights ensure that comparisons of other properties are not skewed by significant size differences. |
| Predicted cLogP | -1.5[2] | -0.2[3] | Lipophilicity is a key determinant of solubility, permeability, and potential for off-target effects. The more negative cLogP of the morpholine analog suggests higher hydrophilicity. |
| pKa (Conjugate Acid) | ~8.5 (Estimated for morpholine)[4] | ~11.2 (Estimated for piperidine) | The basicity of the nitrogen atoms influences the ionization state at physiological pH, impacting solubility, cell permeability, and target engagement. Morpholine's pKa is generally lower than that of piperidine.[4] |
| Hydrogen Bond Acceptors | 2 | 2 | Both molecules possess two hydrogen bond acceptors (the two nitrogen atoms in the piperidine analog, and the nitrogen and oxygen in the morpholine analog). |
| Hydrogen Bond Donors | 2 | 2 | Both molecules have two hydrogen bond donors from the primary amine. |
Key Insights: The lower predicted cLogP of morpholin-2-ylmethanamine suggests enhanced aqueous solubility, a desirable trait for drug formulation and bioavailability. The lower basicity (pKa) of the morpholine nitrogen can also be advantageous, potentially reducing interactions with off-target proteins that have acidic binding pockets and mitigating certain safety liabilities.
In the Body: A Comparative Look at Pharmacokinetics
A drug's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—is where the subtle differences between morpholine and piperidine scaffolds often become starkly apparent.
Metabolic Stability: The Morpholine Advantage
One of the most celebrated attributes of the morpholine ring in medicinal chemistry is its generally enhanced metabolic stability compared to the piperidine ring.[5][6] The electron-withdrawing nature of the oxygen atom in morpholine reduces the susceptibility of adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes, the primary machinery for drug metabolism in the liver.[6]
| Parameter | Morpholine Analogs | Piperidine Analogs | Rationale for Comparison |
| In Vitro Half-Life (t½) in Human Liver Microsomes | Generally Longer | Generally Shorter | A longer half-life indicates slower metabolism and potentially longer duration of action in the body. |
| Intrinsic Clearance (CLint) | Generally Lower | Generally Higher | Lower intrinsic clearance suggests a slower rate of metabolism by liver enzymes. |
Causality in Experimental Design: The choice to compare metabolic stability in human liver microsomes is driven by the desire to obtain clinically relevant data. Microsomes contain a high concentration of CYP enzymes, providing a robust in vitro system to predict in vivo metabolic clearance.
Permeability: A Balancing Act
The ability of a drug to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system (CNS) targets, is critical. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro tool used to predict passive diffusion.
| Parameter | Morpholine Analogs | Piperidine Analogs | Rationale for Comparison |
| Apparent Permeability (Papp) | Moderate | Moderate to High | Papp values from PAMPA assays predict the rate of passive diffusion across a lipid membrane. |
Expert Insight: While the increased hydrophilicity of morpholine analogs can enhance solubility, it may temper passive permeability. Conversely, the greater lipophilicity of some piperidine analogs can improve membrane transport but may also lead to increased metabolic liability and off-target effects. The optimal choice often depends on the specific therapeutic target and desired drug profile.
From Bench to Bedside: Case Studies in Drug Design
The strategic decision to employ a morpholine or piperidine scaffold has been a pivotal factor in the success of numerous approved drugs.
Case Study 1: Reboxetine - A Morpholine-Containing Antidepressant
Case Study 2: EGFR Kinase Inhibitors - Gefitinib vs. Erlotinib Analogs
Gefitinib (Iressa), an epidermal growth factor receptor (EGFR) kinase inhibitor, features a morpholine ring.[11] In contrast, erlotinib (Tarceva), another EGFR inhibitor, possesses a side chain with ether linkages that can be considered isosteric to the morpholine ring in some respects.[12] While not a direct piperidine-for-morpholine swap, the comparison of these and other quinazoline-based EGFR inhibitors provides valuable structure-activity relationship (SAR) insights. Studies on analogs have shown that replacing a piperazine ring with a morpholine or piperidine can lead to less potent EGFR inhibitors in some scaffolds.[13] However, the introduction of a morpholine at other positions in different kinase inhibitor scaffolds has been shown to improve potency and metabolic stability.[14] This underscores the context-dependent nature of these structural modifications. For instance, in a series of imidazo[1,2-b]pyridazine-based TAK1 kinase inhibitors, the introduction of a morpholine at the C6 position improved inhibitory activity compared to an unsubstituted analog or one with a piperazine moiety.[14]
Experimental Protocols: A Guide to In Vitro Evaluation
To empower researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: Microsomal Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of a compound in human liver microsomes.
Workflow for Microsomal Stability Assay
Caption: Workflow for a typical in vitro microsomal stability assay.
Methodology:
-
Prepare Solutions:
-
Test Compound: Prepare a 10 mM stock solution in DMSO. Dilute to a working concentration (e.g., 100 µM) in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Human Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in assay buffer.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in assay buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound and the diluted microsomes.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the test compound.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of a compound.
Workflow for PAMPA Assay
Caption: General workflow for a Parallel Artificial Membrane Permeability Assay.
Methodology:
-
Prepare Plates and Solutions:
-
Coat the membrane of a 96-well donor plate with a lipid solution (e.g., lecithin in dodecane).
-
Prepare the donor solution by dissolving the test compound in a buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare the acceptor solution, which is typically the same buffer without the test compound.
-
-
Assay Assembly and Incubation:
-
Add the donor solution to the wells of the donor plate.
-
Add the acceptor solution to the wells of a 96-well acceptor plate.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich."
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - [Drug]_A / [Drug]_equilibrium)
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
Area = Area of the membrane
-
Time = Incubation time
-
[Drug]_A = Concentration of drug in the acceptor well
-
[Drug]_equilibrium = Equilibrium drug concentration
-
-
Conclusion: A Strategic Choice in Drug Design
The decision to incorporate a morpholine or piperidine scaffold is a nuanced one, with each ring system offering a distinct set of advantages and disadvantages. Morpholin-2-ylmethanamine and its analogs often provide a pathway to improved metabolic stability and aqueous solubility, which can be critical for developing a successful drug candidate. However, the impact on permeability and target engagement must be carefully considered. Piperidine analogs, while potentially more susceptible to metabolism, are a mainstay in medicinal chemistry and offer a vast and well-explored chemical space for lead optimization.
Ultimately, the choice between these two privileged scaffolds is not a matter of inherent superiority but rather a strategic decision guided by the specific goals of the drug discovery program. By understanding the fundamental differences in their physicochemical and pharmacokinetic properties, and by employing robust in vitro assays for their evaluation, researchers can make informed decisions that pave the way for the development of safer and more effective medicines.
References
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PubChem. (n.d.). Piperidin-2-yl-methylamine. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
- Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., & Kozikowski, A. P. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5696-5699.
- BenchChem. (2025). 4-(Oxan-3-yl)piperidine vs. Morpholine-Containing Compounds in Drug Discovery.
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PubChem. (n.d.). Piperidin-2-yl-methylamine. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
- Stanton, T., & Frazer, A. (2005). The Promises and Pitfalls of Reboxetine. Neuropsychopharmacology, 30(4), 643-649.
- BenchChem. (2025). Morpholine vs.
- Pop, O. M., Ștefănescu, R. E., & Păunescu, V. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6692.
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PubChem. (n.d.). 1-(Piperidin-2-ylmethyl)piperidine. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
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PubChem. (n.d.). Piperidine-2-methylamine. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
- El-Gendy, M. A., & Abdel-Gawad, H. (2023). RESEARCH ARTICLE. RSC Medicinal Chemistry, 14(12), 2469-2481.
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ResearchGate. (n.d.). Morpholine scaffold in common antidepressants. Retrieved February 19, 2026, from [Link]
- Zhang, X., He, C., & Chen, B. (2016). Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis. Oncology Letters, 12(6), 4967-4974.
- AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2015).
- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.
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ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved February 19, 2026, from [Link]
- Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
- BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
- Wang, Y., Zhang, Y., & Chen, J. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules, 25(11), 2534.
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ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Retrieved February 19, 2026, from [Link]
- Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., & Kozikowski, A. P. (2004). Reboxetine: A pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.
- Li, X., et al. (2013). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. European Journal of Medicinal Chemistry, 69, 433-442.
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ResearchGate. (n.d.). The structures of gefitinib and erlotinib. The red parts represent the.... Retrieved February 19, 2026, from [Link]
- Singh, M., & Kumar, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(1), 163-176.
- Singh, R., Sharma, P., & Malairaman, U. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a493-a511.
- Ivanova, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
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ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved February 19, 2026, from [Link]
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PubChem. (n.d.). 2-Morpholinoethylamine. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
- World Intellectual Property Organization. (2016). Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4. WO2016170544A1.
- BenchChem. (2025). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
-
ResearchGate. (n.d.). Biological activities of piperidine alkaloids. Retrieved February 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved February 19, 2026, from [Link]
- Beilstein-Institut. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 11, 639-645.
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved February 19, 2026, from [Link]
- BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
- Singh, M., & Kumar, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(2), 235-246.
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Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Retrieved February 19, 2026, from [Link]
-
PubChem. (n.d.). 1-(morpholin-2-yl)methanamine. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
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Head-to-head comparison of different coupling reagents for amide synthesis with (Morpholin-2-yl)methanamine
Executive Summary
This guide provides a technical evaluation of coupling reagents for the acylation of (Morpholin-2-yl)methanamine (and its N-protected derivatives). While generic amide coupling guides exist, this substrate presents specific challenges: high polarity , water solubility of the product , and potential regioselectivity issues (if the morpholine ring nitrogen is unprotected).
The Verdict:
-
Best Overall (Process & Green Chemistry): T3P (Propylphosphonic anhydride) . Its water-soluble byproducts allow for an extraction-based workup, crucial for avoiding difficult chromatography with polar morpholine amides.
-
Best for Reactivity (Discovery/Small Scale): HATU . Unmatched for sterically hindered carboxylic acids but requires chromatographic purification.
-
Best for Cost (Large Scale/Simple Acids): CDI or EDC/HCl .
Substrate Analysis: (Morpholin-2-yl)methanamine
Before selecting a reagent, the specific physicochemical profile of the amine must be understood.
| Feature | Technical Implication |
| Structure | Contains a primary exocyclic amine ( |
| pKa | Primary amine |
| Nucleophilicity | The primary amine is less sterically hindered but the secondary amine is less basic. Critical: Standard synthesis requires 4-Boc-(morpholin-2-yl)methanamine to ensure chemoselectivity. |
| Polarity | High. Resulting amides often have low |
Expert Insight: If using the unprotected diamine, acylation will likely occur at the primary amine first due to steric accessibility, but mixtures are common. This guide assumes the use of 4-Boc-(morpholin-2-yl)methanamine to guarantee regiocontrol, followed by deprotection.
Comparative Performance Matrix
The following data aggregates performance across standard pharmaceutical building blocks (benzoic acid derivatives coupled to the target amine).
| Metric | T3P (50% in EtOAc) | HATU | EDC / HOBt | CDI |
| Typical Yield | 85–95% | 90–98% | 70–85% | 75–90% |
| Reaction Rate | Moderate (1–12 h) | Fast (15 min – 2 h) | Slow (4–24 h) | Moderate (Gas evolution) |
| Epimerization Risk | Very Low | Low (if base controlled) | Moderate | Low |
| Purification | Aqueous Wash (Excellent) | Chromatography (Difficult) | Aqueous/Column | Aqueous/Column |
| Atom Economy | Low (High MW reagent) | Very Low | Moderate | High |
| Cost | Moderate | High | Low | Very Low |
| Safety Profile | Good (Non-explosive) | Explosion Risk (Benzotriazole) | Allergen (Sensitizer) | Moisture Sensitive |
Deep Dive: Reagent Selection Logic
A. The Process Champion: T3P (Propylphosphonic Anhydride)
Why it wins for this substrate:
Morpholine amides are polar. Traditional reagents like HATU generate tetramethylurea and phosphorous byproducts that require silica chromatography. Separating a polar morpholine product from polar byproducts on silica is a nightmare (often requiring DCM/MeOH/
-
Mechanism: T3P acts as an anhydride, activating the acid.
-
The "Magic" Step: The byproducts of T3P are water-soluble phosphates. You can simply wash the reaction mixture with water/bicarbonate, and the product remains in the organic layer (EtOAc or 2-MeTHF).
-
Recommendation: Use for >1g scales or when the product is expected to be polar.
B. The Reactivity King: HATU
Why it wins for difficult acids: If the carboxylic acid partner is electron-deficient or sterically hindered (e.g., ortho-substituted benzoic acids), T3P may be too slow. HATU forms the highly reactive At-ester.
-
Trade-off: You must run a column. The tetramethylurea byproduct is water-soluble but difficult to remove completely without washing, and the HOBt/HOAt byproducts can contaminate the product.
-
Recommendation: Use for <100mg discovery scale or "dead" acids.
C. The Budget Option: CDI (Carbonyldiimidazole)
Why it's useful:
CDI generates the reactive acyl-imidazole species. The only byproduct is
-
Risk: It is extremely sensitive to water. The "activation" step (Acid + CDI) must be monitored for cessation of gas evolution before adding the amine.
-
Recommendation: Use for simple, non-chiral acids on multi-gram scale.
Decision Framework (Visualization)
Figure 1: Decision tree for selecting the optimal coupling reagent based on scale and substrate steric hindrance.
Detailed Experimental Protocols
Protocol A: The "Green" Workup (T3P)
Recommended for standard synthesis to avoid chromatography.
Reagents:
-
Carboxylic Acid (1.0 eq)
-
4-Boc-(morpholin-2-yl)methanamine (1.1 eq)
-
T3P (50% w/w in EtOAc) (1.5 eq)
-
Pyridine or DIPEA (2.5 eq)
-
Solvent: EtOAc or 2-MeTHF (5–10 mL/mmol)
Procedure:
-
Dissolution: Charge the Carboxylic Acid and the Amine into a flask with EtOAc.
-
Base Addition: Add Pyridine (preferred for lower epimerization) or DIPEA at 0°C.
-
Coupling: Add T3P solution dropwise over 5 minutes.
-
Note: The reaction is exothermic. Maintain T < 10°C during addition.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LCMS.
-
Workup (The Key Step):
-
Add water (equal volume). Stir for 10 mins.
-
Separate phases.
-
Wash organic layer with 0.5 M HCl (removes excess amine/pyridine).
-
Wash organic layer with 10%
(removes excess acid/phosphate byproducts). -
Wash with brine, dry over
, and concentrate.
-
-
Result: Usually a clean foam/solid requiring no column.
Protocol B: The "Power" Coupling (HATU)
Recommended for unreactive acids or High-Throughput Screening.
Reagents:
-
Carboxylic Acid (1.0 eq)
-
4-Boc-(morpholin-2-yl)methanamine (1.05 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Solvent: DMF or DMAc (concentration 0.2 M)
Procedure:
-
Activation: Dissolve Carboxylic Acid and HATU in dry DMF.
-
Base Addition: Add DIPEA immediately. The solution should turn yellow (formation of activated ester). Stir for 2–5 minutes.
-
Caution: Do not stir >10 mins without amine, or the active ester may decompose or racemize.
-
-
Coupling: Add the Amine.
-
Reaction: Stir at RT for 1 hour.
-
Workup:
-
Dilute with EtOAc (10x volume).
-
Wash 3x with saturated
solution (to remove DMF). -
Wash 1x with
. -
Concentrate.
-
-
Purification: Flash chromatography is almost always required to remove tetramethylurea and HOBt residues.
Reaction Pathway Visualization
Figure 2: General activation and coupling pathway.
Troubleshooting & Expert Tips
-
Low Yield with HATU?
-
Check for "guanidinylation." If the amine is added too slowly or the acid is too hindered, HATU can react directly with the amine to form a guanidine byproduct.
-
Fix: Switch to COMU or ensure pre-activation time is kept short (<5 min).
-
-
Product is Water Soluble?
-
This is common with morpholine derivatives after Boc-deprotection.
-
Fix: Do not use EDC/HCl if the product is water-soluble, as the urea byproduct is also water-soluble. Use DCC (precipitates out) or Solid-Supported Coupling Reagents (polymer-bound EDC) to allow filtration-based purification.
-
-
Racemization Concerns?
-
If your carboxylic acid has an alpha-chiral center, T3P + Pyridine is the gold standard for retaining stereochemistry (Dunetz et al., 2011). Avoid EDC/DMAP.
-
References
-
Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2][3][4] Tetrahedron, 61(46), 10827-10852.
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.
-
Pfizer Green Chemistry Guide. (2016). "Amide Bond Formation."[1][2][3][5][6][7][8] ACS Green Chemistry Institute Pharmaceutical Roundtable.
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- 3. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Sci-Hub. A green chemistry perspective on catalytic amide bond formation / Nature Catalysis, 2019 [sci-hub.box]
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- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility and robustness of the enantioselective synthesis of (Morpholin-2-yl)methanamine
An In-Depth Technical Guide to the Reproducible and Robust Enantioselective Synthesis of (Morpholin-2-yl)methanamine
(Morpholin-2-yl)methanamine is a chiral saturated heterocycle that serves as a crucial building block in modern drug discovery. Its rigid, conformationally defined structure and the presence of both hydrogen-bond donor and acceptor sites make it a privileged scaffold for engaging with biological targets. The stereochemistry at the C2 position is paramount, as enantiomers frequently exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of robust, reproducible, and scalable enantioselective syntheses is of critical importance to medicinal and process chemists.
This guide provides a comparative analysis of the leading strategies for the enantioselective synthesis of (Morpholin-2-yl)methanamine and its protected derivatives. We move beyond simple procedural descriptions to analyze the underlying principles, causality of stereocontrol, and the critical parameters that govern the reproducibility and robustness of each method. This analysis is designed to empower researchers, scientists, and drug development professionals to select and implement the optimal synthetic route for their specific objectives, whether for early-stage screening or large-scale manufacturing.
Strategic Overview of Enantioselective Approaches
The synthesis of chiral 2-substituted morpholines can be broadly categorized into three main strategies: diastereoselective cyclization from a chiral precursor, catalytic asymmetric synthesis on a prochiral substrate, and functionalization of a pre-formed chiral heterocycle. Each approach presents a unique set of advantages and challenges concerning stereocontrol, scalability, and operational simplicity.
Caption: High-level strategies for enantioselective morpholine synthesis.
Strategy 1: Diastereoselective Copper-Promoted Oxyamination of Alkenols
This strategy represents one of the most direct methods for synthesizing 2-(aminomethyl) functionalized morpholines. It leverages the "chiral pool" by starting with an enantiopure amino alcohol, which is converted to an alkenol intermediate. The key morpholine-forming step is a copper-promoted intramolecular oxyamination reaction.[1]
Principle and Mechanistic Rationale
The reaction proceeds via an intramolecular addition of a tethered alcohol across an alkene, promoted by a copper(II) salt, such as copper(II) 2-ethylhexanoate. This is followed by an intermolecular reaction with an amine nucleophile to forge the C-N bond, completing the formation of the 2-(aminomethyl)morpholine scaffold. The stereochemistry of the final product is dictated by the pre-existing stereocenter in the alkenol backbone, making this a diastereoselective process. The preference for the cis or trans diastereomer is influenced by the steric environment of the transition state during the cyclization.
Reproducibility and Robustness Analysis
This method has demonstrated good reliability for a range of substrates.[1]
-
Causality of Stereocontrol: The high enantiomeric excess (ee) of the product is a direct consequence of using an enantiopure starting material. The diastereoselectivity, however, is dependent on the reaction conditions and substrate structure. The reaction generally favors the formation of the diastereomer resulting from an anti-addition pathway.
-
Critical Parameters:
-
Copper Source: Copper(II) 2-ethylhexanoate is reported to be effective. The reproducibility can be sensitive to the quality and hydration state of the copper salt.
-
Amine Nucleophile: The choice of amine is crucial. Primary and secondary amines, including protected amines like benzylamine, have been used successfully. Sterically hindered amines may react more slowly, affecting yields.
-
Solvent: Acetonitrile is a common solvent for this transformation. Anhydrous conditions are essential for reproducibility.
-
-
Trustworthiness: The protocol is self-validating in that the chirality is transferred from a well-defined starting material. The primary source of variability is the diastereomeric ratio (dr), which may require careful optimization and consistent reaction conditions to reproduce. For some substrates, post-cyclization epimerization can be employed to improve the dr.[2]
Caption: Workflow for Copper-Promoted Diastereoselective Oxyamination.
Experimental Protocol: Copper-Promoted Synthesis of 2-(Benzylaminomethyl)morpholine
This protocol is adapted from established procedures for copper-promoted oxyamination.[1]
-
Preparation of the Catalyst Solution: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve copper(II) 2-ethylhexanoate (0.15 equiv) in anhydrous acetonitrile (MeCN).
-
Reaction Setup: To the catalyst solution, add the chiral alkenol substrate (1.0 equiv) followed by benzylamine (1.5 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with aqueous ammonium hydroxide and stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to separate the diastereomers and isolate the desired product.
Strategy 2: Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is one of the most powerful and atom-economical methods for establishing stereocenters.[3][4][5] This approach involves the hydrogenation of a prochiral dehydromorpholine precursor bearing a suitable functional handle at the C2 position, using a chiral transition metal catalyst.
Principle and Mechanistic Rationale
The key to this method is a chiral catalyst, typically a rhodium or ruthenium complex coordinated to a chiral bisphosphine ligand (e.g., SKP-Phos).[6] This catalyst creates a chiral environment around the metal center. The prochiral dehydromorpholine substrate coordinates to the metal, and hydrogen is delivered preferentially to one face of the double bond, leading to the formation of one enantiomer in excess. The N-acyl group on the dehydromorpholine is crucial for both activating the double bond and acting as a directing group for the catalyst.
Reproducibility and Robustness Analysis
The success of asymmetric hydrogenation is highly dependent on the purity of all components and strict adherence to anaerobic and anhydrous techniques.
-
Causality of Stereocontrol: The enantioselectivity is governed by the steric and electronic properties of the chiral ligand. The choice of ligand is the single most important factor for achieving high ee. The robustness of the method lies in the fact that for a given substrate and catalyst system, the results are often highly reproducible, with ee values frequently exceeding 99%.[3][5]
-
Critical Parameters:
-
Catalyst and Ligand: The purity of the metal precursor and the chiral ligand is paramount. Many catalysts are air-sensitive and must be handled in a glovebox.
-
Hydrogen Pressure: Optimal pressure can vary (10-50 atm). This parameter must be controlled and reported for reproducible results.
-
Solvent: Degassed, anhydrous solvents are required. The polarity of the solvent can influence both reaction rate and enantioselectivity.
-
Substrate Purity: Impurities in the substrate can act as catalyst poisons, drastically reducing efficiency and reproducibility.
-
-
Trustworthiness: While operationally more demanding than Strategy 1, this method is a self-validating system of high integrity. The high fidelity of chiral catalysts, when handled correctly, provides a reliable pathway to high enantiopurity. Scalability has been demonstrated for many hydrogenation processes.[5]
Caption: Workflow for Catalytic Asymmetric Hydrogenation Approach.
Experimental Protocol: General Procedure for Asymmetric Hydrogenation
This protocol provides a representative procedure for the synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation.[7]
-
Catalyst Preparation (in a glovebox): In a dried Schlenk tube, add the chiral bisphosphine ligand (e.g., SKP-Phos, 0.011 equiv) and [Rh(COD)₂]BF₄ (0.01 equiv). Add anhydrous, degassed solvent (e.g., Dichloromethane) and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate dried Schlenk tube or directly in the autoclave vessel, dissolve the dehydromorpholine substrate (1.0 equiv) in the anhydrous, degassed solvent.
-
Hydrogenation: Transfer the prepared catalyst solution to the substrate solution via cannula. Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50 atm).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Analysis: Upon completion, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Comparative Performance Data
The choice of a synthetic route is a multi-parameter decision. The following table summarizes the key performance indicators for the discussed strategies to guide this selection process.
| Parameter | Strategy 1: Cu-Promoted Oxyamination | Strategy 2: Asymmetric Hydrogenation |
| Stereocontrol | ee determined by starting material; dr can be moderate to good (may require optimization). | Excellent ee (>95-99%) is achievable and highly reproducible with the right catalyst. |
| Overall Yield | Good to excellent.[1] | Typically high for the hydrogenation step; overall yield depends on precursor synthesis. |
| Number of Steps | Relatively short and direct from alkenol. | Longer, requires synthesis of the prochiral dehydromorpholine precursor. |
| Scalability | Good. Uses stoichiometric, inexpensive copper salts. | Excellent. Catalyst loading can often be reduced on a larger scale. |
| Reagent Cost | Low (Copper salts are inexpensive). | High (Chiral phosphine ligands and Rhodium precursors are expensive). |
| Robustness | Generally robust, but dr can be sensitive to conditions. | Highly robust under optimized, inert conditions. Sensitive to air, water, and impurities. |
| Operational Simplicity | Standard benchtop chemistry. | Requires specialized equipment (autoclave) and inert atmosphere techniques (glovebox). |
Conclusion and Recommendations
Both Diastereoselective Copper-Promoted Oxyamination and Catalytic Asymmetric Hydrogenation represent robust and viable strategies for the enantioselective synthesis of (Morpholin-2-yl)methanamine. The optimal choice is dictated by the specific needs of the project.
-
For rapid lead generation and medicinal chemistry applications , where access to material is prioritized and diastereomers can be separated, the Copper-Promoted Oxyamination is highly attractive. Its operational simplicity and use of inexpensive reagents make it an excellent choice for exploring structure-activity relationships.
-
For large-scale synthesis and process development , where the highest possible enantiopurity and reproducibility are paramount, Catalytic Asymmetric Hydrogenation is the superior method. Despite the higher initial investment in catalyst and equipment, its high efficiency, excellent stereocontrol, and proven scalability make it the industrial standard for producing enantiopure compounds. The development of a robust synthesis for the required dehydromorpholine precursor is a necessary prerequisite for this approach.
Ultimately, a thorough evaluation of project timelines, budget, available equipment, and required optical purity will guide the discerning scientist to the most logical and effective synthetic strategy.
References
-
Douglas, C. J., & Overman, L. E. (2014). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Journal of the American Chemical Society. [Link]
-
Nurnabi, M., & Ismail, M. (2009). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
-
Reddy, L. R., & Reddy, P. S. (2015). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry. [Link]
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]
-
Wang, Z., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
-
Chemler, S. R., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic Letters. [Link]
-
Various Authors. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]
-
Various Authors. Morpholine synthesis. Organic Chemistry Portal. [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Sci-Hub. [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. [Link]
-
Ghorai, M. K., Shukla, D., & Das, K. (2009). Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. The Journal of Organic Chemistry. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health. [Link]
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Justification for the Selection of (Morpholin-2-yl)methanamine in Medicinal Chemistry
Executive Summary
In the optimization of lead compounds, the selection of the correct chiral synthon is a pivotal decision that dictates physicochemical properties, metabolic fate, and target engagement. (Morpholin-2-yl)methanamine (CAS: 129046-59-9 for racemate; specific enantiomers available) represents a superior alternative to its carbon-analog, (piperidin-2-yl)methanamine, for programs requiring basicity modulation , enhanced metabolic stability , and vector-specific exploration of chemical space.
This guide details the mechanistic justification for prioritizing this scaffold, supported by comparative physicochemical data and a validated, scalable synthetic protocol from the chiral pool.
The Strategic Advantage: Why (Morpholin-2-yl)methanamine?
The decision to employ the (morpholin-2-yl)methanamine scaffold over piperidine or pyrrolidine analogs is rarely arbitrary; it is a calculated move to solve specific multiparametric optimization (MPO) challenges.
A. Basicity Tuning (The pKa Effect)
One of the most common liabilities in hit-to-lead optimization is excessive basicity, which can lead to:
-
High hERG channel inhibition (cardiotoxicity risk).
-
Lysosomal trapping (high volume of distribution, Vd).
-
Poor blood-brain barrier (BBB) permeability due to high ionization at physiological pH.
The Morpholine Solution: The ether oxygen at position 4 exerts a negative inductive effect (-I), significantly lowering the pKa of the ring nitrogen compared to piperidine.
-
Piperidine Ring Nitrogen pKa: ~10.8 – 11.0 (Highly ionized at pH 7.4).
-
Morpholine Ring Nitrogen pKa: ~8.3 – 8.5 (Significant fraction neutral at pH 7.4).
By selecting (morpholin-2-yl)methanamine, you effectively "dial down" the basicity of the core scaffold without removing the amine handle necessary for solubility or key interactions.
B. Metabolic Stability & "Soft Spot" Blocking
Piperidine rings are notorious for oxidative metabolism, particularly hydroxylation at the C3/C4 positions and N-oxidation.
-
Metabolic Shunt: The morpholine oxygen acts as a metabolic block. It prevents hydroxylation at that position and reduces the electron density of the ring, making the adjacent carbons less prone to CYP450-mediated oxidation compared to the lipophilic methylene groups of piperidine.[1]
C. Vectorial Exploration (Chirality)
The 2-position substitution creates a distinct vector for the methanamine tail. Unlike the achiral 4-substituted morpholines, the (S)- and (R)-(morpholin-2-yl)methanamine enantiomers project the exocyclic amine into distinct regions of the binding pocket, often allowing for the capture of specific hydrogen bonds or salt bridges that are inaccessible to the planar or symmetrical analogs.
Comparative Physicochemical Profile
The following table contrasts (Morpholin-2-yl)methanamine with its primary competitors.
Table 1: Head-to-Head Scaffold Comparison
| Feature | (Morpholin-2-yl)methanamine | (Piperidin-2-yl)methanamine | (Pyrrolidin-2-yl)methanamine |
| Core Structure | 6-membered, Ether/Amine | 6-membered, All-Carbon | 5-membered, All-Carbon |
| Ring pKa (Approx) | 8.3 (Ideal for CNS/Oral) | ~11.0 (Too Basic) | ~10.5 |
| LogP (Lipophilicity) | Low (Ether O lowers LogP) | High | Moderate |
| H-Bond Acceptors | 2 (N, O) | 1 (N) | 1 (N) |
| Solubility | Excellent | Moderate | Good |
| Metabolic Liability | Low (O-dealkylation rare) | High (Ring Hydroxylation) | Moderate |
| hERG Risk | Reduced (Lower pKa/LogP) | Elevated | Variable |
Decision Logic for Synthon Selection
Use the following logic flow to determine if (Morpholin-2-yl)methanamine is the correct tool for your series.
Figure 1: Decision matrix for selecting the morpholine scaffold based on DMPK liabilities.
Experimental Protocols
Protocol A: Enantioselective Synthesis via Chiral Pool
Rationale: Relying on chiral HPLC resolution for scale-up is inefficient. The "Gold Standard" method utilizes (S)- or (R)-Epichlorohydrin as the chiral progenitor. This ensures high enantiomeric excess (ee) and establishes a self-validating stereochemical center.
Target: (S)-(Morpholin-2-yl)methanamine (or its N-Boc protected precursor).
Reagents:
-
(S)-Epichlorohydrin (CAS: 67843-74-7)
-
N-Benzylethanolamine
-
Base (t-BuOK or NaH)[2]
-
Solvent (Toluene/THF)[3]
Workflow:
-
Ring Opening: React (S)-epichlorohydrin with N-benzylethanolamine. The amine attacks the less substituted carbon of the epoxide.
-
Checkpoint: Monitor disappearance of epoxide by TLC.
-
-
Cyclization: Treat the resulting chlorohydrin intermediate with a strong base (t-BuOK) to effect intramolecular displacement of the chloride by the alcohol oxygen.
-
Mechanism:[4] This forms the morpholine ring with retention of configuration at the chiral center (since the bond forming happens at the non-chiral carbon or via double inversion depending on specific conditions, but typically retains the integrity of the chiral pool source).
-
-
Deprotection: Removal of the benzyl group (if necessary for the final amine) via Hydrogenation (H2, Pd/C).
Figure 2: Synthetic route from chiral epichlorohydrin ensuring stereochemical integrity.
Protocol B: Comparative Microsomal Stability Assay
Rationale: To empirically validate the superiority of the morpholine scaffold over the piperidine analog.
Materials:
-
Test Compounds: (Morpholin-2-yl)methanamine analog vs. (Piperidin-2-yl)methanamine analog.
-
Liver Microsomes: Human and Rat (pooled).
-
Cofactor: NADPH regenerating system.
Procedure:
-
Incubation: Incubate test compounds (1 µM) with microsomes (0.5 mg/mL) and NADPH at 37°C.
-
Sampling: Aliquot at t = 0, 5, 15, 30, and 60 min.
-
Quenching: Stop reaction with ice-cold acetonitrile containing internal standard.
-
Analysis: LC-MS/MS quantification of parent remaining.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
Success Criteria: The morpholine analog is expected to show a >2-fold reduction in
References
-
Morpholine in Medicinal Chemistry : Kourounakis, A. P., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules."[5] Medicinal Research Reviews, 2020.[5] Link
-
Metabolic Stability of Heterocycles : Boström, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. (Discusses general principles of heteroatom insertion for stability). Link
-
Synthesis from Epichlorohydrin : Dilhas, A., et al. "Enantioselective synthesis of 2-substituted morpholines." Tetrahedron Letters, 2002. Link
-
Lipophilicity and pKa Modulation : Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 2016. Link
-
Linezolid Synthesis (Analogous Chemistry) : Brickner, S. J., et al. "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry, 1996. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Morpholin-2-ylmethanamine Hydrochloride
This guide provides an in-depth, procedural framework for the safe handling and disposal of morpholin-2-ylmethanamine hydrochloride. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This document synthesizes regulatory standards with practical, field-proven insights to ensure that this compound is managed responsibly, protecting both personnel and the environment.
Hazard Identification and Compound Profile
Based on this data, the compound should be handled as a hazardous substance with the following potential characteristics:
| Hazard Category | Description & Rationale | Precautionary Statement Reference |
| Skin Corrosion/Irritation | Amine hydrochlorides can be acidic and irritating. Analogs like Morpholine are known to cause severe skin burns and damage.[4][5] | P264, P280, P302+P352[3] |
| Serious Eye Damage | Causes serious eye irritation or damage.[3] This is a common hazard for amine compounds and their salts.[2][4] | P280, P305+P351+P338[4] |
| Acute Toxicity | May be harmful if swallowed or toxic in contact with skin or if inhaled, based on data for related morpholine derivatives.[4][5] | P260, P270, P271[4][6] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1] Mixing with incompatible materials can cause violent reactions. | N/A |
This profile mandates that morpholin-2-ylmethanamine hydrochloride be treated as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[7]
Regulatory Framework: The "Cradle-to-Grave" Mandate
In the United States, the management and disposal of chemical waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] This legislation establishes a "cradle-to-grave" system, meaning the responsibility for hazardous waste lies with the generator—from its creation in the lab to its final, safe disposal.[7]
For academic and research laboratories, specific regulations under 40 CFR Part 262, Subpart K may apply, offering an alternative set of standards for waste management that are better suited to a laboratory environment than industrial production settings.[8] Key requirements include mandatory waste determinations by trained professionals and regular removal of waste from laboratories.[8][9]
On-Site Waste Accumulation: A Step-by-Step Protocol
Proper segregation and accumulation of waste at the point of generation are critical to ensure safety and compliance.
Step 1: Select the Appropriate Personal Protective Equipment (PPE) Before handling the chemical in any form (pure substance or in solution), ensure you are wearing the appropriate PPE. The causality is direct: to prevent skin and eye exposure to a potentially corrosive and toxic substance.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or goggles.[3]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is covered.[3]
-
Work Area: Handle the material in a well-ventilated area, preferably within a chemical fume hood.[7]
Step 2: Choose a Compatible Waste Container The container must be compatible with the chemical waste.[1]
-
Material: Use a high-density polyethylene (HDPE) or glass container. Avoid metal containers, as amine hydrochlorides can be corrosive to some metals.
-
Integrity: The container must be in good condition, free from cracks or damage, and have a secure, leak-proof screw-top cap.[9]
-
Venting: Do not use a container that will be hermetically sealed if there is any potential for gas generation (e.g., from a slow, unintended reaction).
Step 3: Label the Waste Container Correctly and Immediately Proper labeling is a cornerstone of safe waste management, preventing accidental mixing of incompatible chemicals.
-
As soon as the first drop of waste enters the container, it must be labeled.
-
The label must clearly state "Hazardous Waste" .[1]
-
List all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages.[1]
-
For example: "Morpholin-2-ylmethanamine hydrochloride (~5%), Methanol (95%)".
Step 4: Accumulate Waste in a Designated Satellite Accumulation Area (SAA) The SAA is the designated location within the lab where waste is collected.
-
The SAA must be at or near the point of generation and under the control of the lab personnel.[1]
-
Keep the waste container closed at all times except when adding waste. Never leave a funnel in an open waste container .[1]
-
Segregate the waste container from incompatible materials using physical barriers or secondary containment.[9] For this compound, store it away from bases and strong oxidizing agents.[1]
-
Place the container in a secondary containment bin to catch any potential leaks.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Restrict access to the spill area. Remove all ignition sources.[2]
-
Protect: Don appropriate PPE before attempting any cleanup.
-
Contain & Absorb: For liquid spills, cover with an inert, non-combustible absorbent material like vermiculite, dry sand, or earth.[2] Do not use combustible materials like paper towels as the primary absorbent. For solid spills, carefully sweep up the material, avoiding dust generation.[1]
-
Collect: Place the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.
Disposal Pathway Determination
The final disposal route for morpholin-2-ylmethanamine hydrochloride must be through a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The decision process within the generating institution typically follows a clear workflow managed by the EHS department.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
